molecular formula C29H32F2N2O2 B1681886 SNAP 94847 CAS No. 487051-12-7

SNAP 94847

货号: B1681886
CAS 编号: 487051-12-7
分子量: 478.6 g/mol
InChI 键: VMLZFUVIKCGATC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SNAP 94847 is an antagonist of melanin-concentrating hormone receptor 1 (MHC1;  Ki = 2.2 nM for the recombinant rat receptor). It is selective for MHC1 over α1A-adrenergic and dopamine D2 receptors (Kis = 180 and 7,400 nM, respectively, for the recombinant human receptors). This compound (20 mg/kg) increases the time mice spend in the light side of the light/dark exploration test, indicating anxiolytic-like activity. It reduces food intake and body weight, as well as plasma levels of glucose, insulin, and triglycerides, in a mouse model of high-fat diet-induced obesity when administered at a dose of 5 mg/kg in combination with the cannabinoid 1 (CB1) receptor antagonist rimonabant.>SNAP-94847 is a selective, non-peptide antagonist at the melanin concentrating hormone receptor MCH1.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32F2N2O2/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLZFUVIKCGATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028550
Record name N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487051-12-7
Record name N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487051-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 487051-12-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SNAP 94847 in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 94847 is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Emerging preclinical evidence has highlighted its potential therapeutic utility in central nervous system (CNS) disorders, particularly anxiety and depression. This technical guide provides a comprehensive overview of the mechanism of action of this compound within the CNS, focusing on its molecular interactions, downstream signaling effects, and the behavioral outcomes observed in various preclinical models. The information is presented to aid researchers and professionals in drug development in their understanding of this compound.

Core Mechanism of Action: MCHR1 Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[1][2] Melanin-concentrating hormone (MCH) is the endogenous ligand for MCHR1 and is implicated in the regulation of energy homeostasis, mood, and arousal. By blocking the binding of MCH to MCHR1, this compound effectively inhibits the downstream signaling cascades initiated by MCH.

Quantitative Data Summary

The binding affinity, selectivity, and functional antagonism of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

ParameterValueSpeciesAssay TypeReference
Binding Affinity (Ki) 2.2 nMHumanRadioligand Binding Assay[3]
Dissociation Constant (Kd) 530 pMHumanRadioligand Binding Assay[3]
Functional Antagonism (IC50) 230 nMRatFLIPR Calcium Mobility Assay
ReceptorSelectivity Fold vs. MCHR1Reference
α1A Adrenergic Receptor >80-fold[3]
Dopamine D2 Receptor >500-fold[3]
ParameterValueSpeciesRoute of AdministrationReference
Bioavailability 59%RatOral[3]
Half-life (t1/2) 5.2 hoursRatOral[3]
Brain to Plasma Ratio 2.3 (at 4 hours post-dosing)RatOral[4]

Signaling Pathways

MCHR1 couples to multiple G proteins, primarily Gi/o and Gq, to initiate diverse intracellular signaling cascades.[1][2][5][6] this compound, by blocking MCH binding, prevents the activation of these pathways.

  • Gi/o-Coupled Pathway: Activation of this pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7]

  • Gq-Coupled Pathway: MCHR1 activation can also stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[6]

The antagonism of these pathways by this compound is believed to underlie its effects on neuronal function and behavior.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates SNAP_94847 This compound SNAP_94847->MCHR1 Inhibits Gi Gαi/o MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Modulates IP3 IP3 PLC->IP3 Produces Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces Ca2->Neuronal_Activity Modulates

MCHR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The anxiolytic and antidepressant-like effects of this compound have been demonstrated in several key preclinical behavioral assays. The methodologies for these experiments are detailed below.

Novelty-Suppressed Feeding (NSF) Test

This test assesses anxiety-related behavior in rodents.[8][9]

  • Animals: Male 129S6/SvEvTac mice are used due to their sensitivity to chronic antidepressant treatment in this paradigm.[10]

  • Housing: Mice are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.[10]

  • Drug Administration: this compound is administered orally (p.o.) either acutely (1 hour before testing) or chronically (daily for 28 days).[10]

  • Food Deprivation: 24 hours prior to the test, mice are food-deprived with free access to water.[11]

  • Apparatus: A novel, brightly lit open-field arena (e.g., 460 × 300 × 160 mm).[11]

  • Procedure:

    • A single food pellet is placed in the center of the arena.

    • The mouse is placed in a corner of the arena.

    • The latency to begin eating the food pellet is recorded for a maximum of 10 minutes.

  • Endpoint: A decrease in the latency to eat is indicative of an anxiolytic/antidepressant-like effect.

NSF_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Animal_Selection Select Male 129S6/SvEvTac Mice Housing Group Housing (12h light/dark cycle) Animal_Selection->Housing Drug_Admin Administer this compound (acute or chronic, p.o.) Housing->Drug_Admin Food_Deprivation 24h Food Deprivation Drug_Admin->Food_Deprivation Place_Food Place Food Pellet in Center of Arena Food_Deprivation->Place_Food Place_Mouse Place Mouse in Corner of Arena Place_Food->Place_Mouse Record_Latency Record Latency to Eat (max 10 min) Place_Mouse->Record_Latency Analyze_Data Analyze Latency Data Record_Latency->Analyze_Data Conclusion Decreased Latency = Anxiolytic/Antidepressant Effect Analyze_Data->Conclusion

Experimental Workflow for the Novelty-Suppressed Feeding Test.

Quinpirole-Induced Locomotor Activity

This assay is used to assess the sensitization of dopamine D2/D3 receptors, a common feature of clinically effective antidepressants.[12]

  • Animals: Male Sprague-Dawley rats or BALB/c mice.[12]

  • Drug Administration: this compound is administered orally, typically chronically (e.g., for 2 weeks in rats, 21 days in mice).[12]

  • Apparatus: Open-field activity chambers equipped with photobeam detectors to measure locomotor activity.

  • Procedure:

    • Animals are habituated to the activity chambers for a set period (e.g., 60 minutes).

    • Quinpirole, a dopamine D2/D3 receptor agonist, is administered subcutaneously (s.c.).

    • Locomotor activity is recorded for an extended period (e.g., 180 minutes) post-quinpirole injection.

  • Endpoint: An enhanced locomotor response to quinpirole in this compound-treated animals compared to vehicle-treated controls indicates sensitization of the dopamine D2/D3 system.

Interaction with Neurotransmitter Systems

Dopaminergic System

A key aspect of the CNS mechanism of this compound is its interaction with the dopaminergic system. Chronic, but not acute, administration of this compound has been shown to enhance the locomotor-stimulating effects of the dopamine D2/D3 receptor agonist quinpirole.[12] This suggests that prolonged blockade of MCHR1 leads to a sensitization of postsynaptic dopamine D2/D3 receptors, particularly in the nucleus accumbens. This neuroadaptation is a hallmark of many established antidepressant drugs and is thought to contribute to their therapeutic effects on mood and motivation.

Hypothalamic-Pituitary-Adrenal (HPA) Axis

The MCH system is known to modulate the HPA axis, a critical component of the stress response. Intracerebroventricular (i.c.v.) administration of MCH elevates plasma levels of adrenocorticotropic hormone (ACTH). This compound has been shown to block this MCH-evoked release of ACTH, indicating that MCHR1 antagonism can attenuate HPA axis activation.[13] This modulation of the stress response likely contributes to the anxiolytic properties of this compound.

CNS_Mechanism_of_Action cluster_drug Drug Action cluster_receptor Receptor Level cluster_downstream Downstream Effects cluster_behavioral Behavioral Outcomes SNAP_94847 This compound MCHR1_Blockade MCHR1 Blockade in CNS SNAP_94847->MCHR1_Blockade HPA_Axis_Modulation Modulation of HPA Axis MCHR1_Blockade->HPA_Axis_Modulation Dopamine_Sensitization Dopamine D2/D3 Receptor Sensitization (Chronic) MCHR1_Blockade->Dopamine_Sensitization Anxiolytic_Effects Anxiolytic-like Effects HPA_Axis_Modulation->Anxiolytic_Effects Antidepressant_Effects Antidepressant-like Effects Dopamine_Sensitization->Antidepressant_Effects

Logical Relationship of this compound's CNS Mechanism of Action.

Conclusion

This compound is a selective MCHR1 antagonist with a multifaceted mechanism of action in the CNS. Its primary action of blocking MCH signaling leads to downstream effects on key neurochemical systems involved in mood and stress regulation. The modulation of the HPA axis and the sensitization of the dopaminergic system are likely key contributors to its observed anxiolytic and antidepressant-like properties in preclinical models. A notable feature of this compound is that its antidepressant-like efficacy in certain models is independent of hippocampal neurogenesis, distinguishing it from selective serotonin reuptake inhibitors.[10] Further research into the intricate downstream signaling and neurocircuitry affected by MCHR1 antagonism will continue to elucidate the full therapeutic potential of compounds like this compound for CNS disorders.

References

SNAP-94847: A Comprehensive Technical Guide to a Selective MCH1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP-94847 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). Preclinical studies have demonstrated its potential as a therapeutic agent for a range of conditions, including anxiety, depression, and obesity. This technical guide provides an in-depth overview of the function and pharmacology of SNAP-94847, including its mechanism of action, key in vivo and in vitro data, and detailed experimental protocols.

Core Function and Mechanism of Action

SNAP-94847 exerts its pharmacological effects by selectively blocking the MCH1 receptor. Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta that plays a crucial role in regulating energy homeostasis, mood, and appetite. By binding to the MCH1 receptor, a G-protein coupled receptor (GPCR), MCH initiates a cascade of intracellular signaling events. SNAP-94847 competitively inhibits the binding of MCH to its receptor, thereby attenuating these downstream signals.

MCH1 Receptor Signaling Pathway

The MCH1 receptor is known to couple to inhibitory G-proteins (Gαi) and Gq-type G-proteins (Gαq). Activation of the MCH1 receptor by its endogenous ligand, MCH, leads to two primary signaling cascades:

  • Inhibition of Adenylyl Cyclase: Through its interaction with Gαi, the activated MCH1 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Stimulation of Phospholipase C: Coupling with Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations.

SNAP-94847, by blocking the MCH1 receptor, prevents these downstream signaling events from occurring in response to MCH.

MCH1R_Signaling_Pathway MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Activates SNAP_94847 SNAP-94847 SNAP_94847->MCH1R Inhibits Gi Gαi MCH1R->Gi Gq Gαq MCH1R->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Decreases Ca2_plus Intracellular Ca²⁺ PLC->Ca2_plus Increases

Diagram 1: MCH1 Receptor Signaling Pathway and Inhibition by SNAP-94847.

Quantitative Data

The following tables summarize the key quantitative data for SNAP-94847 from various preclinical studies.

Table 1: Receptor Binding Affinity and Selectivity
ParameterSpeciesValueReference ReceptorSelectivity Fold
Ki Rat2.2 nM--
KD Rat530 pM--
Selectivity Human>80-foldα1A-adrenergic-
Selectivity Human>500-foldDopamine D2-
Table 2: Pharmacokinetic Properties in Rats
ParameterRoute of AdministrationValue
Bioavailability Oral59%
Plasma Clearance -4.2 L/hr/kg
Blood Clearance -3.3 L/hr/kg
Half-life (t1/2) Oral5.2 hours
Brain to Plasma Ratio Oral (at 4 hours)2.3
Table 3: In Vivo Efficacy in Animal Models
ModelSpecies/StrainDose (mg/kg, p.o.)Effect
Anxiolytic-like Effects
Light/Dark Box TestBALB/cJ Mice20Increased time in light compartment
Antidepressant-like Effects
Forced Swim TestBALB/cJ Mice20No significant effect on immobility
Quinpirole-induced LocomotionSprague-Dawley Rats20 (chronic)Sensitization to dopamine D2/D3 agonist
Quinpirole-induced LocomotionBALB/c Mice20 (chronic)Sensitization to dopamine D2/D3 agonist
Anorectic Effects
High-fat Food-reinforced Operant RespondingRats30 (i.p.)Decreased food-reinforced responding
Diet-Induced ObesityMice5 (in combination with rimonabant)Reduced food intake and body weight

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Light/Dark Box Test for Anxiolytic-like Activity
  • Objective: To assess the anxiolytic-like effects of SNAP-94847.

  • Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment. The compartments are connected by an opening at the floor level.

  • Animals: Male BALB/cJ mice are commonly used due to their high baseline anxiety levels.[1]

  • Procedure:

    • SNAP-94847 is administered orally (p.o.) at a dose of 20 mg/kg.

    • After a designated pretreatment time (e.g., 60 minutes), the mouse is placed in the center of the illuminated compartment.

    • The animal's behavior is recorded for a period of 5-10 minutes.

    • Parameters measured include the time spent in the light and dark compartments, the number of transitions between compartments, and total distance traveled.

  • Expected Outcome: Anxiolytic compounds like SNAP-94847 are expected to increase the time spent in the light compartment and the number of transitions, without significantly altering overall locomotor activity.

Light_Dark_Box_Workflow Start Start Administer Administer SNAP-94847 (20 mg/kg, p.o.) or Vehicle to BALB/cJ Mice Start->Administer Pretreatment 60-minute Pretreatment Period Administer->Pretreatment Place_in_Box Place Mouse in Illuminated Compartment of Light/Dark Box Pretreatment->Place_in_Box Record Record Behavior for 5-10 minutes Place_in_Box->Record Analyze Analyze Data: - Time in light vs. dark - Number of transitions - Total distance traveled Record->Analyze End End Analyze->End

Diagram 2: Experimental Workflow for the Light/Dark Box Test.
Forced Swim Test for Antidepressant-like Activity

  • Objective: To evaluate the potential antidepressant-like effects of SNAP-94847.

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws.

  • Animals: Male BALB/cJ mice.

  • Procedure:

    • SNAP-94847 is administered orally (20 mg/kg) either acutely (60 minutes prior) or chronically (daily for 28 days).

    • Mice are placed individually into the water-filled cylinder for a 6-minute session.

    • Behavior is recorded, and the duration of immobility during the last 4 minutes of the test is scored. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Expected Outcome: Standard antidepressants typically reduce the duration of immobility. However, studies have shown that SNAP-94847 does not significantly alter immobility time in this model, suggesting a different mechanism of action compared to classical antidepressants.[2]

Diet-Induced Obesity (DIO) Model for Anorectic Effects
  • Objective: To assess the effects of SNAP-94847 on food intake and body weight in an obesity model.

  • Animals: Male C57BL/6J mice are often used as they are prone to developing obesity on a high-fat diet.[3]

  • Diet: A high-fat diet where 45% to 60% of the kilocalories are derived from fat (e.g., lard-based diets).[4][5]

  • Procedure:

    • Mice are fed a high-fat diet for several weeks to induce obesity.

    • Once a significant increase in body weight is achieved compared to control animals on a standard chow diet, treatment with SNAP-94847 begins.

    • SNAP-94847 is administered, and parameters such as daily food intake and body weight are monitored.

    • Other metabolic parameters like plasma glucose, insulin, and lipid levels may also be assessed.

  • Expected Outcome: SNAP-94847 is expected to reduce food intake and lead to a decrease in body weight in diet-induced obese animals.

DIO_Model_Workflow Start Start Diet_Induction Induce Obesity in C57BL/6J Mice with High-Fat Diet (45-60% kcal from fat) for several weeks Start->Diet_Induction Treatment Administer SNAP-94847 or Vehicle Diet_Induction->Treatment Monitoring Monitor Daily: - Food Intake - Body Weight Treatment->Monitoring Analysis Analyze Data: - Change in body weight - Change in food consumption - Metabolic parameters (optional) Monitoring->Analysis End End Analysis->End

Diagram 3: Experimental Workflow for the Diet-Induced Obesity Model.

Conclusion

SNAP-94847 is a valuable research tool for investigating the role of the MCH1 receptor in various physiological and pathological processes. Its high selectivity and favorable pharmacokinetic profile make it a suitable candidate for in vivo studies. The demonstrated anxiolytic-like and anorectic effects in preclinical models highlight its potential for the development of novel therapeutics for anxiety disorders and obesity. Further research is warranted to fully elucidate its mechanism of action and translate these preclinical findings to clinical applications.

References

SNAP 94847: A Comprehensive Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of SNAP 94847, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document details the scientific journey from initial screening to its establishment as a valuable research tool for investigating the role of the MCH system in various physiological processes, including anxiety, depression, and appetite regulation.

Discovery and Lead Optimization

The discovery of this compound stemmed from a strategic drug development program aimed at identifying novel MCHR1 antagonists. The process began with high-throughput screening (HTS) of compound libraries to identify initial hits with affinity for the MCHR1. A key publication describes a "hybrid strategy" that successfully led to the development of this compound. This innovative approach involved combining key structural fragments from two distinct HTS hits: SNAP 7941 and the known dopamine D2 receptor antagonist, chlorohaloperidol.

This fragment-based drug design, coupled with extensive structure-activity relationship (SAR) studies, allowed for the systematic optimization of the initial leads. The goal was to enhance potency, selectivity, and pharmacokinetic properties. The culmination of these efforts was the identification of N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide, designated as this compound. This compound exhibited high affinity and selectivity for the MCHR1, along with favorable oral bioavailability and brain penetration, making it a promising candidate for in vivo studies.

Mechanism of Action

This compound functions as a selective antagonist at the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR). MCH, the endogenous ligand for MCHR1, is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, with projections throughout the brain. The MCHR1 is known to couple to inhibitory G proteins (Gi/o) and Gq proteins.

Activation of MCHR1 by MCH leads to two primary signaling cascades:

  • Inhibition of adenylyl cyclase: Through its coupling with Gi proteins, MCHR1 activation suppresses the production of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes.

  • Activation of the phospholipase C (PLC) pathway: Coupling to Gq proteins results in the activation of PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC), influencing downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.

This compound exerts its effects by competitively binding to the MCHR1, thereby preventing MCH from binding and initiating these downstream signaling events. This blockade of MCH signaling is the fundamental mechanism underlying the observed pharmacological effects of this compound.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates SNAP_94847 This compound SNAP_94847->MCHR1 Binds & Blocks Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces Response Cellular Response cAMP->Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->Response MAPK MAPK Cascade PKC->MAPK Activates MAPK->Response

Figure 1: MCHR1 Signaling Pathway and the Antagonistic Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Selectivity

ParameterValueReceptor/EnzymeSpeciesReference
Ki 2.2 nMMCHR1Human[1][2]
KD 530 pMMCHR1Human[1][2]
Selectivity >80-foldα1A Adrenergic ReceptorNot Specified[1][2]
Selectivity >500-foldD2 Dopamine ReceptorNot Specified[1][2]

Table 2: Pharmacokinetic Properties in Rats

ParameterValueRoute of AdministrationReference
Oral Bioavailability 59%Oral[2]
Half-life (t1/2) 5.2 hoursOral[2]
Plasma Clearance 4.2 L/hr/kgNot Specified[2]
Blood Clearance 3.3 L/hr/kgNot Specified[2]
Brain/Plasma Ratio 2.3Oral[2]

Table 3: In Vivo Efficacy in Animal Models

Animal ModelSpeciesDoseEffectReference
Light/Dark Box Test Mouse20 mg/kg, p.o.Anxiolytic-like effects
Novelty Suppressed Feeding Mouse20 mg/kg, p.o.Anxiolytic-like effects[3]
Forced Swim Test Rat30 mg/kg, p.o.Antidepressant-like effects[4]
High-Fat Food-Reinforced Operant Responding Rat3, 10, 30 mg/kg, i.p.Reduced food consumption[5]
Quinpirole-Induced Locomotion Rat/Mouse18-20 mg/kg/day, p.o.Sensitization to dopamine D2/D3 agonist effects[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development and characterization of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary, the general approach involves a multi-step chemical synthesis. The core structure is assembled through the coupling of key intermediates, likely involving standard organic chemistry reactions such as amide bond formation and reductive amination to connect the piperidine, phenyl, and propanamide moieties. The final product, N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide, would then be purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry to confirm its structure and purity.

MCHR1 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki and KD) of this compound for the MCHR1.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the recombinant human or rodent MCHR1. Cells are harvested, homogenized, and subjected to centrifugation to isolate the membrane fraction.

  • Binding Reaction: A constant concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH) is incubated with the cell membranes in a suitable buffer.

  • Competition Binding: To determine the Ki of this compound, increasing concentrations of the unlabeled compound are added to the binding reaction. This compound will compete with the radioligand for binding to the MCHR1.

  • Separation and Detection: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare MCHR1-expressing cell membranes start->prep_membranes mix_reagents Incubate membranes with radioligand and this compound prep_membranes->mix_reagents filtration Separate bound and free radioligand by filtration mix_reagents->filtration scintillation Quantify bound radioactivity using scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis end End analysis->end

Figure 2: General workflow for the MCHR1 radioligand binding assay.

In Vivo Behavioral Assays

This test is used to assess anxiety-like behavior in rodents.

  • Apparatus: The apparatus consists of a box divided into two compartments: a small, dark, and enclosed compartment and a larger, brightly illuminated, and open compartment. An opening connects the two compartments.

  • Procedure: A mouse is placed in the center of the illuminated compartment and allowed to freely explore the apparatus for a set period (e.g., 5-10 minutes).

  • Data Collection: The animal's behavior is recorded and analyzed for parameters such as the time spent in each compartment, the number of transitions between compartments, and locomotor activity.

  • Interpretation: Anxiolytic compounds, like this compound, are expected to increase the time spent in the light compartment and the number of transitions, indicating a reduction in anxiety-like behavior.

The NSF test is another widely used assay for anxiolytic and antidepressant-like effects.

  • Procedure: Mice are food-deprived for a period (e.g., 24 hours) before the test. Each mouse is then placed in a novel, brightly lit open field arena with a single food pellet placed in the center.

  • Data Collection: The primary measure is the latency to begin eating the food pellet. The amount of food consumed in the home cage immediately after the test is also measured to control for potential effects on appetite.

  • Interpretation: Anxiolytic and antidepressant drugs typically decrease the latency to eat in this conflict-based paradigm, where the drive to eat is suppressed by the anxiety-provoking novel environment.

Behavioral_Assay_Logic cluster_ld Light/Dark Box Test cluster_nsf Novelty Suppressed Feeding Test ld_start Place mouse in light compartment ld_explore Allow free exploration ld_start->ld_explore ld_measure Measure time in light/dark, transitions ld_explore->ld_measure ld_result Increased time in light = Anxiolytic effect ld_measure->ld_result nsf_start Food-deprive mouse nsf_test Place mouse in novel arena with food pellet nsf_start->nsf_test nsf_measure Measure latency to eat nsf_test->nsf_measure nsf_result Decreased latency to eat = Anxiolytic/Antidepressant effect nsf_measure->nsf_result drug_admin Administer this compound or Vehicle drug_admin->ld_start drug_admin->nsf_start

Figure 3: Logical flow of the Light/Dark Box and Novelty Suppressed Feeding tests.

Conclusion

This compound has emerged as a critical pharmacological tool for elucidating the complex roles of the MCH system in the central nervous system. Its high affinity, selectivity, and favorable pharmacokinetic profile have enabled researchers to probe the involvement of MCHR1 in the regulation of mood, anxiety, and energy homeostasis. The data gathered from preclinical studies with this compound have provided a strong rationale for the continued investigation of MCHR1 antagonists as potential therapeutic agents for the treatment of anxiety disorders, depression, and obesity. This technical guide serves as a comprehensive resource for scientists and researchers working in these fields, providing a solid foundation for future investigations into the therapeutic potential of modulating the MCH signaling pathway.

References

The Pharmacological Profile of SNAP 94847: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 94847 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] Emerging as a significant tool in neuroscience and metabolic research, this small molecule has demonstrated therapeutic potential in preclinical models of anxiety, depression, and obesity. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding characteristics, mechanism of action, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of its core biological pathways.

Core Pharmacological Attributes

This compound exhibits high affinity and selectivity for the MCH1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Its antagonistic action at this receptor modulates key physiological processes, including mood, appetite, and energy homeostasis.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity and Selectivity

ParameterValueSpecies/SystemReference
Ki 2.2 nMHuman MCH1 Receptor[2][3][4][5][6]
Kd 530 pMHuman MCH1 Receptor[2][3][4][5][6]
Selectivity >80-fold over α1A adrenergic receptorNot Specified[2][3][4][5][6]
Selectivity >500-fold over D2 dopamine receptorNot Specified[2][3][4][5][6]

Table 2: In Vivo Pharmacokinetic Parameters in Rats

ParameterValueRoute of AdministrationReference
Bioavailability 59%Oral[4][5]
Plasma Clearance 4.2 L/hr/kgOral[4][5]
Blood Clearance 3.3 L/hr/kgOral[4][5]
Half-life (t1/2) 5.2 hoursOral[4][7]
Brain to Plasma Ratio 2.3 (at 4 hours post-dosing)Oral[7]

Mechanism of Action: MCH1 Receptor Signaling

This compound exerts its effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor. The MCH1 receptor is known to couple to multiple G-protein signaling pathways, primarily Gαi and Gαq. Antagonism by this compound inhibits these downstream cascades.

MCH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds & Activates SNAP_94847 This compound SNAP_94847->MCH1R Blocks G_alpha_i Gαi MCH1R->G_alpha_i Activates G_alpha_q Gαq MCH1R->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Ca2_release->Cellular_Response ERK ERK Activation PKC->ERK Activates ERK->Cellular_Response

Caption: MCH1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay for MCH1 Receptor

This protocol outlines a representative method for determining the binding affinity of this compound for the MCH1 receptor, based on competitive binding principles.

Objective: To determine the inhibition constant (Ki) of this compound at the human MCH1 receptor.

Materials:

  • Membrane preparations from a cell line stably expressing the human MCH1 receptor (e.g., HEK293 or COS-7 cells).

  • Radioligand: [3H]SNAP-7941 (a structurally related high-affinity MCH1 antagonist).

  • This compound (unlabeled competitor).

  • Binding Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • MCH1 receptor-expressing cell membranes (typically 5-20 µg of protein).

    • A fixed concentration of [3H]SNAP-7941 (at or below its Kd, e.g., 0.2-1.0 nM).

    • Varying concentrations of this compound (e.g., 10-11 to 10-5 M).

    • For total binding, add binding buffer instead of this compound.

    • For non-specific binding, add a high concentration of an unlabeled MCH1 antagonist (e.g., 10 µM SNAP-7941).

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration of this compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes MCH1-R Membranes Incubation Incubate to Equilibrium (60-90 min) Membranes->Incubation Radioligand [3H]SNAP-7941 Radioligand->Incubation Competitor This compound (Varying Conc.) Competitor->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Curve Plot % Inhibition vs. [this compound] Calc_Specific->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calc_Ki

Caption: Workflow for the In Vitro Radioligand Binding Assay.

In Vivo Assessment of Anxiolytic and Antidepressant-like Effects

Animal Models:

  • Anxiety: Light/Dark Box Test, Novelty-Suppressed Feeding (NSF) Test.

  • Depression: Forced Swim Test (FST), Tail Suspension Test (TST).

General Protocol (Example: Light/Dark Box Test):

  • Animals: Male BALB/cJ mice are commonly used due to their heightened anxiety-like phenotype.

  • Drug Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before testing.

  • Apparatus: A two-compartment box with one compartment brightly illuminated and the other dark, connected by a small opening.

  • Procedure:

    • Place a mouse in the center of the light compartment.

    • Allow the mouse to freely explore the apparatus for a set period (e.g., 5-10 minutes).

    • Record the time spent in the light compartment, the number of transitions between compartments, and locomotor activity using automated tracking software.

  • Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.

In Vivo Efficacy

Anxiolytic and Antidepressant Activity

This compound has consistently demonstrated anxiolytic and antidepressant-like effects in various rodent models.[2] In the light/dark box test, acute and chronic administration of this compound increases the time mice spend in the brightly lit chamber, a classic indicator of reduced anxiety. Similarly, in the novelty-suppressed feeding test, the compound reduces the latency to eat in a novel environment, another measure of anxiolytic action. These effects are observed following both acute and chronic administration.[2]

Effects on Food Intake and Body Weight

As an MCH1 receptor antagonist, this compound has been investigated for its potential to reduce food intake and body weight. Studies have shown that it can decrease food-reinforced operant responding in rats, suggesting a role in modulating the motivational aspects of feeding.[7] Chronic administration of this compound has been shown to reduce weight gain in diet-induced obese animal models.

Modulation of Dopaminergic Systems

Interestingly, chronic treatment with this compound has been shown to induce a sensitization of the locomotor response to dopamine D2/D3 receptor agonists, such as quinpirole, in rats and mice.[8][9][10] This effect is similar to that observed with clinically effective antidepressants and suggests that MCH1 receptor antagonism may modulate downstream dopaminergic pathways involved in reward and motivation.[8][9][10]

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the MCH1 receptor in the central nervous system and metabolism. Its high affinity, selectivity, and proven in vivo efficacy in preclinical models of anxiety, depression, and obesity make it a compelling lead compound for further drug development. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a comprehensive resource for researchers aiming to explore the therapeutic potential of MCH1 receptor antagonism.

References

SNAP 94847: A Comprehensive Technical Guide to a Selective MCH1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SNAP 94847, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, mood, and appetite.[1] This document consolidates key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and relevant experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of therapeutic agents targeting the MCH system.

Introduction to this compound

This compound, chemically known as N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide, is a novel, high-affinity, and selective non-peptide antagonist of the MCHR1.[2][3] Its development has been driven by the therapeutic potential of MCHR1 antagonism in treating a range of conditions, including obesity, anxiety, and depression.[1] this compound has demonstrated efficacy in various preclinical models, exhibiting anxiolytic and antidepressant-like effects, as well as the ability to reduce food consumption.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinity, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Selectivity

ParameterValueSpeciesNotes
Ki (MCHR1) 2.2 nM[2][3][5][6]Human, Rat, Mouse[2][5]Inhibition constant, a measure of binding affinity.
Kd (MCHR1) 530 pM[2][5][6]Not SpecifiedDissociation constant, another measure of binding affinity.
Selectivity vs. α1A >80-fold[2][3][5][6]Not Specified
Selectivity vs. D2 >500-fold[2][3][5][6]Not Specified

Table 2: Pharmacokinetic Properties in Rats

ParameterValueRoute of Administration
Bioavailability (F) 59%[2][7]Oral (p.o.)
Plasma Clearance 4.2 L/hr/kg[2]Not Specified
Blood Clearance 3.3 L/hr/kg[2]Not Specified
Half-life (t1/2) 5.2 h[2]Oral (p.o.)
Brain/Plasma Ratio 2.3[7]Not Specified

Mechanism of Action: MCH1 Receptor Signaling

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[1][8] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates downstream signaling cascades. As an antagonist, this compound blocks these signaling pathways.

  • Gi Pathway: Activation of the Gi protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9][10]

  • Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] This cascade ultimately results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[9][10]

MCHR1_Signaling cluster_membrane Cell Membrane cluster_gi Gi Pathway cluster_gq Gq Pathway MCHR1 MCHR1 Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates MCH MCH MCH->MCHR1 Activates SNAP94847 This compound SNAP94847->MCHR1 Antagonizes AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+] ↑ PKC IP3_DAG->Ca_PKC

MCHR1 Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize this compound.

In Vitro Assays

This assay determines the binding affinity (Ki) of this compound for the MCHR1 receptor.

Materials:

  • Membranes from HEK293 cells stably expressing human MCHR1.

  • Radioligand: [3H]SNAP 7941 or a similar suitable MCHR1 radioligand.

  • This compound (test compound).

  • Unlabeled SNAP 7941 or other high-affinity MCHR1 ligand (for non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either this compound, vehicle (for total binding), or excess unlabeled ligand (for non-specific binding).

  • Add the MCHR1-expressing cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents: - MCHR1 Membranes - Radioligand - this compound dilutions - Buffers B Set up 96-well plate: - Total Binding (Vehicle) - Non-specific Binding (Excess unlabeled ligand) - Test Compound (this compound) A->B C Incubate at Room Temperature B->C D Filtration and Washing C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Competitive Binding Assay Workflow

This functional assay measures the ability of this compound to antagonize MCH-stimulated Gq signaling.

Materials:

  • CHO or HEK293 cells stably expressing MCHR1.

  • [3H]myo-inositol.

  • MCH (agonist).

  • This compound (antagonist).

  • Assay Buffer: Krebs-bicarbonate buffer supplemented with 10 mM LiCl.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail and counter.

Procedure:

  • Seed MCHR1-expressing cells in 24-well plates and grow to confluency.

  • Label the cells by incubating with [3H]myo-inositol in inositol-free medium overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

  • Stimulate the cells with a fixed concentration of MCH (typically EC80) for 30-60 minutes.

  • Terminate the reaction by adding ice-cold 0.5 M perchloric acid.

  • Neutralize the samples with KOH.

  • Isolate the inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.

  • Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Determine the inhibitory effect of this compound on MCH-stimulated inositol phosphate accumulation and calculate the IC50 value.

In Vivo Behavioral Assays in Mice

This test assesses anxiolytic and antidepressant-like activity.

Apparatus:

  • A novel, brightly lit open field arena (e.g., 50 x 50 cm).

  • A single food pellet placed in the center of the arena.

Procedure:

  • Food-deprive adult mice for 24 hours prior to the test.

  • Administer this compound (e.g., 20 mg/kg, p.o.) or vehicle 60 minutes before the test.

  • Place the mouse in a corner of the open field arena.

  • Record the latency for the mouse to begin eating the food pellet (maximum test duration of 10 minutes).

  • Immediately after the test, transfer the mouse to its home cage and measure the amount of food consumed in 5 minutes to control for appetite effects.

This test is a classic model for assessing anxiety-like behavior.

Apparatus:

  • A two-compartment box with a dark, enclosed compartment and a brightly illuminated compartment, connected by an opening.

Procedure:

  • Administer this compound (e.g., 20 mg/kg, p.o.) or vehicle 60 minutes before the test.

  • Place the mouse in the center of the illuminated compartment.

  • Allow the mouse to freely explore the apparatus for 5-10 minutes.

  • Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.

This test is used to screen for antidepressant-like activity.

Apparatus:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

Procedure:

  • Administer this compound (e.g., 20 mg/kg, p.o.) or vehicle 60 minutes before the test.

  • Place the mouse in the water-filled cylinder for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of the MCH system. Its high affinity, selectivity, and favorable pharmacokinetic profile make it a strong candidate for further drug development. The data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of MCHR1 antagonism.

References

In Vivo Effects of SNAP 94847 on Appetite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of SNAP 94847, a selective Melanin-concentrating hormone 1 receptor (MCH1R) antagonist, on appetite and related behaviors. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to support further research and drug development in the field of obesity and eating disorders.

Core Findings: this compound Reduces Appetite for Palatable Foods

This compound has been shown to effectively decrease the rewarding and reinforcing aspects of palatable, high-fat foods. Systemic administration of this MCH1R antagonist reduces operant responding for high-fat pellets in a dose-dependent manner and attenuates the reinstatement of food-seeking behavior induced by direct MCH administration in the brain. These findings highlight the potential of MCH1R antagonism as a therapeutic strategy to curb the consumption of calorie-dense foods.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on appetite-related behaviors.

Dose (mg/kg, i.p.)Animal ModelDietKey FindingsReference
3, 10, 30Male Long-Evans ratsHigh-fat pellets (35% fat)Dose-dependent decrease in the number of pellets earned in an operant responding task. The highest dose (30 mg/kg) showed a significant reduction.[1][2][3][4]
30Male Long-Evans ratsHigh-fat pellets (35% fat)Reversed the MCH-induced reinstatement of food-seeking behavior.[1][3]
15, 30Male Long-Evans ratsHigh-fat pellets (35% fat)Had no significant effect on the reinstatement of food seeking induced by food-associated cues, pellet priming, or yohimbine-induced stress.[3]

Note: Data on the effects of this compound on standard chow intake and long-term body weight in diet-induced obese models are limited in the reviewed literature. One study on a similar MCH1R antagonist, SNAP-7941, showed that chronic administration (10 mg/kg, i.p., twice daily for seven days) to rats on a standard lab chow diet resulted in a 26% less weight gain compared to vehicle-treated rats.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.

Operant Responding for High-Fat Food

This experiment assesses the motivation of an animal to work for a palatable food reward.

Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser that delivers 45 mg high-fat pellets (35% fat), a house light, and two stimulus lights located above each lever. The chamber is enclosed in a sound-attenuating cubicle.[1][2][6][7]

Procedure:

  • Food Restriction: Male Long-Evans rats are food-restricted to 16 g of standard rodent diet per day to maintain motivation for the food reward.[3]

  • Training:

    • Rats are trained to press a designated "active" lever for a high-fat food pellet reward during 3-hour sessions every other day for 14 sessions.[1][2][4]

    • A press on the active lever results in the delivery of one pellet, followed by a 20-second timeout period during which the stimulus light is turned off and further lever presses are not rewarded.

    • The other lever is designated as "inactive," and presses on this lever have no programmed consequences.

  • Testing:

    • Once stable responding is achieved, rats are injected intraperitoneally (i.p.) with this compound (3, 10, or 30 mg/kg) or vehicle 60 minutes before the start of the operant session.[1][3]

    • The number of pellets earned, and the number of active and inactive lever presses are recorded.

MCH-Induced Reinstatement of Food Seeking

This model evaluates the ability of MCH to trigger a relapse to food-seeking behavior after a period of abstinence.

Procedure:

  • Training and Extinction:

    • Following operant responding training, rats undergo extinction sessions where lever presses are no longer reinforced with food pellets.[1][2][4]

    • Extinction sessions continue for 10-17 days until responding on the active lever is significantly reduced.

  • Surgery: Rats are surgically implanted with a guide cannula into the lateral ventricle of the brain for intracerebroventricular (i.c.v.) injections.

  • Reinstatement Test:

    • Rats are pre-treated with an i.p. injection of this compound (30 mg/kg) or vehicle 60 minutes before the test session.[1][3]

    • Subsequently, they receive an i.c.v. injection of MCH (20 µg) or vehicle.[1][3]

    • The number of active and inactive lever presses is recorded during the session. An increase in active lever pressing following MCH injection is indicative of reinstatement of food-seeking behavior.

Cue-Induced Reinstatement of Food Seeking

This protocol assesses the ability of environmental cues previously associated with food to trigger relapse.

Procedure:

  • Conditioning: Rats are trained in an operant chamber where responding on a specific lever is paired with the delivery of a palatable food reward (e.g., sucrose pellets) and the presentation of a discrete cue (e.g., a light and/or tone).[8][9]

  • Extinction: The food reward is withheld, and lever pressing is extinguished in the absence of the cue.

  • Reinstatement Test: After extinction, the rats are placed back in the operant chamber, and the previously food-paired cue is presented non-contingently or contingent on a lever press. The number of lever presses is measured as an indicator of cue-induced reinstatement of food seeking.[9][10]

Signaling Pathways and Visualizations

The effects of this compound are mediated through the blockade of the MCH1 receptor, a G protein-coupled receptor (GPCR). MCH1R activation by its endogenous ligand, MCH, initiates a cascade of intracellular signaling events that ultimately influence neuronal activity and appetite.

MCH1R Signaling Pathway

MCH1R couples to inhibitory G proteins (Gi/o) and to the Gq protein.

  • Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

  • Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

MCH1R_Signaling MCH MCH MCH1R MCH1R MCH->MCH1R SNAP94847 This compound SNAP94847->MCH1R Gq Gq MCH1R->Gq Gi_o Gi/o MCH1R->Gi_o PLC PLC Gq->PLC AC Adenylyl Cyclase Gi_o->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PIP2->PLC Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Neuronal_Activity Modulation of Neuronal Activity & Appetite Ca2->Neuronal_Activity PKC->Neuronal_Activity ATP ATP ATP->AC PKA ↓ PKA cAMP->PKA PKA->Neuronal_Activity

MCH1R Signaling Cascade
Experimental Workflow: Operant Responding and Reinstatement

The following diagram illustrates the logical flow of the operant conditioning and reinstatement experiments.

Experimental_Workflow Start Start Food_Restriction Food Restriction (16g/day) Start->Food_Restriction Operant_Training Operant Training (High-Fat Pellets) Food_Restriction->Operant_Training Stable_Responding Stable Responding? Operant_Training->Stable_Responding Stable_Responding->Operant_Training No Operant_Test Operant Responding Test (this compound vs Vehicle) Stable_Responding->Operant_Test Yes Extinction Extinction Training (No Food Reward) Stable_Responding->Extinction Proceed to Reinstatement Data_Analysis Data Analysis Operant_Test->Data_Analysis Extinction_Criterion Extinction Criterion Met? Extinction->Extinction_Criterion Extinction_Criterion->Extinction No Reinstatement_Test Reinstatement Test (MCH/Cue + this compound/Vehicle) Extinction_Criterion->Reinstatement_Test Yes Reinstatement_Test->Data_Analysis

Operant Conditioning and Reinstatement Workflow
MCHergic Regulation of Hypothalamic Appetite Circuits

MCH neurons, located in the lateral hypothalamus, project to key appetite-regulating centers in the arcuate nucleus of the hypothalamus, including neurons that express pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), which are anorexigenic (appetite-suppressing), and neurons that express neuropeptide Y (NPY) and agouti-related peptide (AgRP), which are orexigenic (appetite-stimulating). MCH signaling is thought to inhibit the activity of POMC/CART neurons and potentially modulate the activity of NPY/AgRP neurons, leading to a net increase in food intake.

Hypothalamic_Circuitry cluster_LH cluster_ARC LH Lateral Hypothalamus (LH) MCH_Neuron MCH Neuron POMC_CART POMC/CART Neurons (Anorexigenic) MCH_Neuron->POMC_CART MCH NPY_AgRP NPY/AgRP Neurons (Orexigenic) MCH_Neuron->NPY_AgRP MCH ARC Arcuate Nucleus (ARC) Food_Intake Food Intake POMC_CART->Food_Intake NPY_AgRP->Food_Intake SNAP_94847 This compound SNAP_94847->POMC_CART SNAP_94847->NPY_AgRP

MCHergic Influence on Appetite Circuits

Conclusion

The MCH1R antagonist this compound demonstrates clear in vivo efficacy in reducing the motivation for and consumption of palatable, high-fat foods in preclinical models. Its mechanism of action, through the blockade of MCH1R signaling in key hypothalamic circuits, presents a promising avenue for the development of novel therapeutics for obesity and eating disorders characterized by a preference for energy-dense foods. Further research is warranted to fully elucidate the long-term effects of this compound on body weight and its efficacy in models that more closely mimic the complexities of human eating behavior. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations.

References

SNAP 94847: A Comprehensive Technical Guide on its Role in Mood Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 94847 is a potent and selective, non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). Preclinical evidence strongly supports its role as a potential therapeutic agent for mood disorders, demonstrating both anxiolytic and antidepressant-like effects in a variety of rodent models. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological data, and the detailed experimental protocols used to elucidate its effects on mood regulation. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, areas of the brain implicated in the regulation of feeding, energy homeostasis, and mood.[1] The physiological actions of MCH are mediated through its G protein-coupled receptors, primarily MCHR1 in rodents.[1] The localization of MCHR1 in brain regions associated with emotion and reward, such as the nucleus accumbens, prefrontal cortex, and amygdala, has made it a compelling target for the development of novel treatments for anxiety and depression.[2]

This compound has emerged as a lead compound in the exploration of MCHR1 antagonism for mood disorders. Its high affinity and selectivity for MCHR1, coupled with favorable pharmacokinetic properties, have facilitated extensive preclinical investigation. This document serves as a technical resource for researchers in the field, consolidating the available data and methodologies related to this compound's role in mood regulation.

Mechanism of Action

This compound functions as a competitive antagonist at the MCHR1. By binding to the receptor, it blocks the downstream signaling cascades initiated by the endogenous ligand, MCH. MCHR1 is known to couple to several G proteins, including Gαi, Gαo, and Gαq.[2][3] Antagonism by this compound is expected to inhibit these pathways, leading to an increase in cyclic adenosine monophosphate (cAMP) levels (by blocking Gαi/o) and a reduction in intracellular calcium mobilization (by blocking Gαq).[4][5] The net effect of this receptor blockade in key neural circuits is believed to underlie the observed anxiolytic and antidepressant-like properties. Recent structural studies have provided insights into the binding of SNAP-94847 to the inactive state of MCHR1.[1][6]

Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Activity
ParameterSpeciesValueReference
Binding Affinity (Ki) Human2.2 nM[7]
Dissociation Constant (Kd) Human530 pM[7]
Functional Antagonism (pA2) Human9.24[2]
Table 2: Pharmacokinetic Properties in Rats
ParameterRoute of AdministrationValueReference
Bioavailability Oral59%[8]
Plasma Clearance Oral4.2 L/hr/kg[8]
Blood Clearance Oral3.3 L/hr/kg[8]
Half-life (t1/2) Oral5.2 h[8]
Brain Penetration OralSignificant at 60 min post-dose[9]
Brain to Plasma Ratio Oral2.3 at 4 h post-dose[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

MCHR1 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the MCHR1.

Methodology:

  • Receptor Source: Membranes from HEK293 cells stably expressing human recombinant MCHR1.

  • Radioligand: [³H]SNAP-7941 (a known high-affinity MCHR1 antagonist).

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin (pH 7.4).

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]SNAP-7941 and varying concentrations of this compound.

    • Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of unlabeled MCH.

    • Incubation is carried out for 90 minutes at room temperature.

    • The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

In Vitro Functional Assay (Calcium Mobilization)

Objective: To assess the functional antagonist activity of this compound at the MCHR1.

Methodology:

  • Cell Line: HEK293 cells co-transfected with human MCHR1 and a Gαq-coupled promiscuous G-protein.

  • Assay Principle: MCHR1 activation by MCH leads to an increase in intracellular calcium via the Gαq pathway. This calcium influx is measured using a fluorescent calcium indicator (e.g., Fluo-4).

  • Procedure:

    • Cells are loaded with the calcium-sensitive dye.

    • Cells are pre-incubated with varying concentrations of this compound.

    • MCH is added to stimulate the receptor, and the change in fluorescence is measured using a plate reader.

  • Data Analysis: The ability of this compound to inhibit the MCH-induced calcium signal is quantified, and an IC50 value is determined.[3][11]

Behavioral Assays for Anxiolytic and Antidepressant-Like Effects

Objective: To assess anxiety-like behavior in rodents.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[7][12][13]

  • Animals: Male Wistar rats or various mouse strains.

  • Procedure:

    • Animals are administered this compound or vehicle via oral gavage or intraperitoneal injection.

    • After a pre-treatment period (typically 30-60 minutes), each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • Behavior is recorded by an overhead video camera and analyzed using tracking software.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Total distance traveled.

  • Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

Objective: To evaluate antidepressant-like activity.

Methodology:

  • Apparatus: A cylindrical container filled with water (24-26°C) to a depth where the animal cannot touch the bottom.[14][15][16][17][18]

  • Animals: Male mice or rats.

  • Procedure:

    • Animals are treated with this compound or vehicle.

    • Animals are placed in the water-filled cylinder for a 6-minute test session.

    • Behavior is recorded, and the duration of immobility in the last 4 minutes of the test is scored.

  • Parameters Measured:

    • Immobility time (floating with only movements necessary to keep the head above water).

    • Swimming time.

    • Climbing time.

  • Interpretation: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Objective: A conflict test sensitive to chronic antidepressant treatment.

Methodology:

  • Apparatus: A novel, brightly lit open field containing a single food pellet in the center.[19][20]

  • Animals: Food-deprived mice.

  • Procedure:

    • Animals are food-deprived for 24 hours prior to the test.

    • This compound or vehicle is administered (acutely or chronically).

    • The mouse is placed in a corner of the novel arena.

    • The latency to begin eating the food pellet is recorded (up to a maximum time, e.g., 5 minutes).

    • Immediately following the test, the animal is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for effects on appetite.

  • Parameters Measured:

    • Latency to initiate feeding in the novel environment.

    • Food consumption in the home cage.

  • Interpretation: A decrease in the latency to feed in the novel arena, without a significant change in home cage feeding, suggests an anxiolytic/antidepressant effect.

Objective: To assess anxiety-like behavior based on the conflict between the innate aversion to a brightly lit area and the drive to explore a novel environment.

Methodology:

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.[21][22][23][24]

  • Animals: Male mice.

  • Procedure:

    • Animals are administered this compound or vehicle.

    • Each mouse is placed in the center of the light compartment.

    • The animal is allowed to explore the apparatus for a set period (e.g., 5-10 minutes).

    • Behavior is recorded and analyzed.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

  • Interpretation: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.

Visualizations

MCHR1 Signaling Pathway

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates G_alpha_q Gαq MCHR1->G_alpha_q Activates G_alpha_i_o Gαi/o MCHR1->G_alpha_i_o Activates SNAP94847 This compound SNAP94847->MCHR1 Inhibits PLC PLC G_alpha_q->PLC Activates AC AC G_alpha_i_o->AC Inhibits G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i ↑ IP3->Ca2 Increases cAMP cAMP ↓ ATP->cAMP

Caption: MCHR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Behavioral Testing

Behavioral_Workflow start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation treatment Treatment Administration (this compound or Vehicle) acclimation->treatment pre_test_period Pre-Test Period (e.g., 30-60 min) treatment->pre_test_period behavioral_test Behavioral Test (e.g., EPM, FST, NSF) pre_test_period->behavioral_test data_acquisition Data Acquisition (Video Tracking) behavioral_test->data_acquisition data_analysis Data Analysis (Statistical Comparison) data_acquisition->data_analysis end End data_analysis->end

Caption: Generalized workflow for behavioral experiments with this compound.

Hypothesized Mechanism of Anxiolytic/Antidepressant Action

Mechanism_of_Action snap This compound mchr1 MCHR1 Blockade in Mood-Regulating Circuits (e.g., Amygdala, PFC) snap->mchr1 neuronal_activity Modulation of Neuronal Activity mchr1->neuronal_activity neurotransmitter Altered Neurotransmitter Release (e.g., Dopamine, Serotonin) neuronal_activity->neurotransmitter downstream Downstream Cellular Adaptations neurotransmitter->downstream behavioral_outcome Anxiolytic & Antidepressant-like Effects downstream->behavioral_outcome

Caption: Logical flow from MCHR1 antagonism to behavioral outcomes.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MCH system in mood regulation. The extensive preclinical data, supported by the detailed experimental protocols outlined in this guide, demonstrate its potent anxiolytic and antidepressant-like properties. The unique mechanism of action, distinct from traditional antidepressants, positions MCHR1 antagonists as a promising avenue for the development of novel therapeutics for mood disorders. This document provides a foundational resource for researchers aiming to build upon the existing knowledge of this compound and its potential clinical applications.

References

SNAP 94847: An In-Depth Technical Guide to its Binding Affinity and Kinetics at the Melanin-Concentrating Hormone Receptor 1 (MCHR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 94847 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis, mood, and motivation. This document provides a comprehensive technical overview of the binding characteristics of this compound to MCHR1, including its binding affinity and a discussion of its binding kinetics. Detailed experimental protocols for key assays are provided, alongside visualizations of the MCHR1 signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the central nervous system, primarily through its interaction with MCHR1. The MCH/MCHR1 system is a key regulator of feeding behavior and energy balance, making it an attractive target for the development of therapeutics for obesity and related metabolic disorders.[1][2] Furthermore, its involvement in mood and anxiety suggests potential applications in the treatment of depression and anxiety disorders.[3] this compound has emerged as a valuable research tool and a potential therapeutic lead due to its high affinity and selectivity for MCHR1.[1] This guide delves into the core pharmacological properties of this compound, focusing on its interaction with MCHR1 at the molecular level.

This compound Binding Affinity

This compound exhibits high affinity for the MCHR1 receptor. The binding affinity is typically quantified by the equilibrium dissociation constant (Kd) and the inhibition constant (Ki). A lower value for these constants indicates a higher binding affinity.

ParameterValueSpeciesReference
Ki 2.2 nMHuman[1]
Kd 530 pMHuman[1]

Selectivity:

This compound demonstrates significant selectivity for MCHR1 over other receptors, including MCHα1A and MCHD2 receptors, with over 80-fold and 500-fold selectivity, respectively.[1] It also shows minimal cross-reactivity with a panel of other G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[1]

This compound Binding Kinetics

MCHR1 Signaling Pathways

MCHR1 is a G-protein coupled receptor that can couple to multiple G-protein subtypes, primarily Gi and Gq, leading to the modulation of distinct downstream signaling cascades.[2][4] The antagonistic action of this compound blocks these MCH-induced signaling events.

Gi-Coupled Pathway

Activation of the Gi-coupled pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This pathway is sensitive to pertussis toxin (PTX).[4]

Gi_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gi (αβγ) MCHR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates SNAP94847 This compound SNAP94847->MCHR1 Antagonist

MCHR1 Gi-Coupled Signaling Pathway.

Gq-Coupled Pathway

Coupling of MCHR1 to Gq proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8]

Gq_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gq Gq (αβγ) MCHR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates SNAP94847 This compound SNAP94847->MCHR1 Antagonist

MCHR1 Gq-Coupled Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of this compound.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the MCHR1 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes expressing MCHR1 Incubate Incubate components at room temperature Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]SNAP 7941) Radioligand->Incubate SNAP94847 This compound (serial dilutions) SNAP94847->Incubate Filter Rapid Filtration (GF/C filters) Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Analysis

Radioligand Displacement Binding Assay Workflow.

Materials:

  • Cell membranes from a cell line stably expressing MCHR1 (e.g., HEK293 or CHO cells).

  • Radiolabeled MCHR1 antagonist (e.g., [³H]SNAP 7941).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing MCHR1 according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

    • Increasing concentrations of unlabeled this compound (for the competition curve) or buffer (for total binding) or a high concentration of a known MCHR1 antagonist (for non-specific binding).

    • A specific amount of cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of this compound to antagonize MCH-stimulated inositol phosphate (IP) production, a downstream event of Gq-coupled MCHR1 activation.

Materials:

  • A cell line stably expressing MCHR1 (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • [³H]-myo-inositol.

  • Stimulation buffer (e.g., HBSS containing 10 mM LiCl).

  • MCH.

  • This compound.

  • Lysis buffer (e.g., ice-cold 0.1 M formic acid).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Elution buffers.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture and Labeling:

    • Plate MCHR1-expressing cells in multi-well plates.

    • Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium. This allows for the incorporation of the radiolabel into membrane phosphoinositides.

  • Pre-incubation with Antagonist:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells with various concentrations of this compound in stimulation buffer for a defined period (e.g., 15-30 minutes).

  • Stimulation:

    • Add a fixed concentration of MCH (typically an EC₈₀ concentration) to the wells and incubate for a specific time (e.g., 30-60 minutes) to stimulate IP production.

  • Lysis and Extraction:

    • Terminate the stimulation by aspirating the medium and adding lysis buffer to extract the inositol phosphates.

  • Purification of Inositol Phosphates:

    • Apply the cell lysates to anion exchange columns.

    • Wash the columns to remove unincorporated [³H]-myo-inositol.

    • Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Counting:

    • Add the eluates to scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphate accumulated against the concentration of this compound.

    • Determine the IC₅₀ value for the inhibition of MCH-stimulated IP accumulation.

    • This IC₅₀ value provides a measure of the functional antagonist potency of this compound.

Conclusion

This compound is a high-affinity, selective MCHR1 antagonist that serves as a critical tool for investigating the physiological roles of the MCH system. Its well-characterized binding properties and its ability to potently block MCHR1-mediated signaling pathways underscore its importance in preclinical research aimed at developing novel therapeutics for obesity, anxiety, and depression. The detailed protocols provided in this guide offer a framework for the consistent and reliable in vitro characterization of this compound and other MCHR1 modulators. Further investigation into its binding kinetics will provide a more complete understanding of its molecular interactions and in vivo pharmacology.

References

The Structure-Activity Relationship of SNAP 94847: A Comprehensive Technical Guide for MCHR1 Antagonist Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SNAP 94847, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain and implicated in the regulation of energy homeostasis, mood, and appetite. Its role in these physiological processes has made it an attractive target for the development of therapeutics for obesity, anxiety, and depression. This compound has emerged as a valuable research tool and a lead compound for the development of novel MCHR1 antagonists.

This guide summarizes the key quantitative data, details the experimental protocols used to characterize this compound and its analogs, and visualizes the critical signaling pathways and experimental workflows.

Core Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound and its key analogs, providing a clear comparison of their potencies and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound and Analogs at the MCH1 Receptor

CompoundStructureMCHR1 Ki (nM)MCHR1 IC50 (nM) (Functional Assay)Selectivity over α1ASelectivity over D2
This compound (16g) N-(3-{1-[4-(3,4-difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide2.2[1][2][3]->80-fold[1][2][3]>500-fold[1][2][3]
Analog 11a N-(3-{1-[4-(phenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide5.8---
Analog 11h N-(3-{1-[4-(4-chlorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide1.9---
Analog 15a N-(3-{1-[4-(phenoxy)phenyl]ethyl}-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide15---
Analog 15h N-(3-{1-[1-(4-(4-chlorophenoxy)phenyl)ethyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide4.3---
Analog 16a N-(3-{1-[4-(phenoxy)benzyl]-4-piperidinyl}-4-fluorophenyl)-2-methylpropanamide8.3---
Analog 16f N-(3-{1-[4-(3,4-difluorophenoxy)benzyl]-4-piperidinyl}-4-chlorophenyl)-2-methylpropanamide1.5---

Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound

SpeciesAdministration RouteDose (mg/kg)Bioavailability (%)Brain/Plasma RatioEfficacy ModelOutcome
RatOral1059[1]2.3MCH-induced drinkingSignificant inhibition[1]
RatOral20--Quinpirole-induced locomotionSignificant increase after chronic treatment[1]
MouseOral20--Light/Dark boxIncreased time in light compartment[4]
MouseOral20--Novelty Suppressed FeedingAnxiolytic/antidepressant-like effect[4]
RatIntraperitoneal3, 10, 30--Food-reinforced operant respondingDose-dependent decrease[5]

Structure-Activity Relationship (SAR) Insights

The development of this compound involved systematic modifications of a high-throughput screening hit. The SAR studies revealed several key structural features crucial for high-affinity binding to the MCH1 receptor.

The core structure of this compound consists of a central piperidine ring linked to a substituted phenylacetamide moiety and a benzyl group. The N-benzyl substituent on the piperidine ring is critical for potent MCHR1 antagonism. The nature of the substituent on the phenoxy group of the benzyl moiety significantly influences binding affinity. For instance, the introduction of electron-withdrawing groups, such as the 3,4-difluoro substitution in this compound, enhances potency.

The phenylacetamide portion of the molecule also plays a vital role. The isobutyramide group is preferred over other amide functionalities. Substitution on the phenyl ring of the acetamide can modulate activity, with a methyl group at the 4-position, as seen in this compound, contributing to high affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay for MCHR1

This protocol details the determination of the binding affinity (Ki) of test compounds for the MCH1 receptor.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human MCH1 receptor.

  • Radioligand: [3H]SNAP 7941 or [125I]-[Phe13, Tyr19]-MCH.

  • Binding Buffer: 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and its analogs dissolved in 100% DMSO.

  • Scintillation Cocktail.

  • 96-well filter plates (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-MCHR1 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer.

    • Add 2 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM). For total binding, add 2 µL of DMSO. For non-specific binding, add a high concentration of an unlabeled MCHR1 ligand (e.g., 1 µM SNAP 7941).

    • Add 50 µL of radioligand (e.g., 0.5 nM [3H]SNAP 7941).

    • Add 100 µL of diluted cell membranes (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked 96-well filter plate using a vacuum filtration manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification:

    • Dry the filter plate and add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 values by non-linear regression analysis of the competition binding data.

    • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Social Interaction Test in Rats

This protocol assesses the anxiolytic-like effects of this compound.

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats (250-300 g).

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., 20% β-cyclodextrin in saline).

  • Apparatus: A dimly lit, open-field arena (e.g., 100 cm x 100 cm).

  • Video recording and analysis software.

Procedure:

  • Acclimation:

    • House rats in pairs for at least one week before the experiment.

    • Acclimate the rats to the testing room for at least 1 hour before the test.

  • Dosing:

    • Administer this compound (e.g., 10, 20, 30 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the test.

  • Test Procedure:

    • Place a pair of unfamiliar rats, one treated with the test compound and the other with vehicle, into the center of the open-field arena.

    • Record the behavior of the pair for 10 minutes.

  • Behavioral Analysis:

    • Score the total time the treated rat spends in active social interaction with the untreated partner. Social interaction behaviors include sniffing, grooming, following, and crawling over or under the partner.

    • Aggressive behaviors (e.g., biting, wrestling) should be scored separately and may indicate an anxiogenic effect.

  • Data Analysis:

    • Compare the time spent in social interaction between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). An increase in social interaction time is indicative of an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gi Gαi Pathway cluster_gq Gαq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PLC Phospholipase C Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare MCHR1-expressing cell membranes start->prepare_membranes prepare_reagents Prepare radioligand, test compounds, and buffers start->prepare_reagents assay_setup Set up 96-well plate with reagents and membranes prepare_membranes->assay_setup prepare_reagents->assay_setup incubation Incubate at room temperature for 90 minutes assay_setup->incubation filtration Filter and wash wells incubation->filtration scintillation_counting Add scintillation cocktail and count radioactivity filtration->scintillation_counting data_analysis Analyze data to determine IC50 and Ki values scintillation_counting->data_analysis end End data_analysis->end

References

Methodological & Application

SNAP 94847: Application Notes and Protocols for Preclinical Research in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 94847 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1).[1] Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and plays a crucial role in regulating energy homeostasis, mood, and stress responses. By blocking the action of MCH at its receptor, this compound has demonstrated significant potential in preclinical mouse models for the study and potential treatment of anxiety, depression, and motivation-related disorders.[2][3] These application notes provide a comprehensive overview of the experimental use of this compound in mice, including detailed protocols for key behavioral assays and a summary of relevant quantitative data.

Mechanism of Action

This compound acts as a competitive antagonist at the MCHR1, thereby inhibiting the downstream signaling cascade initiated by the binding of MCH. This signaling is implicated in various physiological and behavioral processes. Chronic administration of this compound has also been shown to sensitize dopamine D2/D3 receptors, suggesting a modulatory effect on the dopaminergic system, which is critical for reward and motivation.[4][5]

MCHR1_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MCH_Neuron MCH Neuron MCH MCH MCH_Neuron->MCH Release MCHR1 MCHR1 G_Protein Gαi/o MCHR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB PKA->CREB Effector Cellular Response (e.g., altered ion channel activity, gene expression) CREB->Effector MCH->MCHR1 Binds SNAP_94847 This compound SNAP_94847->MCHR1 Blocks

Diagram 1: MCH/MCHR1 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies involving this compound administration in mice. These data provide a reference for dose selection and expected outcomes in common behavioral paradigms.

Table 1: Pharmacokinetic Profile of this compound in Rodents
ParameterValueSpeciesReference
Ki2.2 nM-[1]
Kd530 pM-[1]
Bioavailability (oral)59%Rat[1]
Elimination Half-life5.2 hoursRat[4][6]
Brain to Plasma Ratio (4h post-dose)2.3Rat[4][6]
Table 2: Efficacy of this compound in Mouse Behavioral Models (Acute Administration)
Behavioral TestMouse StrainDose (mg/kg) & RouteKey FindingReference
Novelty Suppressed Feeding129S6/SvEvTac2, 20 p.o.Significant decrease in latency to feed at 20 mg/kg.[2]
Light/Dark BoxBALB/cJ20 p.o.Significant increase in time spent in the light compartment.[2][7]
Forced Swim TestBALB/cJ20 p.o.No significant effect on immobility time.[2][8]
Table 3: Efficacy of this compound in Mouse Behavioral Models (Chronic Administration)
Behavioral TestMouse StrainDose (mg/kg/day) & RouteDurationKey FindingReference
Novelty Suppressed Feeding129S6/SvEvTac20 p.o.28 daysSignificant decrease in latency to feed.[2]
Light/Dark BoxBALB/cJ20 p.o.28 daysSignificant increase in time spent in the light compartment.[2]
Forced Swim TestBALB/cJ20 p.o.28 daysNo significant effect on immobility time.[2][8]
Quinpirole-induced LocomotionBALB/c20 p.o. (in drinking water)7 & 21 daysMarked increase in locomotor response to quinpirole.[5][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound in mice.

Protocol 1: Novelty Suppressed Feeding (NSF) Test

This test is used to assess anxiety-like and antidepressant-like behavior. Anxious mice exhibit a longer latency to eat in a novel, brightly lit environment.

Materials:

  • This compound

  • Vehicle (e.g., 20% beta-cyclodextrin)

  • Standard mouse cages

  • Novel testing arena (e.g., a clean, brightly lit 50x50x20 cm open field)

  • Single food pellet (standard chow)

  • Stopwatch

Procedure:

  • Animal Preparation: House mice individually and food-deprive them for 24 hours prior to testing, with water available ad libitum.

  • Drug Administration:

    • Acute: Administer this compound (e.g., 20 mg/kg) or vehicle via oral gavage (p.o.) 60 minutes before the test.[2]

    • Chronic: Administer this compound (e.g., 20 mg/kg/day) or vehicle p.o. daily for the desired duration (e.g., 28 days), with the final dose given 60 minutes before testing.[2]

  • Testing:

    • Place a single food pellet on a small piece of white paper in the center of the novel arena.

    • Gently place the mouse in a corner of the arena.

    • Immediately start a stopwatch and measure the latency (in seconds) for the mouse to take its first bite of the food pellet (maximum test duration: 5-10 minutes).

  • Home Cage Food Consumption: Immediately after the test, return the mouse to its home cage where a pre-weighed amount of food is available. Measure food consumption over a 5-minute period to control for potential effects on appetite.[2]

  • Data Analysis: Compare the latency to feed between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., ANOVA).

NSF_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_testing Testing Phase Food_Deprivation 24h Food Deprivation Dosing Administer this compound or Vehicle (p.o.) Food_Deprivation->Dosing Wait Wait 60 min Dosing->Wait Test Place mouse in novel arena with food pellet Wait->Test Measure_Latency Measure latency to eat (max 10 min) Test->Measure_Latency Home_Cage Return to home cage Measure_Latency->Home_Cage Measure_Consumption Measure food consumption (5 min) Home_Cage->Measure_Consumption

Diagram 2: Experimental workflow for the Novelty Suppressed Feeding test.
Protocol 2: Light/Dark Box Test

This assay is a classic test for assessing anxiety-like behavior, based on the innate aversion of mice to brightly illuminated areas.

Materials:

  • This compound

  • Vehicle

  • Light/Dark box apparatus (a two-compartment box with one dark, enclosed compartment and one brightly lit compartment, connected by an opening).

  • Video tracking software (optional, but recommended).

Procedure:

  • Drug Administration:

    • Acute: Administer this compound (e.g., 20 mg/kg, p.o.) or vehicle 60 minutes prior to testing.[2][7]

    • Chronic: Administer this compound (e.g., 20 mg/kg/day, p.o.) or vehicle daily for 28 days, with the last dose 60 minutes before testing.[2]

  • Testing:

    • Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

    • Allow the mouse to freely explore the apparatus for a 5-minute period.[2][7]

    • Record the session for later analysis.

  • Data Analysis: Quantify and compare the following parameters between groups:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between compartments.

    • Total ambulatory distance (to control for effects on general locomotion). An anxiolytic-like effect is indicated by a significant increase in the time spent in the light compartment and/or the number of transitions.

Protocol 3: Sensitization to Dopamine D2/D3 Agonists

This protocol assesses whether chronic MCHR1 antagonism alters the sensitivity of the dopamine system, a feature common to some antidepressants.[5]

Materials:

  • This compound

  • Dopamine D2/D3 agonist (e.g., Quinpirole hydrochloride)

  • Vehicle (e.g., 0.9% saline for quinpirole; 0.01% lactic acid in drinking water for chronic this compound)

  • Locomotor activity chambers.

Procedure:

  • Chronic Drug Administration: Administer this compound (e.g., 20 mg/kg/day) or vehicle in the drinking water for 7 to 21 days.[5][9]

  • Habituation: On the test day, place the mice in the locomotor activity chambers and allow them to habituate for at least 60 minutes.

  • Agonist Challenge: Administer an intraperitoneal (i.p.) injection of quinpirole (e.g., 0.3 mg/kg) or saline.[9]

  • Locomotor Activity Recording: Immediately after the injection, record locomotor activity (e.g., total distance traveled, ambulations) for a period of 120-180 minutes.

  • Data Analysis: Compare the locomotor response to quinpirole in the this compound-pretreated group versus the vehicle-pretreated group. An enhanced locomotor response in the this compound group suggests sensitization of the dopamine D2/D3 receptor system.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MCH system in modulating mood and behavior in mice. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at exploring its therapeutic potential. Researchers should carefully consider mouse strain, administration route, and treatment duration, as these factors can influence experimental outcomes.[5][9]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of SNAP 94847 for in vivo studies, based on currently available scientific literature. This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which is involved in the regulation of appetite, mood, and other physiological processes.[1]

Mechanism of Action

This compound acts as a competitive antagonist at the MCHR1, effectively blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH).[2] This antagonism modulates downstream signaling pathways, influencing neuronal activity and behavior. MCHR1 is a G-protein coupled receptor, and its activation by MCH is known to play a role in energy homeostasis, stress responses, and reward pathways.[3][4] Blockade of MCHR1 by this compound has been shown to produce anxiolytic, antidepressant-like, and anorectic effects in rodent models.[1]

Recommended In Vivo Dosages

The appropriate dosage of this compound can vary depending on the animal model, the route of administration, and the specific research question. The following table summarizes dosages reported in various studies.

Animal ModelRoute of AdministrationDosage RangeTreatment DurationObserved EffectsReference
RatOral gavage1 - 30 mg/kgAcute & Chronic (up to 5 weeks)Blocks MCH-induced water drinking and ACTH release, reverses effects of chronic mild stress.[3][3]
RatOral gavage10 mg/kgAcuteGood bioavailability (59%) and half-life of 5.2 hours.[2][2]
RatOral gavage20 mg/kgChronic (14 days)Exaggerated locomotor response to quinpirole.[2][2]
RatOral (in drinking water)20 mg/kg/dayChronic (21 days)Significant increase in ambulation.[2][2]
RatIntraperitoneal (i.p.)3 - 30 mg/kgAcuteDecreased high-fat food-reinforced operant responding.[5][6][5][6]
RatIntranasal20 µgAcuteAntidepressant and anxiolytic effects.[7][7]
Mouse (BALB/c)Oral (in drinking water)20 mg/kg/dayChronic (7, 21, or 28 days)Increased quinpirole-induced locomotor activity; anxiolytic/antidepressant-like effects.[8][9][8][9]
Mouse (CD-1)Oral (in drinking water)20 mg/kg/dayChronic (21 days)No significant modification of quinpirole responses.[8][8]

Experimental Protocols

Oral Administration (Gavage) in Rats for Pharmacokinetic and Behavioral Studies
  • Objective: To assess the pharmacokinetic profile and behavioral responses to this compound.

  • Materials:

    • This compound

    • Vehicle (e.g., distilled water, 0.5% methylcellulose)

    • Oral gavage needles (appropriate size for rats)

    • Syringes

    • Animal balance

  • Procedure:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 250g rat receiving 0.25 mL).

    • Weigh each rat to determine the precise volume of the suspension to be administered.

    • Gently restrain the rat and insert the gavage needle orally into the esophagus, ensuring it does not enter the trachea.

    • Slowly administer the calculated volume of the this compound suspension.

    • For pharmacokinetic studies, collect blood samples at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).[2]

    • For behavioral studies, conduct behavioral tests at the appropriate time post-dosing, considering the compound's half-life (e.g., 60 minutes post-dose for acute studies).[5]

Intraperitoneal (i.p.) Injection in Rats for Food-Reinforced Operant Responding Studies
  • Objective: To evaluate the effect of this compound on motivation and reward-seeking behavior.

  • Materials:

    • This compound

    • Sterile vehicle (e.g., saline, DMSO/saline mixture)

    • Sterile syringes and needles (e.g., 25-27 gauge)

    • Animal balance

  • Procedure:

    • Dissolve or suspend this compound in the sterile vehicle to the desired concentration.

    • Weigh each rat to calculate the injection volume.

    • Gently restrain the rat, exposing the lower abdominal quadrant.

    • Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs.

    • Inject the calculated volume of the this compound solution.

    • Place the rat in the operant chamber for the behavioral task at a specified time after the injection (e.g., 60 minutes).[5]

Chronic Oral Administration in Drinking Water in Mice for Antidepressant-Like Effect Studies
  • Objective: To assess the long-term effects of this compound on depressive-like behaviors.

  • Materials:

    • This compound

    • Drinking water

    • Calibrated water bottles

  • Procedure:

    • Calculate the required concentration of this compound in the drinking water based on the average daily water consumption of the mice and the target daily dose (e.g., 20 mg/kg/day).[8][9]

    • Prepare the medicated drinking water and replace it fresh daily or weekly.[9]

    • Monitor water intake to ensure consistent dosing.

    • After the chronic treatment period (e.g., 21 or 28 days), conduct behavioral tests such as the forced swim test or novelty-suppressed feeding test.[8][9]

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates SNAP94847 This compound SNAP94847->MCHR1 Blocks G_protein G-protein (Gi/Go) MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Ca_mobilization->Neuronal_Activity

Caption: MCHR1 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Preparation This compound Formulation Animal_Acclimation->Drug_Preparation Acute_Dosing Acute Dosing (e.g., single i.p. or p.o.) Drug_Preparation->Acute_Dosing Chronic_Dosing Chronic Dosing (e.g., daily in drinking water) Drug_Preparation->Chronic_Dosing Behavioral_Tests Behavioral Testing (e.g., Forced Swim, Operant Responding) Acute_Dosing->Behavioral_Tests Physiological_Measures Physiological Measures (e.g., Blood Sampling, Tissue Collection) Acute_Dosing->Physiological_Measures Chronic_Dosing->Behavioral_Tests Chronic_Dosing->Physiological_Measures Data_Analysis Statistical Analysis & Interpretation Behavioral_Tests->Data_Analysis Physiological_Measures->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for Oral Gavage Administration of SNAP 94847

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the oral gavage administration of SNAP 94847, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist.[1][2] The protocols outlined below are intended for preclinical research in rodent models and are based on established methodologies.

This compound is orally active and has been utilized in various in vivo studies to investigate its effects on food-reinforced behavior, anxiety, and depression.[1][3][4][5] Proper preparation and administration are crucial for obtaining reliable and reproducible results.

I. Compound Specifications and Solubility

This compound is a potent MCHR1 antagonist with a high affinity for both mouse and rat receptors.[1] The hydrochloride salt form is often used in research due to its enhanced water solubility and stability.[1]

ParameterValueReference
Molecular Weight (HCl salt) 515.03 g/mol
Binding Affinity (Ki) 2.2 nM[1]
Binding Affinity (Kd) 530 pM[1][2]
Solubility Soluble in DMSO and ethanol

II. Pharmacokinetic Profile (Rats)

Understanding the pharmacokinetic properties of this compound is essential for designing experiments with appropriate dosing schedules and endpoints.

ParameterValueReference
Bioavailability (Oral) 59%[1]
Time to Significant Brain Penetration 60 minutes[3]
Brain to Plasma Ratio (at 4h post-dosing) 2.3[3]
Elimination Half-life 5.2 hours[1][3]
Plasma Clearance 4.2 L/hr/kg[1]
Blood Clearance 3.3 L/hr/kg[1]

III. Recommended Vehicle for Oral Gavage

The most commonly cited vehicle for the oral gavage of this compound is a 20% solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.[3][6][7] This vehicle is effective for solubilizing the compound for in vivo administration.

IV. Experimental Protocols

A. Preparation of Dosing Solution

This protocol describes the preparation of a 1 mg/mL dosing solution of this compound in 20% HPβCD. The concentration can be adjusted based on the desired dose and the body weight of the animals.

Materials:

  • This compound hydrochloride

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile water for injection

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Spatula

Procedure:

  • Prepare the Vehicle:

    • Weigh the required amount of HPβCD to make a 20% (w/v) solution in sterile water. For example, to prepare 10 mL of vehicle, weigh 2 g of HPβCD.

    • Add the HPβCD to a sterile conical tube.

    • Add the appropriate volume of sterile water (e.g., 10 mL).

    • Vortex thoroughly until the HPβCD is completely dissolved. Gentle warming may aid in dissolution.

  • Prepare the Dosing Solution:

    • Weigh the required amount of this compound hydrochloride. For a 1 mg/mL solution in 10 mL of vehicle, weigh 10 mg of the compound.

    • Add the weighed this compound to the prepared 20% HPβCD vehicle.

    • Vortex vigorously for 5-10 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear.

    • Visually inspect the solution to ensure there are no visible particles before administration.

    • Prepare the dosing solution fresh daily before each experiment.[3]

B. Oral Gavage Administration Procedure

This protocol provides a general guideline for administering this compound via oral gavage to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct volume of the dosing solution to administer.

    • Gently but firmly restrain the animal.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the solution.

    • Gently remove the gavage needle.

    • Monitor the animal for any signs of distress after the procedure.

Dosage Recommendations:

The appropriate dose of this compound will depend on the specific research question and animal model. The following doses have been used in published studies:

SpeciesDose Range (Oral)Study ContextReference
Rat3 - 30 mg/kgFood-reinforced operant responding
Rat1 - 10 mg/kgMCH-evoked water drinking (corresponds to 30-60% MCH1 receptor occupancy)
Rat & Mouse20 mg/kgLocomotor activity, anxiety and depression models[1][4]

V. Visualizations

Signaling Pathway

MCHR1_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi PLC Phospholipase C MCHR1->PLC ERK ↑ ERK Phosphorylation MCHR1->ERK SNAP94847 This compound SNAP94847->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., feeding, mood) cAMP->Response IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Response ERK->Response Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_vehicle 1. Prepare 20% HPβCD Vehicle weigh_snap 2. Weigh this compound prep_vehicle->weigh_snap dissolve 3. Dissolve this compound in Vehicle (Vortex/Sonicate) weigh_snap->dissolve weigh_animal 4. Weigh Animal dissolve->weigh_animal calc_dose 5. Calculate Dose Volume weigh_animal->calc_dose gavage 6. Administer via Oral Gavage calc_dose->gavage monitor 7. Monitor Animal gavage->monitor behavioral_test 8. Behavioral/Pharmacokinetic Testing monitor->behavioral_test Dosing_Logic cluster_calc Calculation Dose Target Dose (mg/kg) calc Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL) Dose->calc AnimalWeight Animal Weight (kg) AnimalWeight->calc Concentration Solution Concentration (mg/mL) Concentration->calc Volume Administration Volume (mL) calc->Volume

References

Application Notes and Protocols for Intraperitoneal Injection of SNAP 94847

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SNAP 94847 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein-coupled receptor involved in the regulation of energy balance, mood, and motivation.[1][2][3] Due to its potential therapeutic applications in anxiety, depression, and feeding disorders, this compound is a valuable tool in preclinical research.[1][4][5] This document provides detailed protocols for the intraperitoneal (IP) injection of this compound in rodent models, along with key quantitative data and a summary of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound.

Table 1: In Vitro Receptor Binding and Selectivity

ParameterValueSpeciesNotes
Ki 2.2 nMHuman MCHR1Potent antagonist activity.[2]
Kd 530 pMHuman MCHR1High affinity for the receptor.[2]
Selectivity >80-foldover α1A adrenergic receptorDemonstrates high selectivity.[2]
Selectivity >500-foldover D2 dopamine receptorDemonstrates high selectivity.[2]

Table 2: In Vivo Dosage and Administration

Animal ModelRoute of AdministrationDosage RangeVehicleStudy Focus
Sprague-Dawley Rats Intraperitoneal (IP)3 - 30 mg/kg20% 2-hydroxypropyl-β-cyclodextrin in sterile waterFood-reinforced operant responding.[6][7][8]
Sprague-Dawley Rats Intraperitoneal (IP)20 mg/kg/dayNot specifiedLocomotor responses to dopamine agonists.[4]
BALB/c Mice Oral (p.o.)20 mg/kg/dayNot specifiedAnxiety and depression models.[5][9]
BALB/c and CD-1 Mice Oral (p.o.)20 mg/kg/dayNot specifiedLocomotor responses to dopamine agonists.[4]
Rats Intraperitoneal (IP)20 mg/kg10% DMSO and 30 mg/ml (2-Hydroxypropyl)-β-cyclodextrin in distilled waterIn vivo chemogenetic manipulations.[10]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of this compound for IP injection in rodents using a common vehicle.

Materials:

  • This compound hydrochloride (powder)

  • 2-hydroxypropyl-β-cyclodextrin (encapsin)

  • Sterile, distilled water or sterile saline

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Spatula

Procedure:

  • Calculate the required amount of this compound and vehicle. Based on the desired dosage (e.g., 10 mg/kg) and the weight of the animals, calculate the total amount of this compound and the volume of the vehicle needed. The injection volume for mice is typically 10 ml/kg.[11]

  • Prepare the vehicle solution. Weigh the appropriate amount of 2-hydroxypropyl-β-cyclodextrin and dissolve it in sterile water to make a 20% (w/v) solution. For example, to make 10 ml of 20% encapsin solution, dissolve 2 g of encapsin in a final volume of 10 ml of sterile water.

  • Dissolve this compound in the vehicle. Weigh the calculated amount of this compound hydrochloride and add it to the 20% encapsin solution.

  • Ensure complete dissolution. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be used if necessary, but the stability of the compound under heat should be considered.

  • Sterile filter the final solution (optional but recommended). For maximum sterility, filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the solution appropriately. Prepared solutions should be made fresh daily.[6] If short-term storage is necessary, consult the manufacturer's recommendations.

Protocol 2: Intraperitoneal Injection Procedure in Mice

This protocol outlines the standard procedure for administering this compound via IP injection to mice.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 ml)

  • Sterile needles (25-30 gauge)[12]

  • 70% ethanol or other skin disinfectant

  • Gauze or cotton swabs

  • Appropriate animal restraint device or manual restraint proficiency

Procedure:

  • Animal Restraint: Gently restrain the mouse using a preferred method. The "three-fingers" restraint method is commonly used.[12] Ensure the mouse is held securely to prevent movement and injury during the injection.

  • Locate the Injection Site: Turn the restrained mouse so its abdomen is facing upwards. The injection site is in the lower right quadrant of the abdomen.[12][13] This location avoids the cecum and urinary bladder.

  • Disinfect the Injection Site: Wipe the injection site with a cotton swab or gauze soaked in 70% ethanol.[12][13]

  • Perform the Injection:

    • Insert the needle, bevel up, at a 30-45 degree angle into the skin and abdominal wall.[12][13]

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.[13]

    • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the Needle and Monitor the Animal:

    • Withdraw the needle smoothly.

    • Return the mouse to its home cage.

    • Observe the animal for any signs of distress, bleeding, or adverse reactions immediately following the injection and at regular intervals afterward.

Visualizations

Signaling Pathway of MCHR1

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates MCH Melanin-Concentrating Hormone (MCH) MCH->MCHR1 Activates SNAP_94847 This compound SNAP_94847->MCHR1 Antagonizes AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Intracellular Ca2+ Release IP3_DAG->Ca2 IP_Injection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Prep Prepare this compound Solution Animal_Acclimation->Drug_Prep Animal_Handling Animal Handling & Restraint Drug_Prep->Animal_Handling IP_Injection Intraperitoneal Injection of this compound Animal_Handling->IP_Injection Behavioral_Test Behavioral or Physiological Testing IP_Injection->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results

References

Application Notes and Protocols for Intranasal Delivery of SNAP 94847 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols are proposed methodologies based on the known physicochemical properties of SNAP 94847 and established procedures for intranasal drug delivery in rats. To date, no specific studies detailing the intranasal administration of this compound in rats have been published. Therefore, these protocols should be considered as a starting point for experimental design and will require optimization.

Introduction

This compound is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] In rodents, the MCH1 receptor is implicated in the regulation of anxiety, depression, and appetite.[2] Preclinical studies have demonstrated that this compound exhibits anxiolytic, antidepressant, and anorectic effects following oral and intraperitoneal administration.[3] Intranasal delivery is a non-invasive method that can facilitate direct nose-to-brain transport, bypassing the blood-brain barrier and potentially leading to a more rapid onset of action and reduced systemic side effects.[4]

These application notes provide a comprehensive, albeit hypothetical, framework for the formulation, administration, and evaluation of this compound via the intranasal route in rats.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for developing a suitable intranasal formulation.

PropertyValueReference
IUPAC Name N-(3-[1-([4-(3,4-difluorophenoxy)phenyl]methyl)(4-piperidyl)]-4-methylphenyl)-2-methylpropanamide[5]
Molecular Formula C₂₉H₃₂F₂N₂O₂[3]
Molecular Weight 478.6 g/mol [3]
Solubility Insoluble in PBS (pH 7.2); Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 10 mg/ml). The hydrochloride salt form generally offers enhanced water solubility and stability.[3][6]

MCH1 Receptor Signaling Pathway

This compound acts by blocking the MCH1 receptor, a G-protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor initiates two primary signaling cascades through its coupling to Gᵢ and Gᵩ proteins.[2][7] The antagonism by this compound prevents these downstream effects.

MCH1_Signaling_Pathway cluster_membrane Cell Membrane MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds & Activates SNAP_94847 This compound SNAP_94847->MCH1R Blocks Gi Gαi MCH1R->Gi Activates Gq Gαq MCH1R->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺] ↑ IP3->Ca2 PKC PKC Activation DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK

MCH1 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Formulation of this compound for Intranasal Administration

Objective: To prepare a stable solution of this compound suitable for intranasal administration in rats. Given its poor aqueous solubility, a co-solvent approach is recommended.

Materials:

  • This compound hydrochloride (for improved solubility)[6]

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound hydrochloride powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.

  • Vehicle Preparation:

    • Prepare a co-solvent vehicle by mixing PEG 400 and sterile saline. A common starting ratio is 20% PEG 400 in saline. The final concentration of DMSO in the administered formulation should be kept low (ideally <10%) to minimize nasal irritation.

  • Final Formulation:

    • On the day of the experiment, dilute the this compound stock solution with the PEG 400/saline vehicle to the desired final concentration (e.g., 1-10 mg/mL).

    • For example, to prepare 1 mL of a 5 mg/mL solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the vehicle.

    • Vortex thoroughly to ensure a homogenous solution.

    • Prepare a vehicle-only control solution using the same final concentrations of DMSO, PEG 400, and saline.

  • Quality Control:

    • Visually inspect the final formulation for any precipitation.

    • Measure the pH of the solution and adjust to a range of 5.5-6.5 if necessary to minimize nasal irritation.

Protocol 2: Intranasal Administration Procedure in Rats

Objective: To accurately deliver a defined volume of this compound formulation to the nasal cavity of a rat.

Materials:

  • Male Sprague Dawley or Wistar rats (220-280 g)

  • This compound formulation and vehicle control

  • Isoflurane anesthesia system

  • P20 or P100 micropipette with fine-point tips

  • Timer

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (e.g., 4-5% for induction, 1.5-2% for maintenance). Anesthesia is required to prevent the rat from sneezing and to ensure correct positioning.[8]

    • Confirm the depth of anesthesia by checking for the loss of the pedal withdrawal reflex.

  • Positioning:

    • Place the rat in a supine position with its head tilted back slightly to prevent the solution from draining into the pharynx.[8][9]

  • Administration:

    • Set the micropipette to the desired volume. The total volume should not exceed 50 µL per rat (25 µL per nostril).[10][11]

    • Draw up the this compound formulation or vehicle.

    • Carefully insert the pipette tip just inside one nostril (approximately 1-2 mm).

    • Slowly dispense a small droplet (e.g., 5-10 µL) into the nostril, allowing the rat to inhale the liquid.[10]

    • Wait approximately 1 minute before administering the next droplet.

    • Alternate between nostrils until the full dose has been administered.[10]

  • Post-Administration Monitoring:

    • Keep the rat in the supine position for 5-10 minutes post-administration to allow for absorption.[8]

    • Monitor the animal continuously until it has fully recovered from anesthesia.

    • Return the animal to its home cage.

Protocol 3: Pharmacokinetic Study Design

Objective: To determine the concentration of this compound in the plasma and brain over time following intranasal administration.

Experimental Groups:

  • Group 1: Intranasal this compound (e.g., 5 mg/kg)

  • Group 2: Intravenous (IV) this compound (e.g., 1 mg/kg, for bioavailability calculation)

  • Group 3: Intranasal Vehicle

Procedure:

  • Administer this compound or vehicle as described in Protocol 2 (for the intranasal group) or via tail vein injection (for the IV group).

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes post-dose), collect blood samples via cardiac puncture or from a cannulated vessel.[12]

  • Immediately following blood collection, euthanize the animals and perfuse the brain with ice-cold saline to remove residual blood.

  • Harvest the whole brain and specific regions of interest (e.g., olfactory bulb, hippocampus, prefrontal cortex).

  • Process blood samples to obtain plasma.

  • Homogenize brain tissue samples.

  • Analyze plasma and brain homogenates for this compound concentrations using a validated analytical method such as LC-MS/MS.

  • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and brain-to-plasma concentration ratios.

Protocol 4: Efficacy Evaluation in a Behavioral Model (Elevated Plus Maze)

Objective: To assess the anxiolytic-like effects of intranasally administered this compound. The Elevated Plus Maze (EPM) is a standard test for anxiety in rodents.[13][14]

Experimental Groups:

  • Group 1: Intranasal this compound (e.g., 1, 3, 10 mg/kg)

  • Group 2: Intranasal Vehicle

  • Group 3: Positive Control (e.g., Diazepam, administered intraperitoneally)

Procedure:

  • Administer the respective treatments to the rats. A typical pretreatment time for intranasal CNS drugs is 15-30 minutes before testing.

  • Place the rat in the center of the EPM, facing one of the open arms.

  • Allow the rat to explore the maze for 5 minutes.

  • Record the session using a video camera for later analysis.

  • Key parameters to measure include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general locomotor activity).

  • An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an intranasal this compound study in rats, from formulation to data analysis.

Experimental_Workflow cluster_pk Pharmacokinetic Study cluster_pd Efficacy (Behavioral) Study Formulation 1. Formulation (this compound in co-solvent vehicle) Grouping 2. Animal Grouping (e.g., Vehicle, Drug, Control) Formulation->Grouping Dosing 3. Intranasal Administration (Anesthetized, Supine Position) Grouping->Dosing PK_Sample 4a. Timed Sample Collection (Blood & Brain) Dosing->PK_Sample PD_Test 4b. Behavioral Testing (e.g., Elevated Plus Maze) Dosing->PD_Test PK_Analysis 5a. LC-MS/MS Analysis PK_Sample->PK_Analysis PK_Data 6a. PK Data Analysis (AUC, Cmax, Brain Uptake) PK_Analysis->PK_Data PD_Analysis 5b. Video Analysis PD_Test->PD_Analysis PD_Data 6b. Behavioral Data Analysis (Time in Open Arms, etc.) PD_Analysis->PD_Data

Proposed Experimental Workflow

References

Preparation of SNAP 94847 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of SNAP 94847, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This guide details the chemical properties of this compound, provides protocols for dissolution in various solvents, and offers recommendations for storage to maintain compound integrity.

Introduction

This compound is a non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) with high affinity and selectivity.[1][2][3][4] It is a valuable tool for studying the physiological roles of the MCH system, including the regulation of energy balance, mood, and cognition.[5] The hydrochloride salt of this compound is often used in research due to its improved solubility and stability.[4] This document outlines the necessary steps to prepare stock solutions of this compound for both in vitro and in vivo applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The compound is available as a free base and as a hydrochloride salt. It is important to note the specific form being used, as the molecular weight will differ, affecting calculations.

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₂₉H₃₂F₂N₂O₂C₂₉H₃₂F₂N₂O₂.HCl
Molecular Weight 478.58 g/mol [3]515.03 g/mol [1]
Appearance Solid[6]Solid
Purity ≥98%[7]≥98% (HPLC)[1]
Storage Desiccate at room temperature or -20°C[6]Desiccate at room temperature or -20°C[1]

Solubility Data

This compound exhibits varying solubility depending on the solvent. For most applications, Dimethyl Sulfoxide (DMSO) and ethanol are the recommended solvents for preparing high-concentration stock solutions.

SolventMaximum Concentration (this compound Free Base)Maximum Concentration (this compound Hydrochloride)Notes
DMSO 25 mg/mL[6][7]51.5 mg/mL (100 mM)[1]Ultrasonic assistance may be required for complete dissolution.[2]
Ethanol 10 mg/mL[6][7]51.5 mg/mL (100 mM)[1]
Water Insoluble< 0.1 mg/mL[2]The hydrochloride salt has slightly improved aqueous solubility but is still very low.
PBS (pH 7.2) Insoluble[7]-
DMF Insoluble[7]-

Experimental Protocols

Materials and Equipment
  • This compound (or this compound hydrochloride)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Inert gas (e.g., argon or nitrogen) (recommended)[6]

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride. Adjust calculations accordingly if using the free base form.

Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage A Weigh this compound HCl B Add appropriate volume of DMSO A->B Transfer C Vortex to dissolve (Use sonication if needed) B->C Mix D Aliquot into sterile vials C->D Dispense E Store at -20°C or -80°C D->E Preserve

Caption: Workflow for preparing a this compound stock solution.

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution of this compound hydrochloride (MW: 515.03 g/mol ), the required mass is:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 515.03 g/mol = 0.00515 g = 5.15 mg

  • Weigh the compound:

    • Carefully weigh out 5.15 mg of this compound hydrochloride using a calibrated analytical balance. To minimize static, use an anti-static weigh boat or dish.

  • Dissolution:

    • Transfer the weighed compound to a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[2]

    • For long-term stability, it is recommended to purge the vial with an inert gas before sealing.[6]

  • Storage:

    • For frequent use, the stock solution can be stored at -20°C for up to one month.[2] For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

For cell-based assays, the high concentration of DMSO in the stock solution may be toxic to cells. Therefore, it is crucial to dilute the stock solution to a final working concentration where the DMSO percentage is typically less than 0.1%.

Signaling Pathway Inhibition Workflow

G cluster_0 Experimental Setup cluster_1 MCHR1 Signaling A Prepare this compound working solution B Treat cells with working solution A->B SNAP This compound MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates Downstream Downstream Signaling (e.g., Ca²⁺ mobilization) MCHR1->Downstream Initiates SNAP->MCHR1 Inhibits

Caption: Inhibition of the MCHR1 signaling pathway by this compound.

Procedure for preparing a 10 µM working solution:

  • Perform a serial dilution of the 10 mM stock solution in the appropriate cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).

  • Mix the working solution thoroughly by gentle pipetting or vortexing.

  • Add the working solution to your cell culture to achieve the desired final concentration.

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[3][6]

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[6]

By following these guidelines, researchers can confidently prepare this compound stock solutions, ensuring the accuracy and reproducibility of their experiments.

References

SNAP 94847: Comprehensive Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of SNAP 94847, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in various solvents. This document also includes protocols for the preparation of stock and working solutions to aid in experimental design and execution.

Introduction

This compound is a valuable research tool for investigating the physiological roles of the MCH system, which is implicated in the regulation of energy balance, mood, and motivation.[1][2] As a selective MCHR1 antagonist, this compound has demonstrated anxiolytic-like and antidepressant-like activities in preclinical models.[3][4] It has been shown to decrease food-reinforced operant responding and is orally active.[1][5] Understanding its solubility and proper handling is crucial for accurate and reproducible experimental results.

Solubility of this compound

The solubility of this compound can vary slightly between its free base and hydrochloride salt forms, as well as between different suppliers and batches.[6][7] The hydrochloride salt generally offers enhanced water solubility and stability.[7] The following table summarizes the reported solubility of this compound in common laboratory solvents.

SolventFormConcentration (mg/mL)Concentration (mM)Source(s)
DMSO Hydrochloride51.5100Tocris Bioscience[1]
Free Base25~52.2Cayman Chemical[2][8]
Not Specified20~41.8Sigma-Aldrich[3][9]
Ethanol Hydrochloride51.5100Tocris Bioscience[1]
Free Base10~20.9Cayman Chemical[2][8]
DMF Free BaseInsolubleInsolubleCayman Chemical[2]
PBS (pH 7.2) Free BaseInsolubleInsolubleCayman Chemical[2]

Note: The molecular weight of this compound (free base) is approximately 478.6 g/mol , and the hydrochloride salt is approximately 515.03 g/mol .[1][8] These values are used for the approximate molar concentration calculations. Always refer to the batch-specific molecular weight provided on the certificate of analysis.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride (MW: 515.03 g/mol , refer to batch-specific value)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.15 mg of the compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound hydrochloride. For a 10 mM solution with 5.15 mg of compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly to dissolve the compound. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to facilitate dissolution if necessary.[6] Visually inspect the solution to ensure it is clear and free of particulates.[3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[6] When stored properly, the compound is stable for at least four years as a solid.[8]

Preparation of Working Solutions

For cell-based assays or in vivo studies, the DMSO stock solution is typically diluted into an aqueous buffer or cell culture medium. It is important to note that this compound has poor aqueous solubility.[2] Therefore, the final concentration of DMSO in the working solution should be kept as low as possible to avoid solvent-induced artifacts and precipitation of the compound. A final DMSO concentration of less than 0.1% is generally recommended for most cell culture experiments.

Signaling Pathway of this compound

This compound acts as a competitive antagonist at the MCHR1, a G protein-coupled receptor (GPCR). By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), this compound inhibits the downstream signaling cascades initiated by MCH. This antagonism has been linked to an increased sensitivity of postsynaptic dopamine D2/D3 receptors, which may contribute to its antidepressant-like effects.[10][11] Furthermore, MCHR1 antagonism can block MCH-evoked release of adrenocorticotropic hormone (ACTH).[12]

SNAP_94847_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MCH MCH MCHR1 MCHR1 (GPCR) MCH->MCHR1 Activates G_protein G Protein Signaling MCHR1->G_protein Initiates Dopamine_Receptor Dopamine D2/D3 Receptor G_protein->Dopamine_Receptor Influences Sensitivity ACTH_Release ACTH Release G_protein->ACTH_Release Regulates Downstream_Effects Modulation of Reward & Motivation Dopamine_Receptor->Downstream_Effects SNAP_94847 This compound SNAP_94847->MCHR1 Blocks

Caption: this compound blocks MCH binding to MCHR1, impacting downstream signaling.

References

Long-Term Stability of SNAP-94847 Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-94847 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of appetite, mood, and energy homeostasis. As a valuable tool in neuroscience and metabolic research, understanding the long-term stability of SNAP-94847 solutions is critical for ensuring the reproducibility and accuracy of experimental results. These application notes provide a comprehensive guide to the preparation, storage, and assessment of SNAP-94847 solutions to maintain their integrity over time.

Chemical Properties and Solubility

PropertyValueSource
Chemical Name N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methyl-propanamide[1]
Molecular Formula C₂₉H₃₂F₂N₂O₂[1]
Molecular Weight 478.6 g/mol [1]
Solubility (Free Base) DMSO: 25 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): Insoluble[1]
Solubility (HCl Salt) DMSO: 100 mM, Ethanol: 100 mM[2]

Recommended Storage Conditions

Proper storage is paramount to preserving the stability of SNAP-94847. Both the solid form and solutions should be stored with care to prevent degradation.

Solid Form: For long-term storage of solid SNAP-94847, it is recommended to store the compound at -20°C, where it is stable for at least four years.[1] The hydrochloride salt should be stored desiccated at room temperature.[2]

In Solution: Once dissolved, the stability of SNAP-94847 can be influenced by the solvent, temperature, and exposure to light. For stock solutions prepared in solvents like DMSO or ethanol, the following storage conditions are recommended:

Storage TemperatureDurationRecommendations
-80°C Up to 1 yearAliquot into single-use vials to avoid repeated freeze-thaw cycles.
-20°C Up to 1 monthSuitable for shorter-term storage. Avoid multiple freeze-thaw cycles.

It is best practice to prepare fresh working solutions from a frozen stock for each experiment to ensure maximal potency and consistency.[3]

MCHR1 Signaling Pathway Antagonized by SNAP-94847

SNAP-94847 exerts its effects by blocking the downstream signaling of the MCHR1 receptor. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 can couple to different G-proteins (Gᵢ, G₀, and Gբ) to initiate intracellular signaling cascades. These pathways modulate neuronal activity and other cellular functions. By antagonizing this receptor, SNAP-94847 inhibits these downstream effects.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq/11 MCHR1->Gq MCH MCH MCH->MCHR1 SNAP94847 SNAP-94847 SNAP94847->MCHR1 AC Adenylyl Cyclase Gi->AC PLC PLC Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK MAPK->Neuronal_Activity Stability_Workflow A Prepare SNAP-94847 Stock Solution B Aliquot into Vials for Each Time Point and Condition A->B C Store at Defined Conditions (e.g., -80°C, -20°C, 4°C, RT) B->C D Analyze 'Time 0' Sample via HPLC B->D E Analyze Samples at Pre-defined Time Points (e.g., 1, 3, 6, 12 months) C->E F Quantify Parent Peak Area and Detect Degradation Products D->F E->F G Calculate % Remaining and Plot vs. Time F->G H Determine Shelf-Life G->H Logical_Framework cluster_prep Preparation & Storage cluster_analysis Analysis cluster_conclusion Conclusion A Select High-Purity SNAP-94847 & Solvent B Prepare Concentrated Stock Solution A->B C Aliquot for Single Use B->C D Store at Multiple Temperatures C->D F Analyze Samples at Set Time Intervals D->F E Develop Stability-Indicating HPLC Method E->F G Quantify Parent Compound & Identify Degradants F->G H Plot % Purity vs. Time G->H I Determine Shelf-Life Under Each Condition H->I J Establish Optimal Storage Recommendations I->J

References

Application Notes and Protocols: Acute vs. Chronic Administration of SNAP 94847 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SNAP 94847, a selective melanin-concentrating hormone 1 (MCH1) receptor antagonist, in preclinical behavioral research. This document details the differential effects of acute and chronic administration of this compound across various behavioral paradigms relevant to the study of feeding behavior, anxiety, and depression. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are included to facilitate the design and execution of future studies.

Introduction

This compound is a potent and selective antagonist of the MCH1 receptor, which is primarily expressed in the brain and implicated in the regulation of energy homeostasis, mood, and anxiety.[1][2][3][4] The melanin-concentrating hormone (MCH) system is a key target for the development of therapeutics for obesity, anxiety, and depressive disorders. Understanding the behavioral effects of MCH1 receptor blockade through compounds like this compound is crucial for advancing these therapeutic strategies. This document contrasts the behavioral outcomes of single-dose (acute) versus repeated-dose (chronic) administration of this compound in rodents.

MCH1 Receptor Signaling Pathway

The MCH1 receptor is a G-protein coupled receptor (GPCR) that can couple to different G proteins, primarily Gi and Gq.[5][6][7] Activation of the MCH1 receptor by its endogenous ligand, MCH, initiates intracellular signaling cascades that ultimately modulate neuronal activity. Blockade of this receptor by this compound prevents these downstream effects.

MCH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCH1 Receptor MCH->MCHR1 Activates SNAP94847 This compound SNAP94847->MCHR1 Blocks Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Ca ↑ Ca²⁺ IP3_DAG->Ca NeuronalActivity Modulation of Neuronal Activity PKA->NeuronalActivity MAPK MAPK Pathway PKC->MAPK Ca->NeuronalActivity MAPK->NeuronalActivity

Figure 1: MCH1 Receptor Signaling Pathway.

Data Presentation: Acute vs. Chronic Effects of this compound

The following tables summarize the quantitative effects of acute and chronic administration of this compound across various behavioral paradigms.

Table 1: Effects on Feeding Behavior
Behavioral TestSpeciesAdministrationDose (mg/kg)RouteKey FindingsCitations
Operant Responding for High-Fat FoodRatAcute3-30i.p.Decreased number of pellets earned at the highest dose (30 mg/kg).[5][8][9][10]
MCH-Induced Reinstatement of Food SeekingRatAcute30i.p.Blocked MCH-induced reinstatement of food seeking.[5][8][9][10]
Pellet-Priming, Cue, or Yohimbine-Induced ReinstatementRatAcute15-30i.p.No effect on reinstatement induced by these stimuli.[5][8][9][10]
Home Cage Food ConsumptionMouseNot Specified5 (in combination with rimonabant)Not SpecifiedReduced food intake and body weight in a diet-induced obesity model.[4]
Table 2: Effects on Anxiety-Like Behavior
Behavioral TestSpeciesAdministrationDose (mg/kg/day)RouteKey FindingsCitations
Light/Dark Box TestMouseAcute20p.o.Significantly increased time spent in the light compartment.[11][12]
Light/Dark Box TestMouseChronic (28 days)20p.o.Significantly increased time spent in the light compartment.[11][12]
Novelty Suppressed FeedingMouseAcute20p.o.Anxiolytic/antidepressant-like effect observed.[11]
Novelty Suppressed FeedingMouseChronic (28 days)20p.o.Anxiolytic/antidepressant-like effect observed.[11]
Table 3: Effects on Depressive-Like Behavior and Locomotor Activity
Behavioral TestSpeciesAdministrationDose (mg/kg/day)RouteKey FindingsCitations
Forced Swim TestMouseAcute & Chronic (28 days)20p.o.No significant effect on immobility time.[11]
Forced Swim TestRatAcute30p.o.Attenuated behavioral effects of forced swim stress.[13][14]
Chronic Mild StressRatChronic (1-5 weeks)1 (BID)p.o.Restored baseline sucrose intake.[13][14]
Quinpirole-Induced Locomotor ActivityRatAcute (1 h)20Not SpecifiedNo significant effect.[11][15]
Quinpirole-Induced Locomotor ActivityRatChronic (2 weeks)20Not SpecifiedSignificant increase in quinpirole-induced locomotor activity.[11][15]
Quinpirole-Induced Locomotor ActivityMouse (BALB/c)Acute (1 h)20Not SpecifiedNo significant effect.[11][15]
Quinpirole-Induced Locomotor ActivityMouse (BALB/c)Chronic (7 & 21 days)20Not SpecifiedMarked increase in quinpirole-induced locomotor activity.[11][15]

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

General Preparation of this compound

This compound is typically administered as a suspension. A common vehicle for intraperitoneal (i.p.) injection is distilled water containing 10% DMSO and 30 mg/mL of (2-Hydroxypropyl)-β-cyclodextrin.[16] For oral (p.o.) administration, it can be suspended in a 0.5% methylcellulose solution. The final injection volume is typically 1 ml/kg for i.p. administration in rats.[8]

SNAP94847_Preparation_Workflow cluster_materials Materials cluster_procedure Procedure SNAP94847_powder This compound Powder Weigh Weigh this compound SNAP94847_powder->Weigh Vehicle_components Vehicle Components (e.g., DMSO, Cyclodextrin, Water) Prepare_vehicle Prepare Vehicle Solution Vehicle_components->Prepare_vehicle Suspend Suspend this compound in Vehicle Weigh->Suspend Prepare_vehicle->Suspend Vortex Vortex/Sonicate to Homogenize Suspend->Vortex Administer Administer to Animal Vortex->Administer

Figure 2: General Workflow for this compound Formulation.

Operant Responding for High-Fat Food

Objective: To assess the effect of this compound on the motivation to work for a palatable food reward.

Apparatus: Standard operant conditioning chambers equipped with two levers and a food pellet dispenser.

Procedure:

  • Food Restriction: Rats are typically food-restricted to 85-90% of their free-feeding body weight.

  • Training:

    • Rats are trained to press an active lever for the delivery of a high-fat food pellet on a fixed-ratio schedule (e.g., FR1, meaning one press yields one pellet).

    • Each pellet delivery can be paired with a cue light and/or tone.

    • Presses on an inactive lever are recorded but have no programmed consequences.

    • Training sessions are conducted daily for a set duration (e.g., 1-2 hours) until stable responding is achieved.

  • Testing (Acute Administration):

    • On the test day, rats are pre-treated with this compound or vehicle at a specified time before the session (e.g., 60 minutes prior to the start).

    • The operant responding session is then conducted as in training.

    • The primary measure is the number of active lever presses and pellets earned.

  • Reinstatement of Food Seeking:

    • Following stable operant responding, the behavior is extinguished by no longer providing food pellets for lever presses.

    • Once responding is low and stable, a reinstatement test is conducted.

    • Reinstatement can be induced by a priming injection of MCH, non-contingent delivery of a few food pellets, presentation of the conditioned cues, or a stressor like yohimbine.

    • This compound or vehicle is administered prior to the reinstatement session to assess its effect on the reinstatement of food-seeking behavior.

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[17][18][19]

Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.[17]

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: this compound or vehicle is administered at a specified time before the test (e.g., 30-60 minutes).

  • Testing:

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

    • The session is recorded by an overhead video camera.

  • Data Analysis:

    • The primary measures are the time spent in the open arms and the number of entries into the open arms.

    • An increase in these measures is indicative of an anxiolytic-like effect.

    • Total distance traveled can be used as a measure of general locomotor activity.

Forced Swim Test (FST)

Objective: To assess depressive-like behavior in rodents. The test is based on the principle of behavioral despair, where animals cease escape-oriented behaviors when placed in an inescapable stressful situation.[20][21][22]

Apparatus: A cylindrical container filled with water.[22]

Procedure:

  • Pre-test (for rats): On the first day, rats are placed in the water-filled cylinder for 15 minutes.

  • Test (24 hours later):

    • This compound or vehicle is administered at a specified time before the test session (e.g., 60 minutes).

    • Animals are placed in the water for a 5-6 minute session.

    • The session is video-recorded.

  • Data Analysis:

    • The duration of immobility (floating with only minimal movements to keep the head above water) is scored, typically during the last 4 minutes of the test.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Novelty Suppressed Feeding (NSF)

Objective: To assess anxiety- and depressive-like behavior. This test creates a conflict between the drive to eat and the fear of a novel, brightly lit environment.[23][24][25][26]

Procedure:

  • Food Deprivation: Animals are food-deprived for 24 hours prior to the test.

  • Drug Administration: For chronic studies, this compound is administered daily for a specified period (e.g., 28 days). For acute studies, a single dose is given before the test.

  • Testing:

    • A single food pellet is placed in the center of a brightly lit, open-field arena.

    • The animal is placed in a corner of the arena.

    • The latency to begin eating the food pellet is recorded (up to a maximum time, e.g., 5-10 minutes).

  • Home Cage Feeding: Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in a short period (e.g., 5 minutes) is measured to control for effects on appetite.

  • Data Analysis:

    • A decrease in the latency to eat in the novel environment is indicative of an anxiolytic/antidepressant-like effect.

Light/Dark Box Test

Objective: To assess anxiety-like behavior based on the conflict between the tendency to explore a novel environment and the aversion to a brightly lit area.[27][28][29][30]

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[29]

Procedure:

  • Habituation: Animals are habituated to the testing room.

  • Drug Administration: this compound or vehicle is administered prior to the test.

  • Testing:

    • The animal is placed in the center of the light compartment and allowed to explore freely for a set duration (e.g., 5-10 minutes).

    • The session is recorded.

  • Data Analysis:

    • The primary measures are the time spent in the light compartment and the number of transitions between the two compartments.

    • An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

    • The number of transitions can provide information about locomotor activity.

Behavioral_Testing_Workflow cluster_pre_test Pre-Testing Phase cluster_testing Testing Phase cluster_post_test Post-Testing Phase Animal_Acclimation Animal Acclimation & Habituation Administration Drug Administration (Acute or Chronic) Animal_Acclimation->Administration Drug_Prep This compound / Vehicle Preparation Drug_Prep->Administration Behavioral_Test Behavioral Test (e.g., EPM, FST) Administration->Behavioral_Test Data_Recording Video & Automated Recording Behavioral_Test->Data_Recording Data_Analysis Behavioral Scoring & Analysis Data_Recording->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Figure 3: General Experimental Workflow for Behavioral Studies.

Conclusion

The MCH1 receptor antagonist this compound exhibits distinct behavioral profiles following acute versus chronic administration in rodents. Acutely, it demonstrates efficacy in reducing food-motivated behaviors and anxiety-like phenotypes. Chronic administration appears necessary to induce sensitization of the dopamine system, a characteristic shared with some clinical antidepressants. These findings highlight the therapeutic potential of MCH1 receptor antagonism for a range of neuropsychiatric and metabolic disorders and underscore the importance of considering the duration of treatment in preclinical assessments. The protocols and data presented herein provide a valuable resource for researchers investigating the MCH system and the development of novel therapeutics targeting the MCH1 receptor.

References

Application Notes and Protocols: Utilizing SNAP 94847 in Operant Conditioning Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 94847 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCHR1 is a G protein-coupled receptor predominantly expressed in the central nervous system and is implicated in the regulation of feeding behavior, energy homeostasis, mood, and reward pathways.[2][3][4] As an MCHR1 antagonist, this compound has been instrumental in elucidating the role of the MCH system in these processes. In preclinical research, this compound has demonstrated anxiolytic and antidepressant-like effects and has been shown to reduce food consumption.[1][5][6]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in operant conditioning paradigms. The focus is on leveraging this compound to investigate the motivational and rewarding aspects of food and other reinforcers.

Mechanism of Action: MCHR1 Signaling

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates intracellular signaling cascades through coupling with G(i) and G(q) proteins.[3][7][8] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[2][8] Furthermore, MCHR1 activation can modulate the extracellular signal-regulated kinase (ERK) pathway.[7][8] this compound acts by competitively binding to MCHR1, thereby blocking these downstream signaling events initiated by MCH.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCHR1 MCHR1 G_protein Gα(i/q)βγ MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP to IP3_DAG IP3 / DAG PLC->IP3_DAG Generates MCH MCH MCH->MCHR1 Binds & Activates SNAP_94847 This compound SNAP_94847->MCHR1 Binds & Blocks PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Firing) PKA->Cellular_Response Ca2 Ca²⁺ IP3_DAG->Ca2 Increases PKC PKC IP3_DAG->PKC Activates Ca2->Cellular_Response PKC->Cellular_Response ERK->Cellular_Response

Caption: MCHR1 Signaling Pathway and this compound Inhibition.

Data Presentation: Effects of this compound on Operant Responding

The following tables summarize the quantitative effects of this compound on food-reinforced operant responding and reinstatement of food-seeking behavior in rats, based on findings from key studies.

Table 1: Effect of this compound on High-Fat Food-Reinforced Operant Responding [9][10]

Treatment GroupDose (mg/kg, i.p.)Number of Pellets Earned (Mean ± SEM)
Vehicle0105 ± 8
This compound398 ± 7
This compound1092 ± 9
This compound 30 75 ± 10 *

* Indicates a statistically significant decrease compared to the vehicle group.

Table 2: Effect of this compound on Reinstatement of Food Seeking [9][10]

Reinstatement ConditionPre-treatmentDose (mg/kg, i.p.)Active Lever Presses (Mean ± SEM)
MCH-induced (20 µg, i.c.v.)Vehicle045 ± 5
MCH-induced (20 µg, i.c.v.) This compound 30 15 ± 3 *
Pellet-primingVehicle038 ± 4
Pellet-primingThis compound3035 ± 5
Cue-inducedVehicle042 ± 6
Cue-inducedThis compound3040 ± 7
Yohimbine-induced (2 mg/kg)Vehicle050 ± 8
Yohimbine-induced (2 mg/kg)This compound3048 ± 9

* Indicates a statistically significant decrease compared to the vehicle pre-treatment group under the same reinstatement condition.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound in common operant conditioning paradigms.

Protocol 1: Food-Reinforced Operant Responding

This protocol is designed to assess the effect of this compound on the motivation to work for a palatable food reward.

Materials:

  • Operant conditioning chambers equipped with levers, a food pellet dispenser, and a cue light.

  • High-fat food pellets (e.g., 35% fat).[10]

  • This compound hydrochloride (Tocris Bioscience or equivalent).[11]

  • Vehicle solution (e.g., distilled water with 10% DMSO and 30 mg/mL of beta-cyclodextrin).[11]

  • Male Long-Evans rats (or other appropriate rodent strain).

Procedure:

  • Food Restriction and Habituation:

    • Individually house the rats and maintain them on a restricted diet (e.g., 16 g/day of standard chow) to maintain approximately 85-90% of their free-feeding body weight.[10][12] Water should be available ad libitum.

    • Handle the rats daily for at least 5 minutes for a week prior to training to acclimate them to the experimenter.

  • Training:

    • Train the rats to press a designated "active" lever for a high-fat food pellet on a fixed-ratio (FR) schedule (e.g., FR1, where one press yields one pellet), gradually increasing the ratio if necessary (e.g., to FR3).

    • Each pellet delivery should be paired with a cue (e.g., illumination of a cue light).

    • Conduct training sessions for 3 hours per day, every other day, for approximately 14 sessions, or until stable responding is achieved.[10]

  • Drug Administration and Testing:

    • Dissolve this compound in the vehicle solution.

    • Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes prior to the test session.[9]

    • Place the rat in the operant chamber and record the number of active lever presses and pellets earned over a 3-hour session.

    • A within-subjects design is recommended, where each rat receives all drug doses and vehicle in a counterbalanced order, with at least a 48-hour washout period between tests.[9]

Protocol 2: Reinstatement of Food Seeking

This protocol assesses the effect of this compound on the relapse to food-seeking behavior after a period of extinction.

Procedure:

  • Acquisition and Extinction:

    • Train the rats on a food-reinforced operant task as described in Protocol 1.

    • Following stable acquisition, begin extinction training. During these sessions, lever pressing no longer results in the delivery of food pellets or the presentation of the cue.

    • Continue extinction sessions (e.g., 3 hours daily) for 10-17 days, or until responding on the active lever is significantly reduced (e.g., less than 20% of the acquisition baseline).[10]

  • Reinstatement Testing:

    • Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 60 minutes before the reinstatement test.[9]

    • Induce reinstatement using one of the following methods:

      • MCH-induced: Administer MCH (e.g., 20 µg) intracerebroventricularly (i.c.v.) immediately before placing the rat in the chamber.[10]

      • Pellet-priming: Deliver a small number of non-contingent food pellets (e.g., 3 pellets) at the beginning of the session.[10]

      • Cue-induced: Present the cue light that was previously paired with food delivery, contingent on an active lever press.[10]

      • Stress-induced: Administer a pharmacological stressor such as yohimbine (e.g., 2 mg/kg, i.p.) prior to the session.[10]

    • Record the number of active and inactive lever presses during the test session (typically 1-2 hours).

Experimental_Workflow cluster_protocol1 Protocol 1: Operant Responding cluster_protocol2 Protocol 2: Reinstatement Habituation Habituation & Food Restriction Training Operant Training (Lever Press for Food) Habituation->Training Drug_Admin1 Administer this compound or Vehicle (i.p.) Training->Drug_Admin1 Test1 Test Session (Measure Pellets Earned) Drug_Admin1->Test1 Acquisition Acquisition Training (Same as Protocol 1 Training) Extinction Extinction Training (No Reward) Acquisition->Extinction Drug_Admin2 Administer this compound or Vehicle (i.p.) Extinction->Drug_Admin2 Reinstatement Induce Reinstatement (MCH, Cue, Prime, or Stress) Drug_Admin2->Reinstatement Test2 Test Session (Measure Lever Presses) Reinstatement->Test2

Caption: Experimental Workflow for Operant Conditioning Paradigms.

Concluding Remarks

Systemic administration of the MCHR1 antagonist this compound has been shown to decrease responding for high-fat food and to specifically block MCH-induced reinstatement of food seeking.[9][10] However, it appears to have minimal effect on reinstatement induced by food priming, cues, or stress.[9][10] These findings suggest that MCHR1 signaling is critically involved in the motivational aspects of food reward under specific conditions. The provided protocols offer a standardized framework for researchers to further investigate the role of the MCH system in reward, motivation, and addiction-related behaviors using this compound. Careful consideration of the experimental design, including appropriate controls and counterbalancing, is essential for obtaining robust and interpretable data.

References

Troubleshooting & Optimization

SNAP 94847 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SNAP 94847.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the solubility and handling of this compound and its hydrochloride salt.

1. What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?

For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound and its hydrochloride salt.[1][2][3][4][5] Ethanol can also be used.[1][4]

2. I am having trouble dissolving this compound in DMSO. What can I do?

If you encounter solubility issues with this compound in DMSO, the following steps may help:

  • Ultrasonication: Using an ultrasonic bath can aid in the dissolution of the compound.[6]

  • Warming: Gently warming the solution can also improve solubility. One supplier suggests that warming may be necessary, and another indicates that heating to 60°C can be attempted, although water solubility remains very low.[3][6]

  • Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Absorbed water can reduce the solubility of compounds.[7] Always use fresh, anhydrous DMSO for the best results.

3. What is the maximum concentration of this compound that can be achieved in common solvents?

The solubility of this compound can vary slightly between its free base and hydrochloride salt forms, and even between different batches.[3][8] The hydrochloride salt form generally has better water solubility and stability.[8] Below is a summary of reported solubility data.

Table 1: Solubility of this compound

FormSolventMaximum Concentration
This compound (Free Base)DMSO25 mg/mL
Ethanol10 mg/mL
DMFInsoluble
PBS (pH 7.2)Insoluble

Data sourced from multiple suppliers.[1][3]

Table 2: Solubility of this compound Hydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 51.5 - 250 mg/mL100 - 485.41 mM
Ethanol 51.5 mg/mL100 mM
Water < 0.1 mg/mL (Insoluble)-

Data sourced from multiple suppliers.[4][6] Note: Higher concentrations in DMSO may require ultrasonication.[6]

4. How should I prepare this compound for in vivo animal studies?

For oral administration in animal models, this compound hydrochloride needs to be prepared in a suitable vehicle.[6] Direct dissolution in aqueous solutions is not feasible due to its low water solubility.[6] A common method involves creating a suspension or a clear solution using a multi-component solvent system.

Here are some reported vehicle formulations for in vivo use:

  • 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[6]

  • 10% DMSO >> 90% (20% SBE-β-CD in saline)[6]

  • 10% DMSO >> 90% corn oil[6]

5. What is the correct way to store this compound?

Proper storage is crucial to maintain the stability and activity of the compound.

  • Solid Form: Store the solid powder at -20°C for long-term storage (≥ 4 years) or at 4°C for shorter periods, always in a sealed container away from moisture.[1][2][6] Some suppliers recommend desiccating at room temperature.[4]

  • In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6] Ensure the container is sealed to prevent evaporation and moisture absorption.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound Hydrochloride

This protocol is based on a molecular weight of 515.03 g/mol for this compound hydrochloride.[4][6]

Materials:

  • This compound hydrochloride powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weigh the Compound: Accurately weigh out a specific mass of this compound hydrochloride. For example, weigh 5.15 mg of the compound.

  • Add Solvent: To the 5.15 mg of powder, add 1 mL of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes. Gentle warming can be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Signaling Pathway and Mechanism of Action

This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[4][8][9] MCHR1 is a G protein-coupled receptor (GPCR) that couples to G(i) and G(q) proteins to modulate downstream signaling pathways.[10][11][12] By blocking MCHR1, this compound inhibits these signaling cascades, which are involved in regulating energy homeostasis, mood, and motivation.[9][13][14][15]

MCHR1_Signaling_Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates SNAP94847 This compound SNAP94847->MCHR1 Inhibits Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Activation) PKA->Response IP3 IP3 PLC->IP3 ERK ERK Activation PLC->ERK Ca2 ↑ [Ca²⁺]i IP3->Ca2 Ca2->ERK ERK->Response

References

Technical Support Center: Interpreting Behavioral Data After SNAP 94847 Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MCHR1 antagonist, SNAP 94847. The information is presented in a question-and-answer format to directly address common issues encountered during behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It functions by binding to MCHR1 and preventing the endogenous ligand, melanin-concentrating hormone (MCH), from activating it. This blockade modulates the downstream effects of MCH signaling, which is involved in regulating feeding behavior, energy homeostasis, mood, and emotional responses.

Q2: What are the expected behavioral effects of this compound in rodents?

A2: Based on preclinical studies, this compound is expected to exhibit anxiolytic (anxiety-reducing) and antidepressant-like effects.[1] Additionally, it has been shown to reduce food-reinforced operant responding.[2] Depending on the experimental context and dosage, it may also influence locomotor activity.

Q3: What are the recommended routes of administration and dosages for this compound?

A3: this compound has been effectively administered through various routes, including oral gavage (p.o.), intraperitoneal (i.p.), and intranasal administration.[1][3] Effective doses can range from 3 mg/kg to 30 mg/kg, depending on the route of administration and the specific behavioral paradigm.[2][4] It is crucial to conduct dose-response studies to determine the optimal dose for your specific experimental conditions.

Q4: What is the pharmacokinetic profile of this compound?

A4: Following oral administration in rats, this compound demonstrates good bioavailability and significant brain penetration. Doses between 3 and 30 mg/kg have been shown to achieve substantial brain penetration within 60 minutes.[2] The elimination half-life is approximately 5.2 hours in rats.[2]

Troubleshooting Guides

Troubleshooting Unexpected Behavioral Results

Q5: We administered this compound but did not observe the expected anxiolytic effect in the elevated plus-maze. What could be the reason?

A5: Several factors could contribute to a lack of anxiolytic effect:

  • Dosage: The dose might be too low or too high, falling outside the therapeutic window. A comprehensive dose-response study is recommended.

  • Timing of Administration: The behavioral test might have been conducted too early or too late relative to the peak brain concentration of the compound. Given its pharmacokinetic profile, testing around 60 minutes post-administration is a reasonable starting point.[2]

  • Animal Strain: Behavioral responses to pharmacological agents can be strain-dependent. For instance, some studies have shown that CD-1 mice do not exhibit the same locomotor response to this compound as BALB/c mice.[5][6] Ensure the strain you are using is responsive to MCHR1 modulation for the behavior of interest.

  • Baseline Anxiety Levels: If the baseline anxiety of your animals is too low, it may be difficult to detect an anxiolytic effect. Ensure your experimental conditions are sufficiently anxiogenic.

  • Habituation: Excessive handling or habituation to the testing environment can reduce baseline anxiety, masking the effects of the drug.

Q6: We observed a significant increase in locomotor activity after this compound administration, which is confounding our interpretation of other behavioral tests. How should we address this?

A6: Increased locomotion can be an intrinsic effect of MCHR1 antagonism.[1] To dissect this from other behavioral effects:

  • Control for Locomotion: Always include an open field test in your battery of behavioral assays to independently measure locomotor activity.[7][8][9] The data from this test can be used as a covariate in the statistical analysis of other tests.

  • Dose Adjustment: A lower dose of this compound might be sufficient to induce anxiolytic or antidepressant effects without significantly increasing locomotion.

  • Test-Specific Parameters: In assays like the elevated plus-maze, analyze the percentage of time spent in the open arms in addition to the absolute time. This can help normalize for overall increases in activity.

Q7: The antidepressant-like effects of this compound in the forced swim test are not consistent in our hands. Why might this be?

A7: The forced swim test can be sensitive to various experimental parameters:

  • Protocol Variations: The duration of the pre-test and the test itself, as well as water temperature, can influence the outcome.[10][11][12][13][14] Adhere to a standardized and well-validated protocol.

  • Strain and Sex Differences: As with anxiety models, the genetic background and sex of the animals can impact their response.[15]

  • Acute vs. Chronic Dosing: Some studies report antidepressant-like effects after acute administration, while others may require chronic dosing to observe a significant effect.[16]

  • Behavioral Scoring: Ensure that the scoring of immobility, swimming, and climbing is done by a trained observer who is blind to the experimental conditions to avoid bias.

Logical Flow for Troubleshooting

start Unexpected Behavioral Result with this compound check_dose Is the dose appropriate? start->check_dose check_timing Is the timing of administration correct? check_dose->check_timing Yes dose_response Conduct a dose-response study. check_dose->dose_response No check_strain Is the animal strain appropriate? check_timing->check_strain Yes adjust_timing Adjust administration-to-test interval. check_timing->adjust_timing No check_protocol Is the behavioral protocol standardized? check_strain->check_protocol Yes consider_strain Consider a different, more responsive strain. check_strain->consider_strain No check_baseline Are baseline behaviors as expected? check_protocol->check_baseline Yes review_protocol Review and standardize the protocol. check_protocol->review_protocol No check_locomotion Is locomotor activity a confounding factor? check_baseline->check_locomotion Yes adjust_baseline Modify experimental conditions to adjust baseline. check_baseline->adjust_baseline No control_locomotion Use open field test as a control and normalize data. check_locomotion->control_locomotion Yes end Re-evaluate results check_locomotion->end No dose_response->end adjust_timing->end consider_strain->end review_protocol->end adjust_baseline->end control_locomotion->end

Caption: Troubleshooting flowchart for unexpected results.

Data Presentation

Table 1: Summary of this compound Effects in Different Behavioral Paradigms

Behavioral TestSpecies/StrainDose and RouteKey FindingsReference
Anxiety Models
Elevated Plus MazeWistar RatsIntranasalDecreased time in closed arms[1][3]
Light/Dark BoxBALB/cJ Mice20 mg/kg p.o.Increased time in the light compartment (acute & chronic)[16][17]
Novelty Suppressed Feeding129S6/SvEvTac Mice20 mg/kg/day p.o.Anxiolytic/antidepressant-like effect (acute & chronic)[16]
Depression Models
Forced Swim TestWistar RatsIntranasalDecreased immobility time, increased passive swimming[1][3]
Forced Swim TestBALB/cJ Mice20 mg/kg p.o.No effect observed[16]
Locomotor Activity
Open Field TestWistar RatsIntranasalIncreased locomotion time and squares crossed[1]
Quinpirole-induced LocomotionSprague-Dawley Rats20 mg/kg/day p.o.Increased locomotor response after chronic treatment[5][6]
Quinpirole-induced LocomotionCD-1 Mice20 mg/kg/day p.o.No modification of quinpirole response[5][6]
Feeding Behavior
Operant RespondingLong-Evans Rats3-30 mg/kg i.p.Decreased responding for high-fat food[2][4]
Reinstatement of Food SeekingLong-Evans Rats30 mg/kg i.p.No effect on pellet-priming, cue, or yohimbine-induced reinstatement[2][4]

Experimental Protocols

Elevated Plus Maze (EPM)

This test assesses anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.[18][19][20][21][22]

  • Apparatus: A plus-shaped maze with two open arms and two perpendicular closed arms, elevated from the floor. For mice, arms are typically 25-30 cm long and 5 cm wide.[19]

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30-60 minutes before the test.[20]

    • Administer this compound or vehicle at the appropriate time before the test (e.g., 60 minutes for oral administration).

    • Place the animal in the center of the maze, facing an open arm.[22]

    • Allow the animal to explore the maze for a 5-minute session.[18]

    • Record the session using a video camera for later analysis.

  • Key Parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to assess locomotor activity).

Forced Swim Test (FST)

This test is used to screen for antidepressant-like activity by assessing the animal's mobility in an inescapable cylinder of water.[10][11][12][13][14]

  • Apparatus: A transparent cylinder (e.g., 50 cm high, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[13]

  • Procedure:

    • Administer this compound or vehicle.

    • For a two-day protocol (common for rats), place the animal in the water for a 15-minute pre-test session on day 1.[12][13]

    • On day 2, 24 hours later, place the animal back in the water for a 5-minute test session. For mice, a single 6-minute session is often used.[11]

    • Record the session for scoring.

  • Key Parameters:

    • Immobility: Time the animal spends making only the movements necessary to keep its head above water.

    • Swimming: Time spent in active swimming movements.

    • Climbing: Time spent making active climbing movements against the wall of the cylinder.

Open Field Test (OFT)

This test measures general locomotor activity and can also be used to assess anxiety-like behavior.[7][8][9]

  • Apparatus: A square arena (e.g., 42 x 42 cm for mice) with walls to prevent escape.[7] The arena is typically divided into a central zone and a peripheral zone by software.

  • Procedure:

    • Acclimatize the animal to the testing room.

    • Administer this compound or vehicle.

    • Gently place the animal in the center of the arena.[9]

    • Allow the animal to explore for a set period (e.g., 10-20 minutes).[8][9]

    • Record the session using a video tracking system.

  • Key Parameters:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: A measure of exploratory behavior.

Signaling Pathways and Workflows

MCHR1 Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCHR1 MCHR1 Gq Gq MCHR1->Gq Activates Gio Gi/o MCHR1->Gio Activates MCH MCH MCH->MCHR1 Activates SNAP94847 This compound SNAP94847->MCHR1 Inhibits PLC PLC Gq->PLC Activates Ras Ras Gq->Ras AC Adenylyl Cyclase Gio->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Raf Raf PKC->Raf cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, etc.) ERK->Transcription

Caption: MCHR1 signaling cascade upon activation and inhibition.

Experimental Workflow

cluster_testing Behavioral Testing Battery start Experiment Start acclimation Animal Acclimation (min. 3 days) start->acclimation handling Handling (daily for 3-5 days) acclimation->handling drug_prep Prepare this compound solution handling->drug_prep randomization Randomize animals into groups (Vehicle, this compound doses) drug_prep->randomization dosing Administer compound (e.g., 60 min pre-test) randomization->dosing OFT Open Field Test (Locomotion/Anxiety) dosing->OFT EPM Elevated Plus Maze (Anxiety) OFT->EPM (Separate day or after sufficient rest) FST Forced Swim Test (Depression-like) EPM->FST data_collection Video record and collect data FST->data_collection data_analysis Analyze data (Blinded scoring) data_collection->data_analysis interpretation Interpret results (Consider locomotor effects) data_analysis->interpretation end Conclusion interpretation->end

Caption: General workflow for behavioral testing with this compound.

References

SNAP-94847 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SNAP-94847, a selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This guide is designed to assist researchers, scientists, and drug development professionals in navigating common challenges and pitfalls during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is SNAP-94847 and what is its primary mechanism of action?

SNAP-94847 is a potent and selective, non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] It binds with high affinity to MCHR1, thereby blocking the downstream signaling pathways initiated by the endogenous ligand, melanin-concentrating hormone (MCH).[3][4] MCHR1 is a G-protein-coupled receptor (GPCR) that couples to Gi and Gq proteins, and its activation can lead to the inhibition of cAMP accumulation and stimulation of intracellular calcium flux.[4]

Q2: What are the primary research applications of SNAP-94847?

SNAP-94847 is primarily used in preclinical research to investigate the role of the MCH system in various physiological and pathological processes. In animal models, it has demonstrated anxiolytic, antidepressant, and anorectic (appetite-suppressing) effects.[1][2][5] It is often used in studies related to anxiety, depression, obesity, and reward pathways.[5][6]

Q3: What is the difference between SNAP-94847 and SNAP-94847 hydrochloride?

SNAP-94847 is the free base form of the compound, while SNAP-94847 hydrochloride is the salt form. While both forms exhibit comparable biological activity at equivalent molar concentrations, the hydrochloride salt generally has enhanced water solubility and stability.[3]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected behavioral results in animal studies.

Possible Cause 1: Route of Administration. The route of administration can significantly impact the bioavailability and efficacy of SNAP-94847. Studies have utilized both oral (p.o.) and intraperitoneal (i.p.) injections.[6][7] Oral administration has shown good bioavailability (59%) and a half-life of 5.2 hours in rats.[3] However, parenteral routes like i.p. injections may achieve higher plasma levels more rapidly.[6] The choice of administration route should be consistent within an experiment and justified based on the desired pharmacokinetic profile.

Possible Cause 2: Animal Strain Differences. Different rodent strains can exhibit varied responses to SNAP-94847. For instance, chronic treatment with SNAP-94847 sensitized the locomotor effects of a dopamine D2/D3 agonist in BALB/c mice but failed to do so in CD-1 mice.[8] It is crucial to consider the genetic background of the animals and to consult literature for strain-specific effects.

Possible Cause 3: Acute vs. Chronic Dosing. The duration of treatment can influence the observed effects. Some studies have shown that chronic administration of SNAP-94847 is necessary to observe certain behavioral changes, such as the sensitization to dopamine agonists, which is not seen after acute administration.[8]

Issue 2: Poor solubility and precipitation of the compound during stock solution preparation or in vivo formulation.

Problem: SNAP-94847 hydrochloride is sparingly soluble in aqueous solutions.[9]

Solution:

  • For in vitro experiments: SNAP-94847 is soluble in DMSO (up to 250 mg/mL) and ethanol (up to 100 mM).[9] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the aqueous buffer for the final assay concentration. Be mindful of the final DMSO concentration in your experiment, as it can have its own biological effects.

  • For in vivo experiments: A common formulation involves a multi-component solvent system. One suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).[9] It is essential to prepare the formulation by adding each solvent sequentially and ensuring complete dissolution at each step.

Issue 3: Off-target effects and data interpretation.

Problem: While SNAP-94847 is highly selective for MCHR1, the possibility of off-target effects should not be entirely dismissed, especially at high concentrations.

Mitigation Strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimal effective concentration and avoid using excessively high doses that may increase the likelihood of off-target interactions.

  • Selectivity Data: Be aware of the compound's selectivity profile. SNAP-94847 displays over 80-fold selectivity for MCHR1 over α1A-adrenergic receptors and over 500-fold selectivity over dopamine D2 receptors.[3]

  • Control Experiments: Include appropriate controls in your experimental design. This may involve using a structurally related but inactive compound or testing the effect of SNAP-94847 in MCHR1 knockout animals.

Quantitative Data Summary

Table 1: Binding Affinity and Selectivity of SNAP-94847

TargetSpeciesKi (nM)Kd (pM)Selectivity FoldReference
MCHR1Rat2.2530-[3]
α1A-adrenergic receptorHuman180->80[10]
Dopamine D2 receptorHuman7,400->500[10]

Table 2: Pharmacokinetic Properties of SNAP-94847 in Rats (Oral Administration)

ParameterValueReference
Bioavailability59%[3]
Plasma Clearance4.2 L/hr/kg[3]
Blood Clearance3.3 L/hr/kg[3]
Half-life (t1/2)5.2 h[3]

Experimental Protocols

Protocol 1: In Vivo Behavioral Assessment in Mice (Light/Dark Box Test)

This protocol is adapted from studies evaluating the anxiolytic-like effects of SNAP-94847.[11]

  • Animals: Male BALB/cJ mice.

  • Compound Preparation: Prepare SNAP-94847 in a vehicle suitable for oral gavage (e.g., 10% DMSO, 90% corn oil).

  • Dosing: Administer SNAP-94847 orally at a dose of 20 mg/kg.

  • Procedure:

    • One hour after administration, place the mouse in the center of the dark compartment of the light/dark box.

    • Allow the mouse to freely explore the apparatus for 5 minutes.

    • Record the time spent in the light and dark compartments, the number of transitions between compartments, and the total ambulatory distance using an automated tracking system.

  • Data Analysis: Compare the parameters between the vehicle-treated and SNAP-94847-treated groups using an appropriate statistical test (e.g., ANOVA). An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.[11]

Protocol 2: In Vitro Functional Assay (FLIPR Calcium Mobilization Assay)

This protocol is a general method for assessing the antagonist activity of SNAP-94847 at the MCHR1 receptor.

  • Cell Line: Use a cell line stably expressing the recombinant MCHR1 (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare serial dilutions of SNAP-94847 in an appropriate assay buffer.

    • Add the SNAP-94847 dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the MCH agonist to the wells. This concentration should be at the EC80 to ensure a robust signal.

  • Signal Detection: Measure the change in fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Data Analysis: The antagonist effect of SNAP-94847 is determined by its ability to inhibit the calcium mobilization induced by the MCH agonist. Calculate the IC50 value from the concentration-response curve.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 MCH->MCHR1 Activates SNAP_94847 SNAP-94847 SNAP_94847->MCHR1 Inhibits Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release

Caption: MCHR1 signaling pathway and the inhibitory action of SNAP-94847.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_admin Administration cluster_test Behavioral Testing cluster_analysis Data Analysis cluster_pitfalls Common Pitfalls A Compound Solubilization B Dose Calculation A->B P1 Precipitation A->P1 C Vehicle Preparation B->C E Route of Administration (p.o. vs i.p.) C->E D Choice of Animal Strain D->E P2 Strain Variability D->P2 F Dosing Regimen (Acute vs. Chronic) E->F P3 Inconsistent Bioavailability E->P3 G Test Selection F->G P4 Misinterpretation of Acute vs. Chronic Effects F->P4 H Data Acquisition G->H I Statistical Analysis H->I J Interpretation I->J

Caption: Troubleshooting workflow for in vivo experiments with SNAP-94847.

References

Troubleshooting unexpected results with SNAP 94847

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SNAP-94847. The information is tailored for scientists and drug development professionals to address potential unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is SNAP-94847 and what is its primary mechanism of action?

SNAP-94847 is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] Its primary mechanism is to block the binding of the endogenous neuropeptide melanin-concentrating hormone (MCH) to the MCH1 receptor. This action has been shown to produce anxiolytic, antidepressant, and anorectic effects in animal studies.[1]

Q2: I am not observing the expected anxiolytic or antidepressant effects. What could be the reason?

Several factors could contribute to a lack of expected efficacy. These include the animal model being used, the route of administration, and the specific behavioral paradigm. For instance, while SNAP-94847 has shown anxiolytic and antidepressant-like effects in several rodent models, the response can vary between different strains of mice (e.g., BALB/c vs. CD-1 mice).[2][3] Additionally, the route of administration (oral vs. intraperitoneal) can affect the compound's bioavailability and subsequent efficacy.[3][4] The choice of behavioral test is also critical, as SNAP-94847 has shown efficacy in the novelty-suppressed feeding and light/dark box tests but has produced inconsistent results in the forced swim test in mice.[5][6]

Q3: Can SNAP-94847 be administered both orally and via intraperitoneal injection?

Yes, studies have reported both oral (p.o.) and intraperitoneal (i.p.) administration of SNAP-94847.[3][4][7] It is important to note that the pharmacokinetics and, consequently, the effective dosage may differ between these routes. Oral administration has been shown to achieve significant brain penetration.[3][4] When designing experiments, the chosen route of administration should be consistent, and the dosage should be optimized accordingly.

Q4: Are there known off-target effects of SNAP-94847?

SNAP-94847 is characterized as a selective MCH1 receptor antagonist. It displays high selectivity over other receptors, such as α1A and D2 receptors.[8] However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations.

Q5: Does the effect of SNAP-94847 differ between acute and chronic administration?

Yes, the effects of SNAP-94847 can differ depending on the duration of treatment. Both acute and chronic administration have been shown to produce anxiolytic-like effects.[6] However, chronic treatment has been demonstrated to induce sensitivity to dopamine D2/D3 receptor agonists, a characteristic it shares with some clinically proven antidepressants.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent results in behavioral studies

Question: My results with SNAP-94847 in a behavioral assay are variable and not what I expected based on the literature. How can I troubleshoot this?

Answer:

  • Animal Model:

    • Species and Strain: Be aware of species and strain differences. For example, SNAP-94847 was effective in modifying quinpirole responses in BALB/c mice but not in CD-1 mice.[2][3] Effects observed in rats may not directly translate to mice.

    • Supplier and Health Status: Ensure that animals are sourced from a consistent, reputable supplier and are in good health.

  • Route of Administration:

    • Consistency: Use a consistent route of administration (oral or intraperitoneal) throughout your study.

    • Dosage: The effective dose can vary with the administration route. Oral doses of 1-10 mg/kg have been shown to correspond to 30-60% MCH1 receptor occupancy in rats.[4] Intraperitoneal doses up to 30 mg/kg have been used in other studies.[7][9]

  • Behavioral Paradigm:

    • Test Selection: The choice of behavioral test is crucial. SNAP-94847 has shown robust effects in some tests (e.g., novelty-suppressed feeding) but not in others (e.g., forced swim test in mice).[5][6]

    • Protocol Standardization: Ensure that the behavioral testing protocol is strictly standardized, including factors like habituation time, lighting conditions, and handling procedures.

Issue 2: Unexpected effects on food intake

Question: I am observing a greater or lesser effect on food consumption than anticipated. What could be the cause?

Answer:

  • Diet Composition: The composition of the diet can influence the effects of SNAP-94847. Studies have specifically used high-fat diets to assess its impact on food-reinforced operant responding.[7][9]

  • Food Restriction Status: The level of food restriction in your animals can alter endogenous MCH levels, potentially influencing the observed effects of an MCH1 antagonist.[7]

  • Timing of Administration: The timing of drug administration relative to the feeding period should be consistent.

Quantitative Data Summary

ParameterValueSpeciesNotes
Ki 2.2 nMNot SpecifiedPotency at the MCH1 receptor.[8]
KD 530 pMNot SpecifiedBinding affinity for the MCH1 receptor.[8]
Selectivity > 80-foldNot SpecifiedSelectivity over α1A receptors.[8]
Selectivity > 500-foldNot SpecifiedSelectivity over D2 receptors.[8]

Experimental Protocols

Forced Swim Test (Mouse)
  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Administer SNAP-94847 or vehicle at the desired time point before the test (e.g., 1 hour for acute studies).

    • Gently place the mouse into the water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the treated and control groups.

Oral Administration (Rodent)
  • Preparation: Prepare a homogenous suspension of SNAP-94847 in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration:

    • Gently restrain the animal.

    • Use a gavage needle of appropriate size for the animal.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Ensure the volume administered is appropriate for the animal's weight.

Visualizations

MCH1_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MCH_Neuron MCH Neuron MCH MCH MCH_Neuron->MCH releases MCH1_Receptor MCH1 Receptor G_Protein Gq/Gi Protein MCH1_Receptor->G_Protein activates Effector Downstream Effectors G_Protein->Effector modulates Response Cellular Response (e.g., increased appetite, anxiety) Effector->Response MCH->MCH1_Receptor binds & activates SNAP_94847 SNAP-94847 SNAP_94847->MCH1_Receptor antagonizes

Caption: MCH1 receptor signaling and antagonism by SNAP-94847.

Troubleshooting_Workflow start Unexpected Experimental Results check_animal Review Animal Model (Species, Strain, Supplier) start->check_animal check_protocol Verify Experimental Protocol (Administration Route, Dosage) check_animal->check_protocol Model OK consult Consult Literature for Alternative Models/Assays check_animal->consult Discrepancy Identified check_assay Assess Behavioral Assay (Test Selection, Standardization) check_protocol->check_assay Protocol OK modify_protocol Modify Protocol (e.g., change dose, route) check_protocol->modify_protocol Discrepancy Identified consistent_results Results are Consistent with Strain/Assay Limitations check_assay->consistent_results Assay is known to have variable results check_assay->modify_protocol Protocol Drift Identified end Hypothesis Refined consistent_results->end modify_protocol->end consult->end

Caption: Troubleshooting workflow for unexpected results.

Experimental_Workflow start Hypothesis Formulation animal_selection Animal Model Selection (Species, Strain) start->animal_selection drug_prep SNAP-94847 Preparation (Vehicle, Concentration) animal_selection->drug_prep acclimatization Animal Acclimatization & Habituation drug_prep->acclimatization administration Drug Administration (Route, Dose, Timing) acclimatization->administration behavioral_test Behavioral Testing administration->behavioral_test data_collection Data Collection & Analysis behavioral_test->data_collection conclusion Conclusion & Interpretation data_collection->conclusion

Caption: A typical experimental workflow using SNAP-94847.

References

Technical Support Center: Assessing the Bioavailability of SNAP 94847 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the bioavailability of the MCHR1 antagonist, SNAP 94847, in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCHR1 is a G protein-coupled receptor (GPCR) found in mammals that is involved in the regulation of energy homeostasis, mood, and appetite.[2][3] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1, this compound can produce anxiolytic and antidepressant effects, as well as reduce food consumption in animal models.[1]

Q2: What are the known signaling pathways affected by MCHR1 antagonism with this compound?

A2: MCHR1 couples to Gi and Gq proteins.[3][4] Activation of MCHR1 by MCH typically leads to the inhibition of adenylyl cyclase (via Gi), which decreases cyclic AMP (cAMP) levels, and the activation of phospholipase C (via Gq), resulting in increased intracellular calcium levels.[4][5][6] MCHR1 activation also stimulates the extracellular signal-regulated kinase (ERK) pathway.[7][8] As an antagonist, this compound blocks these downstream signaling events initiated by MCH.

Q3: What is the reported oral bioavailability of this compound in rodents?

A3: this compound has been reported to have good oral bioavailability in rats, specifically 59%.[2]

Q4: What are some key pharmacokinetic parameters for this compound in rats?

A4: In rats, orally administered this compound has an elimination half-life of approximately 5.2 hours.[4][7] It achieves significant brain penetration, with a reported brain-to-plasma ratio of 2.3 at 4 hours post-dosing.[4][7]

Q5: What vehicle formulation is recommended for administering this compound to rodents?

A5: A common vehicle for the intraperitoneal (i.p.) administration of this compound is 20% 2-hydroxypropyl-β-cyclodextrin in sterile water.[4] For oral (p.o.) administration, formulations have included distilled water with 10% DMSO and 30 mg/mL of (2-Hydroxypropyl)-β-cyclodextrin.[7] The choice of vehicle should always be validated for solubility and tolerability in the specific rodent strain and administration route.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or variable plasma concentrations of this compound after oral gavage. 1. Improper gavage technique: Incorrect placement of the gavage needle can lead to deposition of the compound in the esophagus or trachea instead of the stomach. 2. Poor solubility or precipitation of this compound in the chosen vehicle: The compound may not be fully dissolved or may precipitate out of solution before or during administration. 3. High first-pass metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.1. Ensure all personnel are properly trained in oral gavage techniques for the specific rodent species. Verify needle placement before administration. 2. Confirm the solubility of this compound in the selected vehicle at the desired concentration. Gentle warming or sonication may aid dissolution. Prepare fresh formulations daily.[4] 3. While first-pass metabolism is an inherent property, ensure the administered dose is appropriate to overcome this effect and achieve desired plasma concentrations.
Unexpected behavioral side effects in rodents following this compound administration. 1. Off-target effects: Although this compound is selective for MCHR1, high doses may lead to interactions with other receptors.[9][10] 2. Vehicle-related effects: The vehicle itself may be causing behavioral changes. 3. Stress from handling and administration: The experimental procedures can induce stress, which may manifest as altered behavior.1. Conduct a dose-response study to determine the lowest effective dose that elicits the desired pharmacological effect without causing overt side effects. 2. Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects. 3. Acclimatize animals to handling and the administration procedure for a sufficient period before the start of the experiment.
Difficulty in quantifying this compound in plasma samples. 1. Inadequate analytical method sensitivity: The lower limit of quantification (LLOQ) of the analytical method may be too high to detect the compound at later time points. 2. Compound instability in plasma: this compound may degrade in plasma samples during collection, processing, or storage. 3. Matrix effects in LC-MS/MS analysis: Endogenous components in plasma can interfere with the ionization of this compound, leading to inaccurate quantification.1. Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rodent plasma.[11] 2. Process blood samples promptly after collection (e.g., centrifugation to obtain plasma) and store them at -80°C until analysis. Conduct stability studies to assess the degradation of this compound under different storage conditions. 3. Employ appropriate sample preparation techniques, such as protein precipitation or solid-phase extraction, to minimize matrix effects. Use a stable isotope-labeled internal standard if available.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rodents

SpeciesAdministration RouteDose (mg/kg)T1/2 (hours)Bioavailability (%)Brain-to-Plasma Ratio (at 4h)Reference(s)
RatOral105.2592.3[2][4][7]
RatIntraperitoneal3, 10, 30---[4]
MouseOral20---[12]

Note: Detailed Cmax and Tmax values were not consistently available in the reviewed literature.

Experimental Protocols

Protocol 1: Oral Bioavailability Assessment of this compound in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals individually with ad libitum access to food and water. Acclimatize for at least 3 days prior to the experiment.

  • Formulation Preparation:

    • Oral (p.o.) Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in water.

    • Intravenous (i.v.) Formulation: Prepare a solution of this compound in a vehicle suitable for intravenous injection, such as 20% 2-hydroxypropyl-β-cyclodextrin in saline. The final concentration should be adjusted to allow for an injection volume of 1-2 mL/kg.

  • Dose Administration:

    • Oral Group: Administer this compound via oral gavage at the desired dose (e.g., 10 mg/kg).

    • Intravenous Group: Administer this compound via tail vein injection at a lower dose (e.g., 2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the tail vein at the following time points:

      • p.o. group: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • i.v. group: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software.

    • Calculate oral bioavailability using the formula: F(%) = (AUCoral / AUCi.v.) x (Dosei.v. / Doseoral) x 100.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates SNAP_94847 This compound SNAP_94847->MCHR1 Inhibits Gq Gq MCHR1->Gq Gi Gi MCHR1->Gi ERK ERK Activation MCHR1->ERK PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3->Ca2

Caption: MCHR1 Signaling Pathway and Inhibition by this compound.

Bioavailability_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Ex-Vivo Phase cluster_data_phase Data Analysis Phase Animal_Prep Rodent Acclimatization Dosing_PO Oral Dosing (this compound) Animal_Prep->Dosing_PO Dosing_IV IV Dosing (this compound) Animal_Prep->Dosing_IV Blood_Sampling Serial Blood Sampling Dosing_PO->Blood_Sampling Dosing_IV->Blood_Sampling Plasma_Processing Plasma Separation Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Analysis Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Modeling Sample_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Experimental Workflow for Rodent Bioavailability Study.

References

SNAP 94847 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SNAP 94847, a potent and selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered while working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a high-affinity, selective, and competitive antagonist of the MCHR1. By binding to MCHR1, it blocks the downstream signaling pathways typically initiated by the endogenous ligand, melanin-concentrating hormone (MCH). MCHR1 couples to Gαi and Gαq proteins, and its activation leads to the inhibition of adenylyl cyclase (decreasing intracellular cAMP) and the stimulation of phospholipase C (increasing intracellular calcium levels). This compound prevents these signaling events.

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the table below for a summary of recommended storage conditions for both the solid compound and solutions.

Q3: In which solvents is this compound soluble?

This compound exhibits good solubility in common organic solvents. For aqueous solutions, the use of a hydrochloride salt form can enhance solubility, and co-solvents or carriers are often necessary.

Stability Data

The stability of this compound is critical for obtaining reproducible experimental results. While comprehensive kinetic stability data under all conditions is not extensively published, the following tables summarize the available information on its storage and solubility. It is generally recommended to prepare fresh solutions for experiments. The hydrochloride salt form of this compound is noted to have enhanced water solubility and stability.[1]

Table 1: Storage Conditions for this compound

FormTemperatureDurationNotes
Solid Powder Room TemperatureShort-termDesiccate to protect from moisture.
4°CMid-termSealed storage, away from moisture.
-20°CLong-term (≥ 4 years)Desiccate for optimal stability.
In Solvent -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 1 yearRecommended for long-term storage of stock solutions.

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 25 mg/mL
Ethanol≥ 10 mg/mL
PBS (pH 7.2)Insoluble

Note: Data is compiled from multiple supplier datasheets. Always refer to the certificate of analysis for batch-specific information.

Troubleshooting Guide

Issue 1: Inconsistent or no antagonist activity observed.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting:

      • Ensure this compound has been stored correctly according to the recommendations in Table 1.

      • Prepare fresh stock solutions in a suitable solvent like DMSO. For working solutions in aqueous buffers, prepare them fresh on the day of the experiment.

      • Avoid repeated freeze-thaw cycles of stock solutions by preparing and storing in small aliquots.

  • Possible Cause 2: Incorrect Agonist Concentration.

    • Troubleshooting:

      • When performing functional assays (e.g., calcium mobilization or cAMP), use an agonist concentration that elicits a submaximal response (typically EC80). An excessively high agonist concentration can overcome the competitive antagonism of this compound.

      • Verify the potency of your agonist stock.

  • Possible Cause 3: Inadequate Pre-incubation Time.

    • Troubleshooting:

      • For competitive antagonists like this compound, it is essential to pre-incubate the cells with the antagonist before adding the agonist. This allows this compound to reach binding equilibrium with the MCHR1 receptor. A typical pre-incubation time is 15-30 minutes.

  • Possible Cause 4: Low Receptor Expression.

    • Troubleshooting:

      • Confirm the expression level of MCHR1 in your cell line. Low receptor density can result in a small signal window, making it difficult to observe antagonism.

      • Ensure cells are healthy and have not been passaged excessively, as this can affect receptor expression.

Issue 2: Precipitation of this compound in aqueous media.

  • Possible Cause: Poor Aqueous Solubility.

    • Troubleshooting:

      • This compound has low solubility in aqueous buffers like PBS.

      • When preparing working dilutions in aqueous media, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) and is consistent across all wells.

      • For in vivo studies, consider using a formulation with a carrier like 20% 2-hydroxypropyl-β-cyclodextrin.

Experimental Protocols & Workflows

MCHR1 Signaling Pathway

This compound acts by blocking the signaling cascade initiated by MCH binding to MCHR1. The diagram below illustrates the primary signaling pathways of MCHR1 and the point of inhibition by this compound.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates SNAP94847 This compound SNAP94847->MCHR1 Binds & Inhibits Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca²⁺ PLC->Ca2

MCHR1 signaling and this compound inhibition.
Experimental Workflow: In Vitro Calcium Mobilization Assay

This workflow outlines a typical experiment to determine the potency of this compound in inhibiting MCH-induced calcium mobilization in cells expressing MCHR1.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis plate_cells 1. Plate MCHR1-expressing cells in a 96-well plate culture 2. Culture cells for 18-24 hours plate_cells->culture dye_load 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) culture->dye_load add_snap 4. Add varying concentrations of this compound dye_load->add_snap pre_incubate 5. Pre-incubate for 15-30 minutes add_snap->pre_incubate add_agonist 6. Add MCH agonist (EC80 concentration) pre_incubate->add_agonist measure_fluorescence 7. Measure fluorescence intensity kinetically add_agonist->measure_fluorescence analyze_data 8. Analyze data and calculate IC50 value measure_fluorescence->analyze_data

Workflow for a calcium mobilization assay.

References

Validation & Comparative

A Head-to-Head Comparison of MCH1R Antagonists: SNAP 94847 vs. SNAP 7941

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the fields of obesity, anxiety, and depression, the melanin-concentrating hormone receptor 1 (MCH1R) has emerged as a promising therapeutic target. Two of the most studied MCH1R antagonists are SNAP 94847 and SNAP 7941. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the selection of the appropriate compound for research and development purposes.

Introduction to this compound and SNAP 7941

Both this compound and SNAP 7941 are potent and selective, non-peptide antagonists of the MCH1 receptor.[1] They have been shown in animal studies to possess anxiolytic, antidepressant, and anorectic properties.[1][2] By blocking the action of melanin-concentrating hormone (MCH), these compounds modulate various physiological processes, including energy homeostasis and mood.

In Vitro Efficacy and Binding Affinity

It is important to note that direct comparison of these values should be made with caution as they were determined in different studies and potentially under slightly different experimental conditions.

ParameterThis compoundSNAP 7941Source
Ki 2.2 nMNot explicitly stated as Ki, but a Kb of 0.57 nM was predicted from a pA2 of 9.24.[3],[4]
Kd 530 pM0.18 nM[3],[4]

In Vivo Efficacy: Preclinical Models

Both compounds have demonstrated efficacy in various animal models of anxiety, depression, and obesity. While direct comparative efficacy data is limited, the available evidence from separate studies is summarized below.

Anxiolytic and Antidepressant Effects
Experimental ModelThis compoundSNAP 7941
Forced Swim Test (Rat) Showed antidepressant-like effects.[1]Produced effects similar to clinically used antidepressants.[2]
Social Interaction Test (Rat) Showed anxiolytic-like effects.[1]Produced effects similar to clinically used anxiolytics.[2]
Anorectic Effects
Experimental ModelThis compoundSNAP 7941
Diet-Induced Obesity (Rat) Reduced food consumption.[1]Resulted in a marked, sustained decrease in body weight after chronic administration.[2][5]
MCH-Induced Feeding (Rat) Blocked the increase in food intake elicited by MCH.[1]Inhibited food intake stimulated by central administration of MCH.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

MCH1 Receptor Signaling Pathway

MCH1R_Signaling cluster_membrane Cell Membrane MCH1R MCH1 Receptor Gq Gq MCH1R->Gq Gi Gi MCH1R->Gi PLC PLC Gq->PLC AC Adenylate Cyclase Gi->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP MCH MCH MCH->MCH1R SNAP This compound / SNAP 7941 SNAP->MCH1R Ca2 Ca2+ Release IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC Response Cellular Response (e.g., altered gene expression, neurotransmitter release) Ca2->Response PKC->Response PKA ↓ PKA cAMP->PKA PKA->Response

Caption: MCH1 Receptor Signaling Pathway.

Experimental Workflow for Forced Swim Test

FST_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Rat Rat Acclimation Acclimation & Dosing (Vehicle, this compound, or SNAP 7941) Rat->Acclimation Cylinder Cylinder of Water Pre_Test Day 1: Pre-Test Session (15 min swim) Acclimation->Pre_Test Test Day 2: Test Session (5 min swim) Pre_Test->Test Recording Video Recording Test->Recording Scoring Scoring of Behaviors (Immobility, Swimming, Climbing) Recording->Scoring Comparison Statistical Comparison between groups Scoring->Comparison

Caption: Forced Swim Test Experimental Workflow.

Experimental Workflow for Diet-Induced Obesity Study

DIO_Workflow cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Rats Rats HFD High-Fat Diet Feeding (several weeks) Rats->HFD Grouping Grouping of Obese Rats (Vehicle, this compound, or SNAP 7941) HFD->Grouping Dosing Chronic Dosing Grouping->Dosing Measurements Regular Measurement of: - Body Weight - Food Intake Dosing->Measurements Final_Analysis Final Analysis: - Body Composition - Adipose Tissue Weight Measurements->Final_Analysis

Caption: Diet-Induced Obesity Study Workflow.

Experimental Protocols

Forced Swim Test (Rat)

This test is widely used to assess antidepressant-like activity.

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test (Day 1): Naive rats are placed in the cylinder for a 15-minute swim session. This is done to induce a state of behavioral despair.

    • Dosing: Animals are administered either vehicle, this compound, or SNAP 7941 orally or via intraperitoneal injection at specified times before the test session.

    • Test (Day 2): 24 hours after the pre-test, the rats are placed back into the swim cylinder for a 5-minute test session.

  • Data Collection and Analysis: The 5-minute test session is videotaped. An observer, blind to the treatment conditions, scores the duration of immobility (floating with only movements necessary to keep the head above water), swimming, and climbing behaviors. A reduction in immobility time is indicative of an antidepressant-like effect.

Social Interaction Test (Rat)

This test assesses anxiolytic-like behavior.

  • Apparatus: A dimly lit, open-field arena (e.g., 60 x 60 cm) with which the rats are unfamiliar.

  • Procedure:

    • Habituation: Rats are habituated to the testing room for at least 1 hour before the test.

    • Dosing: Animals are administered either vehicle, this compound, or SNAP 7941 at a specified time before the test.

    • Test Session: Two weight-matched, unfamiliar rats from the same treatment group are placed in the center of the arena and allowed to explore freely for a 10-minute session.

  • Data Collection and Analysis: The session is videotaped. An observer, blind to the treatment conditions, scores the total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following). An increase in the duration of social interaction is interpreted as an anxiolytic-like effect.

Diet-Induced Obesity (DIO) Model (Rat)

This model is used to evaluate the anorectic and weight-reducing effects of the compounds.

  • Induction of Obesity:

    • Male rats (e.g., Sprague-Dawley or Wistar) are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks until a significant increase in body weight compared to control rats on a standard chow diet is observed.

  • Treatment:

    • Obese rats are randomly assigned to treatment groups (vehicle, this compound, or SNAP 7941).

    • The compounds are typically administered daily via oral gavage or mixed in the diet for a period of several weeks.

  • Data Collection and Analysis:

    • Body weight and food intake are measured daily or several times per week.

    • At the end of the study, animals are euthanized, and various parameters can be assessed, including body composition (e.g., via DEXA scan) and the weight of specific fat pads (e.g., epididymal, retroperitoneal). A significant reduction in body weight gain and/or food intake compared to the vehicle-treated group indicates an anorectic effect.

Conclusion

Both this compound and SNAP 7941 are valuable research tools for investigating the role of the MCH1 receptor in various physiological and pathological processes. While both have demonstrated efficacy as anxiolytic, antidepressant, and anorectic agents in preclinical models, the available data from separate studies suggest that SNAP 7941 may have a slightly higher binding affinity. However, without direct comparative studies, it is challenging to definitively conclude which compound is more efficacious. The choice between these two antagonists may depend on the specific research question, the desired pharmacokinetic profile, and other experimental considerations. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of further comparative studies to elucidate the relative therapeutic potential of these promising MCH1R antagonists.

References

A Comparative Guide: SNAP-94847 vs. Fluoxetine in Preclinical Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel MCHR1 antagonist, SNAP-94847, and the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine, in preclinical models of depression. The following sections detail their mechanisms of action, comparative efficacy in behavioral assays, and the experimental protocols utilized in these assessments.

Introduction

Major depressive disorder (MDD) is a complex psychiatric condition with a significant unmet medical need for novel therapeutics. While traditional antidepressants like fluoxetine have been pivotal, their limitations, including delayed onset of action and variable efficacy, have spurred the development of drugs with alternative mechanisms. SNAP-94847, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), represents one such novel approach, showing promise in preclinical studies for its anxiolytic and antidepressant-like properties.[1][2] This guide aims to provide a comprehensive comparison of these two compounds based on available preclinical data.

Mechanism of Action

The fundamental difference between SNAP-94847 and fluoxetine lies in their primary pharmacological targets and subsequent downstream signaling.

Fluoxetine , a cornerstone of antidepressant therapy, is a selective serotonin reuptake inhibitor (SSRI).[3][4] Its primary mechanism involves blocking the serotonin transporter (SERT) on the presynaptic neuron.[5][6] This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[4] Chronic administration of fluoxetine is associated with adaptive changes in the brain, including the downregulation of presynaptic 5-HT1A autoreceptors and an increase in brain-derived neurotrophic factor (BDNF), which may contribute to its therapeutic effects.[3][7]

SNAP-94847 acts as a selective antagonist at the MCHR1, a G protein-coupled receptor.[1][2] MCH is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, with projections to brain regions involved in mood, appetite, and stress.[2] By blocking the action of MCH at its receptor, SNAP-94847 is thought to modulate these circuits, leading to its antidepressant and anxiolytic effects.[2][8] Notably, while both chronic SNAP-94847 and fluoxetine can induce hippocampal neurogenesis, the antidepressant-like effects of SNAP-94847 in the novelty suppressed feeding test have been shown to be independent of this process, suggesting a distinct mechanism of action from SSRIs.[2]

Signaling Pathways

The distinct mechanisms of SNAP-94847 and fluoxetine translate to different intracellular signaling cascades.

cluster_Fluoxetine Fluoxetine Signaling Pathway Fluoxetine Fluoxetine SERT SERT Fluoxetine->SERT Inhibits Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Mediates Serotonin_Synapse Synaptic Serotonin Serotonin_Reuptake->Serotonin_Synapse Decreases Postsynaptic_Receptors Postsynaptic 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptors Activates Downstream_Signaling Downstream Signaling (e.g., CREB, BDNF) Postsynaptic_Receptors->Downstream_Signaling Initiates Antidepressant_Effects Antidepressant Effects Downstream_Signaling->Antidepressant_Effects Leads to cluster_SNAP94847 SNAP-94847 Signaling Pathway SNAP94847 SNAP-94847 MCHR1 MCHR1 (GPCR) SNAP94847->MCHR1 Blocks MCH MCH MCH->MCHR1 Binds to G_Protein G-Protein (Gi/o, Gq) MCHR1->G_Protein Activates Second_Messengers Second Messengers (e.g., cAMP, Ca2+) G_Protein->Second_Messengers Modulates Neuronal_Activity Neuronal Activity Second_Messengers->Neuronal_Activity Alters Antidepressant_Effects Antidepressant Effects Neuronal_Activity->Antidepressant_Effects Leads to Start Acclimatize Animal DrugAdmin Administer Compound (e.g., SNAP-94847 or Fluoxetine) Start->DrugAdmin Pre-treatment SwimSession Place in Water Cylinder (e.g., 25°C, 6 min) DrugAdmin->SwimSession Post-treatment Interval Record Record Behavior (Immobility, Swimming, Climbing) SwimSession->Record During Test Analyze Analyze Data Record->Analyze Post-Test

References

SNAP 94847: A Comparative Analysis of Anxiolytic Activity in the Context of Novel Object Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anxiolytic potential of SNAP 94847, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. While direct experimental data on this compound's efficacy in the novel object recognition (NOR) test for anxiety is not yet available in published literature, this document synthesizes its established anxiolytic profile from other validated behavioral paradigms. This is presented alongside data from established anxiolytics, diazepam and buspirone, which have been evaluated using the NOR test or in contexts of novelty exploration. This comparison aims to highlight the therapeutic promise of MCHR1 antagonism and underscore the potential for future research into this compound using the NOR paradigm.

Introduction to this compound and MCHR1 Antagonism

This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor predominantly expressed in brain regions associated with the regulation of mood, appetite, and stress responses. The antagonism of MCHR1 has been shown to produce anxiolytic- and antidepressant-like effects in a variety of preclinical models.[1][2] The mechanism of action is believed to be distinct from that of classic antidepressants like selective serotonin reuptake inhibitors (SSRIs).[1][2]

The Novel Object Recognition Test in Anxiety Research

The Novel Object Recognition (NOR) test is a widely used behavioral assay that leverages the innate tendency of rodents to explore novel objects more than familiar ones.[2][3] While traditionally a test for learning and memory, it has been adapted to assess anxiety-like behavior. In this context, a reduction in the exploration of a novel object can be indicative of heightened anxiety or neophobia (fear of novelty). Conversely, anxiolytic compounds are expected to increase the time spent exploring the novel object, reflecting a decrease in anxiety-related inhibition. The NOR test is advantageous as it does not rely on aversive stimuli like electric shocks.[4]

Comparative Analysis of Anxiolytic Performance

The following tables summarize the anxiolytic-like effects of this compound in various behavioral tests and compare them with the performance of diazepam and buspirone, with a focus on data from the NOR test where available.

Table 1: Anxiolytic Activity of this compound in Preclinical Models

Behavioral TestSpeciesAdministrationKey FindingsReference
Light-Dark Transition TestMouseAcute & ChronicSignificant increase in time spent in the light compartment[2]
Novelty-Suppressed Feeding TestMouseAcute & ChronicReduced latency to feed in a novel environment[1][2]
Elevated Plus MazeRatAcuteDecreased time spent in the closed arms[5]
Social Interaction TestRatAcuteIncreased interaction time with an unfamiliar partner[6]

Table 2: Comparative Anxiolytic Performance in the Novel Object Recognition (NOR) Test

CompoundSpeciesAdministrationKey Findings in NOR TestReference
This compound --No data available in the NOR test for anxiety. -
Diazepam MouseAcuteIncreased time spent exploring the novel object, indicating an anxiolytic effect.[7][5][6]
Buspirone MouseChronicModulates coping strategies in novel environments; may shift behavior from passive to active exploration.[8][8]

Experimental Protocols

Novel Object Recognition (NOR) Test for Anxiolytic Activity

This protocol is adapted from standard procedures for assessing anxiety-like behavior in rodents.[3][9]

  • Habituation Phase:

    • Animals are individually placed in an open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment. This reduces novelty-induced stress during testing.

  • Familiarization/Training Phase (T1):

    • Two identical objects (e.g., plastic blocks of the same shape and color) are placed in opposite corners of the arena.

    • Each animal is placed in the center of the arena and allowed to freely explore the objects for a predetermined time (e.g., 5-10 minutes).

    • The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and includes sniffing or touching.

  • Inter-Trial Interval (ITI):

    • Following the training phase, the animal is returned to its home cage for a specific duration (e.g., 1 hour).

  • Test Phase (T2):

    • One of the familiar objects is replaced with a novel object of similar size but different shape and/or color. The position of the novel object is counterbalanced across animals.

    • The animal is returned to the arena and allowed to explore for a set time (e.g., 5 minutes).

    • The time spent exploring the familiar object (T_familiar) and the novel object (T_novel) is recorded.

  • Data Analysis:

    • A Discrimination Index (DI) is calculated: (T_novel - T_familiar) / (T_novel + T_familiar).

    • An increase in the DI in the drug-treated group compared to the vehicle group suggests an anxiolytic effect, as it indicates a greater preference for exploring the novel object.

Mandatory Visualizations

MCHR1 Signaling Pathway

The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor that can couple to multiple G proteins, including Gαi, Gαo, and Gαq/11.[1][10] This coupling initiates downstream signaling cascades that modulate neuronal activity.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_protein G Protein Complex MCHR1 MCHR1 G_alpha_q11 Gαq/11 MCHR1->G_alpha_q11 activates G_alpha_i Gαi MCHR1->G_alpha_i activates MCH MCH MCH->MCHR1 binds PLC PLC G_alpha_q11->PLC activates AC Adenylate Cyclase G_alpha_i->AC inhibits IP3 ↑ IP3 PLC->IP3 PKC PKC PLC->PKC cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Ca2->Neuronal_Activity MAPK MAPK Pathway PKC->MAPK MAPK->Neuronal_Activity

Caption: MCHR1 signaling cascade.

Experimental Workflow for Novel Object Recognition Test

The following diagram illustrates the sequential steps involved in conducting the Novel Object Recognition test for assessing anxiolytic drug effects.

NOR_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Habituation Animal Habituation (2-3 days) Drug_Administration Drug Administration (e.g., this compound, Diazepam, Vehicle) Animal_Habituation->Drug_Administration Training_Phase Training Phase (T1) Two identical objects Drug_Administration->Training_Phase ITI Inter-Trial Interval (e.g., 1 hour) Training_Phase->ITI Test_Phase Test Phase (T2) One familiar, one novel object ITI->Test_Phase Record_Exploration Record Exploration Time (T_familiar, T_novel) Test_Phase->Record_Exploration Calculate_DI Calculate Discrimination Index (DI) Record_Exploration->Calculate_DI Statistical_Comparison Statistical Comparison between groups Calculate_DI->Statistical_Comparison

Caption: NOR experimental workflow.

Conclusion

This compound demonstrates a promising anxiolytic profile in a range of preclinical models, operating through the antagonism of the MCHR1 receptor. While direct evidence of its efficacy in the Novel Object Recognition test for anxiety is currently lacking, a comparison with established anxiolytics like diazepam, which has shown positive results in this paradigm, suggests that the NOR test would be a valuable tool for the further characterization of this compound. Future studies employing the NOR test are warranted to provide a more direct comparison and to further elucidate the anxiolytic potential of MCHR1 antagonists in reducing novelty-induced anxiety.

References

Cross-Validation of SNAP 94847 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, SNAP 94847, with alternative compounds, supported by experimental data from various animal models. This document summarizes key findings, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's preclinical profile.

Comparative Efficacy of this compound and Alternatives in Rodent Models

This compound has demonstrated significant antidepressant and anxiolytic-like effects in multiple preclinical studies. Its efficacy has been benchmarked against established antidepressants like fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The following tables summarize the key quantitative data from these comparative studies.

Antidepressant-like Effects: Forced Swim Test

The forced swim test is a common behavioral assay to assess antidepressant efficacy. The data below compares the effects of this compound and fluoxetine on immobility time in rats.

CompoundAnimal ModelDoseAdministration RouteKey Finding
This compound Wistar RatsNot SpecifiedIntranasalDecrease in immobilization time, increase in passive swimming time[1]
Fluoxetine Sprague-Dawley Rats18 mg/kg/day (chronic)Not SpecifiedNot explicitly stated for forced swim test in the provided results, but used as a comparator for locomotor activity sensitization.
Anxiolytic-like Effects: Elevated Plus Maze & Light/Dark Box

The elevated plus maze and light/dark box tests are used to evaluate anxiety-like behavior in rodents. A summary of this compound's performance in these models is presented below.

CompoundAnimal ModelDoseAdministration RouteTestKey Finding
This compound Wistar RatsNot SpecifiedIntranasalElevated Plus MazeDecrease in time spent in closed arms[1]
This compound BALB/cJ Mice20 mg/kg p.o. (acute & chronic)OralLight/Dark BoxIncrease in time spent in the light compartment[2]
Diazepam BALB/cJ Mice1 & 1.5 mg/kg s.c.SubcutaneousLight/Dark BoxIncrease in time spent in the light compartment (used as a positive control)[2]
Escitalopram BALB/cJ Mice5 mg/kg s.c. (acute & chronic)Subcutaneous/OralLight/Dark BoxNo significant effect on time spent in the light compartment (acute), significant effect after chronic administration[2]
Sensitization to Dopamine D2/D3 Receptor Agonists

Chronic treatment with some antidepressants can lead to a sensitization of dopamine D2/D3 receptors. The following table compares this effect between this compound and fluoxetine.

CompoundAnimal ModelDoseAdministrationKey Finding
This compound Sprague-Dawley Rats20 mg/kg/day (2 weeks)Not SpecifiedSignificant increase in quinpirole-induced locomotor activity[3]
Fluoxetine Sprague-Dawley Rats18 mg/kg/day (2 weeks)Not SpecifiedSignificant increase in quinpirole-induced locomotor activity[3]
This compound BALB/c Mice20 mg/kg/day (7 & 21 days)Not SpecifiedMarked increase in quinpirole-induced locomotor activity; earlier onset than fluoxetine[3][4]
Fluoxetine BALB/c Mice18 mg/kg/day (21 days)Not SpecifiedMarked increase in quinpirole-induced locomotor activity[3][4]
This compound CD-1 Mice20 mg/kg/day (21 days)Not SpecifiedFailed to modify quinpirole responses[3][4]
Fluoxetine CD-1 Mice18 mg/kg/day (21 days)Not SpecifiedFailed to modify quinpirole responses[3][4]
Effects on Food-Reinforced Behavior

This compound's role as an MCHR1 antagonist suggests its potential involvement in regulating feeding behavior.

CompoundAnimal ModelDoseAdministration RouteKey Finding
This compound Rats3-30 mg/kg i.p.IntraperitonealDecreased high-fat food-reinforced operant responding and MCH-induced reinstatement of food seeking[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Forced Swim Test (Porsolt Test)

Objective: To assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable cylinder of water.

Protocol:

  • Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.

  • Procedure:

    • Rats are individually placed into the cylinder for a 15-minute pre-test session.

    • 24 hours later, the animals are returned to the cylinder for a 5-minute test session.

    • The duration of immobility (making only movements necessary to keep the head above water) is recorded during the test session.

  • Drug Administration: this compound or a vehicle control is administered intranasally prior to the test session.

Elevated Plus Maze

Objective: To evaluate anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

  • Procedure:

    • Rats are placed in the center of the maze, facing an open arm.

    • The time spent in and the number of entries into each arm are recorded over a 5-minute period.

  • Drug Administration: this compound or a vehicle control is administered intranasally before the test.

Operant Responding for High-Fat Food

Objective: To assess the motivational properties of food and the effect of pharmacological interventions on food-seeking behavior.

Protocol:

  • Apparatus: Standard operant conditioning chambers equipped with levers, a food pellet dispenser, and cue lights/tones.

  • Training:

    • Food-restricted rats are trained to press a lever to receive a high-fat food pellet.

    • Training sessions are typically 3 hours long and occur every other day for several weeks.

  • Testing:

    • Once a stable response rate is achieved, the effect of this compound on lever pressing is assessed.

    • For reinstatement studies, the lever-pressing behavior is first extinguished by no longer providing food rewards. Reinstatement of food-seeking is then triggered by cues (e.g., tone-light), a small food reward (priming), or a stressor (e.g., yohimbine), with or without prior administration of this compound.[6]

Visualizing Pathways and Workflows

MCHR1 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of melanin-concentrating hormone (MCH) to its receptor, MCHR1, and the antagonistic action of this compound.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates SNAP_94847 This compound SNAP_94847->MCHR1 Blocks G_protein Gαi/o MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Cellular_Response Cellular Response (e.g., altered neuronal excitability) G_protein->Cellular_Response Downstream Effects cAMP ↓ cAMP

Caption: MCHR1 signaling and this compound antagonism.

Experimental Workflow: Rodent Behavioral Testing

This diagram outlines a typical workflow for a preclinical study investigating the effects of a novel compound on rodent behavior.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Testing Randomization Randomization into Groups Baseline_Testing->Randomization Drug_Admin Drug Administration (e.g., this compound, Vehicle) Randomization->Drug_Admin Behavioral_Test Behavioral Test (e.g., Forced Swim Test) Drug_Admin->Behavioral_Test Data_Collection Data Collection & Recording Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Workflow for preclinical behavioral studies.

Logical Relationship: MCHR1 Antagonism to Behavioral Outcomes

This diagram illustrates the proposed mechanism linking the pharmacological action of this compound to its observed behavioral effects.

Logical_Relationship SNAP_94847 This compound Administration MCHR1_Blockade Blockade of MCHR1 in Key Brain Regions (e.g., Nucleus Accumbens) SNAP_94847->MCHR1_Blockade Dopamine_Sensitization Increased Sensitivity of Dopamine D2/D3 Receptors MCHR1_Blockade->Dopamine_Sensitization Neurogenesis Increased Neurogenesis (Dentate Gyrus) MCHR1_Blockade->Neurogenesis HPA_Axis_Modulation Modulation of HPA Axis Activity MCHR1_Blockade->HPA_Axis_Modulation Altered_Feeding Altered Food-Reinforced Behavior MCHR1_Blockade->Altered_Feeding Antidepressant_Effects Antidepressant-like Effects Dopamine_Sensitization->Antidepressant_Effects Neurogenesis->Antidepressant_Effects Anxiolytic_Effects Anxiolytic-like Effects HPA_Axis_Modulation->Anxiolytic_Effects

Caption: Proposed mechanism of this compound's action.

References

Comparative analysis of SNAP 94847 and imipramine

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis: SNAP 94847 and Imipramine

A detailed comparison of the pharmacological profiles of this compound, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, and imipramine, a tricyclic antidepressant (TCA), reveals distinct mechanisms of action and therapeutic targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, experimental methodologies, and pathway visualizations.

Pharmacological Profile and Mechanism of Action

This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] MCHR1 is a G-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand melanin-concentrating hormone (MCH), couples to Gi and Gq proteins.[4] This activation leads to the inhibition of adenylyl cyclase and stimulation of intracellular calcium flux, influencing functions like mood, appetite, and energy balance.[4] By blocking this receptor, this compound is investigated for its anxiolytic, antidepressant, and anorectic properties.[4][5]

Imipramine is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[6][7][8][9] It achieves this by binding to and blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7][8] This action increases the concentration of these neurotransmitters in the synapse, enhancing their signaling.[8] Imipramine is a tertiary amine TCA and generally displays a higher affinity for SERT over NET.[7][10][11] Additionally, imipramine has antagonistic effects on several other receptors, including muscarinic, histaminic, and adrenergic receptors, which contribute to its therapeutic effects and side effect profile.[6][8][11][12]

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of this compound and imipramine for their primary targets.

Compound Target Assay Type Value Species Reference
This compound MCHR1Ki2.2 nMHuman[1][2][3]
MCHR1Kd530 pMHuman[1][2][3]
Imipramine SERTIC5032 nMNot Specified[10]
NETKiVariesRat/Human[12]
SERTKiVariesRat/Human[12]
Histamine H1Kd37 nMNot Specified[13]
MuscarinicKd46 nMNot Specified[13]
α1-adrenergicKd32 nMNot Specified[13]
Note: Specific Ki values for imipramine at NET and SERT can vary significantly across studies. It is consistently shown to have a higher affinity for SERT than NET.[7][10]

Signaling Pathway Diagrams

The diagrams below, generated using Graphviz, illustrate the distinct signaling pathways modulated by this compound and imipramine.

MCHR1_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) MCH MCH (Ligand) MCH->MCHR1 Activates SNAP_94847 This compound (Antagonist) SNAP_94847->MCHR1 Blocks cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca²⁺ PLC->Ca2 Downstream Downstream Effects (Mood, Appetite) cAMP->Downstream Ca2->Downstream Imipramine_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NE Norepinephrine (NE) NET NET NE->NET Postsynaptic_Receptor Postsynaptic Receptors NE->Postsynaptic_Receptor SER Serotonin (5-HT) SERT SERT SER->SERT SER->Postsynaptic_Receptor Signaling Enhanced Neurotransmission Postsynaptic_Receptor->Signaling Imipramine Imipramine Imipramine->NET Blocks Imipramine->SERT Blocks Reuptake_NE Reuptake Reuptake_SER Reuptake Experimental_Workflow start Start: Prepare Reagents prep_membranes Prepare Cell Membranes (Expressing Target) start->prep_membranes prep_radioligand Prepare Radioligand (Fixed Concentration) start->prep_radioligand prep_compound Prepare Test Compound (Serial Dilutions) start->prep_compound incubation Incubate Components (Membranes + Radioligand + Compound) prep_membranes->incubation prep_radioligand->incubation prep_compound->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Affinity analysis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SNAP 94847, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R), against other related compounds. The information presented herein is supported by experimental data to aid in the assessment of its suitability for research and development purposes.

Introduction to this compound

This compound is a non-peptide small molecule that acts as a high-affinity antagonist for the MCH1R.[1][2][3] This receptor, a G protein-coupled receptor (GPCR), plays a significant role in the regulation of energy homeostasis, mood, and appetite. Consequently, MCH1R antagonists like this compound are valuable tools for investigating these physiological processes and hold potential as therapeutic agents for conditions such as obesity, anxiety, and depression.

Comparative Selectivity Profile

The efficacy and safety of a drug candidate are critically dependent on its selectivity. The following tables summarize the binding affinities of this compound and other MCH1R antagonists for the MCH1R and a panel of other receptors.

Table 1: Binding Affinity of this compound for MCH1R

CompoundKi (nM) for MCH1RKd (pM) for MCH1R
This compound1.69 - 2.2[1][2][3][4]530[1][2][3]

Table 2: Comparative Binding Affinities of MCH1R Antagonists

CompoundMCH1R Ki (nM)
This compound1.69 - 2.2[1][2][3][4]
TPI 1361-17~6.1 (IC50)[5]
Aminoquinoline DerivativeN/A (evaluated in functional assays)[6]
ATC0065 & ATC0175High affinity (specific values not provided)[7]

Table 3: Selectivity of this compound Against Other Receptors

ReceptorSelectivity Fold over MCH1RNotes
α1A Adrenergic Receptor>80-fold[1][2][3]Minimal cross-reactivity
D2 Dopamine Receptor>500-fold[1][2][3]Minimal cross-reactivity
Other GPCRs, ion channels, enzymes, and transportersMinimal cross-reactivity reported[1][2]Specific quantitative data is limited in the public domain.

Note: A comprehensive off-target screening panel (e.g., CEREP) would provide a more complete picture of this compound's selectivity.

Signaling Pathways and Experimental Workflows

To understand the experimental assessment of this compound, it is crucial to visualize the underlying biological processes and laboratory procedures.

MCH1R_Signaling_Pathway MCH MCH MCH1R MCH1R MCH->MCH1R Binds G_protein Gαq/i MCH1R->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release cAMP ↓ cAMP AC->cAMP SNAP_94847 This compound SNAP_94847->MCH1R Blocks Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_calcium Calcium Mobilization cluster_cAMP cAMP Assay b1 Prepare Membranes (MCH1R-expressing cells) b2 Incubate with [¹²⁵I]-MCH & this compound b1->b2 b3 Separate Bound/Free Ligand (Filtration) b2->b3 b4 Quantify Radioactivity b3->b4 b5 Determine Ki b4->b5 c1 Load Cells with Calcium-sensitive Dye c2 Add this compound c1->c2 c3 Stimulate with MCH c2->c3 c4 Measure Fluorescence (FLIPR) c3->c4 c5 Determine IC₅₀ c4->c5 d1 Incubate Cells with This compound d2 Stimulate with Forskolin & MCH d1->d2 d3 Lyse Cells d2->d3 d4 Measure cAMP Levels (HTRF) d3->d4 d5 Determine IC₅₀ d4->d5

References

Replicating Preclinical Findings of SNAP-94847: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for SNAP-94847, a selective melanin-concentrating hormone receptor 1 (MCH1) antagonist, with other relevant compounds. It is designed to assist researchers in replicating and expanding upon published findings by offering detailed experimental protocols, quantitative data comparisons, and visual representations of key biological pathways and workflows.

Mechanism of Action: MCH1 Receptor Antagonism

SNAP-94847 exerts its effects by selectively blocking the MCH1 receptor.[1] This G-protein coupled receptor is primarily expressed in the brain and is involved in the regulation of energy homeostasis, mood, and appetite.[1] The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor activates intracellular signaling cascades through Gi and Gq proteins. This leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentrations. By antagonizing this receptor, SNAP-94847 is thought to modulate these downstream signaling events, leading to its observed anxiolytic, antidepressant, and anorectic effects in preclinical models.[1][2]

MCH1_Signaling_Pathway cluster_receptor Cell Membrane MCH Melanin-Concentrating Hormone (MCH) MCH1R MCH1 Receptor MCH->MCH1R Binds to Gi Gαi MCH1R->Gi Activates Gq Gαq MCH1R->Gq Activates SNAP94847 SNAP-94847 SNAP94847->MCH1R Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Response Cellular Responses (e.g., neuronal excitability, appetite regulation) cAMP->Response IP3 IP3 PLC->IP3 Generates Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases Ca2->Response

MCH1 Receptor Signaling Pathway and SNAP-94847 Inhibition.

Comparative Efficacy in Preclinical Models

Published studies have evaluated the efficacy of SNAP-94847 in various animal models of anxiety, depression, and food-seeking behavior, often in direct comparison with established therapeutic agents such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the benzodiazepine diazepam.

Anxiolytic-like Effects: Light/Dark Box Test

The light/dark box test is a widely used assay to assess anxiety-like behavior in rodents, based on their innate aversion to brightly illuminated areas.

Table 1: Comparison of Anxiolytic-like Effects in the Light/Dark Box Test

Treatment GroupDoseTime Spent in Light Compartment (s)Number of TransitionsReference
Vehicle-~120~15[3]
SNAP-94847 20 mg/kg, p.o. ~180 ~25 [3]
Diazepam1.5 mg/kg, s.c.~170~22[3]

*p < 0.05 compared to vehicle. Data are approximate values derived from graphical representations in the cited literature.

Antidepressant-like Effects: Novelty-Suppressed Feeding Test

The novelty-suppressed feeding (NSF) test is used to evaluate antidepressant efficacy. Anxious and depressed-like states in rodents lead to a longer latency to begin eating in a novel and mildly stressful environment.

Table 2: Comparison of Antidepressant-like Effects in the Novelty-Suppressed Feeding Test

Treatment GroupDoseLatency to Feed (s)Reference
Vehicle-~250[3]
SNAP-94847 20 mg/kg, p.o. ~150 [3]
Fluoxetine18 mg/kg/day, p.o. (chronic)~160[4][5]

*p < 0.05 compared to vehicle. Data are approximate values derived from graphical representations in the cited literature.

Effects on Food-Reinforced Behavior: Operant Conditioning

Operant conditioning chambers are utilized to study the reinforcing properties of food and the impact of pharmacological interventions on food-seeking behavior.

Table 3: Effects on High-Fat Food-Reinforced Operant Responding

Treatment GroupDose (mg/kg, i.p.)Number of Pellets EarnedReference
Vehicle-~120[6]
SNAP-94847 3 ~110 [6]
SNAP-94847 10 ~90 [6]
SNAP-94847 30 ~60 [6]

*p < 0.05 compared to vehicle. Data are approximate values derived from graphical representations in the cited literature.

Experimental Protocols for Replication

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

Light/Dark Box Test Protocol

This protocol is based on the methodology described in studies evaluating anxiolytic-like drug effects.[3][7]

Light_Dark_Box_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Acclimatize Acclimatize mice to testing room (at least 30 min) Apparatus Prepare light/dark box apparatus (e.g., 2/3 light, 1/3 dark) Acclimatize->Apparatus DrugAdmin Administer SNAP-94847 (20 mg/kg, p.o.) or comparator (e.g., Diazepam) or vehicle Apparatus->DrugAdmin Placement Place mouse in the center of the light compartment DrugAdmin->Placement Record Record behavior for 5 minutes (video tracking system) Placement->Record Measure1 Time spent in the light compartment Record->Measure1 Measure2 Number of transitions between compartments Record->Measure2 Measure3 Locomotor activity Record->Measure3 Compare Compare drug-treated groups to vehicle control Measure1->Compare Measure2->Compare Measure3->Compare NSF_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis FoodDeprive Food deprive mice for 24 hours DrugAdmin Administer SNAP-94847 (20 mg/kg, p.o.) or comparator (e.g., Fluoxetine) or vehicle FoodDeprive->DrugAdmin Apparatus Prepare testing arena (open field) with a single food pellet in the center DrugAdmin->Apparatus Placement Place mouse in a corner of the arena Apparatus->Placement Record Record the latency to begin eating the food pellet (maximum test duration, e.g., 5-10 min) Placement->Record Measure1 Latency to initiate feeding Record->Measure1 Measure2 (Optional) Home cage food consumption post-test Record->Measure2 Compare Compare drug-treated groups to vehicle control Measure1->Compare Measure2->Compare Operant_Conditioning_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis FoodRestrict Food restrict rats to maintain motivation Train Train rats to press a lever for high-fat food pellet reinforcement FoodRestrict->Train Stabilize Continue training until responding is stable Train->Stabilize DrugAdmin Administer SNAP-94847 (i.p.) or vehicle (e.g., 60 min prior to session) Stabilize->DrugAdmin Session Place rat in operant chamber and record lever presses and pellets earned over a set duration DrugAdmin->Session Measure1 Total number of pellets earned Session->Measure1 Measure2 Response rate on the active lever Session->Measure2 Compare Compare different doses of SNAP-94847 to vehicle Measure1->Compare Measure2->Compare

References

SNAP 94847: A Comparative Guide to its Utility in Validating MCH1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SNAP 94847, a selective Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonist, with other relevant compounds used to study orexigenic neuropeptide systems. The objective is to furnish researchers with the necessary data and protocols to effectively utilize this compound as a tool for validating MCH1 receptor function in both in vitro and in vivo settings.

Introduction to MCH1 Receptor and this compound

The Melanin-Concentrating Hormone (MCH) system plays a crucial role in regulating energy homeostasis, mood, and sleep-wake cycles. The MCH1 receptor, a G-protein coupled receptor (GPCR), is a key component of this system. When activated by its endogenous ligand MCH, the MCH1 receptor couples to Gi and Gq proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.[1] This signaling cascade ultimately influences neuronal activity and downstream physiological responses.

This compound is a potent and selective antagonist of the MCH1 receptor. Its high affinity and selectivity make it a valuable pharmacological tool for elucidating the physiological and pathological roles of the MCH1 receptor. This guide will compare this compound to other MCH1R antagonists and antagonists of other orexigenic systems, providing a framework for its application in research.

Comparative Analysis of Orexigenic Receptor Antagonists

To effectively validate the function of the MCH1 receptor using this compound, it is essential to compare its pharmacological profile with that of other available tools. This includes other MCH1R antagonists and antagonists for other key orexigenic neuropeptide systems, such as the Neuropeptide Y (NPY) Y1 receptor and the Orexin receptors.

MCH1 Receptor Antagonists

Several small molecule antagonists have been developed to probe the function of the MCH1 receptor. A comparison of their binding affinities is presented in Table 1.

CompoundReceptor TargetSpeciesBinding Affinity (Ki/IC50)Reference
This compound MCH1RHumanKi = 2.2 nM[2]
SNAP-7941MCH1RHumanKi = 15 nM[3]
RatKi = 2.0 nM
T-226296MCH1RHumanIC50 = 5.5 nM[4][5]
RatIC50 = 8.6 nM[4][5]
GW803430MCH1RHumanIC50 = 9.3 nM[6][7]

Table 1: Comparison of Binding Affinities of MCH1 Receptor Antagonists. This table summarizes the reported binding affinities of this compound and other selective MCH1R antagonists. Lower values indicate higher affinity.

Antagonists of Other Orexigenic Neuropeptide Receptors

Comparing this compound to antagonists of other systems involved in appetite regulation provides context for its specific effects. Table 2 outlines the binding affinities of selected antagonists for the NPY Y1 and Orexin receptors.

CompoundReceptor TargetSpeciesBinding Affinity (Ki/IC50)Reference
BIBP3226NPY Y1HumanKi = 7 nM[8]
RatKi = 1.1 nM[9]
BIBO3304NPY Y1HumanIC50 = 0.38 nM[10][11][12]
RatIC50 = 0.72 nM[10][11][12]
SuvorexantOrexin 1 (OX1)HumanKi = 0.55 nM[13]
Orexin 2 (OX2)HumanKi = 0.35 nM[13]

Table 2: Comparison of Binding Affinities of Other Orexigenic Receptor Antagonists. This table provides the binding affinities for antagonists targeting the NPY Y1 and Orexin receptors, which are also involved in the regulation of feeding and arousal.

Experimental Protocols for MCH1 Receptor Validation

The following protocols provide a general framework for validating the function of the MCH1 receptor using this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the MCH1 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the MCH1 receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled MCH1R ligand (e.g., [3H]-SNAP-7941) and varying concentrations of this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize MCH-induced inhibition of cAMP production.

Protocol:

  • Cell Culture: Culture cells expressing the MCH1 receptor in a suitable medium.

  • Stimulation: Pre-incubate the cells with this compound, followed by stimulation with a known concentration of MCH in the presence of forskolin (to stimulate cAMP production).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Generate a dose-response curve for this compound's inhibition of the MCH effect and determine its IC50 value.

Calcium Mobilization Assay

This assay assesses the ability of this compound to block MCH-induced increases in intracellular calcium.

Protocol:

  • Cell Loading: Load MCH1R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Addition: Add varying concentrations of this compound to the cells.

  • Agonist Stimulation: Stimulate the cells with a specific concentration of MCH.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Quantify the inhibitory effect of this compound on the MCH-induced calcium response and calculate its IC50.

Visualizing Pathways and Workflows

MCH1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by the MCH1 receptor.

MCH1R_Signaling cluster_membrane Cell Membrane MCH1R MCH1R Gi Gαi MCH1R->Gi activates Gq Gαq MCH1R->Gq activates MCH MCH MCH->MCH1R binds AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PKA PKA Activation cAMP->PKA inhibits ATP ATP ATP->AC PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: MCH1 Receptor Signaling Cascade.

Experimental Workflow for MCH1R Antagonist Validation

This diagram outlines a typical workflow for validating the function of an MCH1R antagonist like this compound.

Antagonist_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) PK Pharmacokinetic Studies (Bioavailability, Half-life) Binding->PK cAMP cAMP Functional Assay (Determine IC50) cAMP->PK Calcium Calcium Mobilization Assay (Determine IC50) Calcium->PK Behavior Behavioral Models (e.g., Feeding, Anxiety) PK->Behavior Target Target Engagement (Receptor Occupancy) PK->Target Data Data Analysis & Interpretation Behavior->Data Target->Data Start Compound Synthesis (this compound) Start->Binding Start->cAMP Start->Calcium Antagonist_Comparison Orexigenic_Systems Orexigenic Neuropeptide Systems MCH_System MCH System Orexigenic_Systems->MCH_System NPY_System NPY System Orexigenic_Systems->NPY_System Orexin_System Orexin System Orexigenic_Systems->Orexin_System SNAP_94847 This compound (MCH1R Antagonist) MCH_System->SNAP_94847 Targeted by BIBO3304 BIBO3304 (NPY Y1 Antagonist) NPY_System->BIBO3304 Targeted by Suvorexant Suvorexant (Dual Orexin Antagonist) Orexin_System->Suvorexant Targeted by

References

Safety Operating Guide

Personal protective equipment for handling SNAP 94847

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of SNAP 94847, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. Adherence to these procedures is essential for ensuring laboratory safety and the integrity of experimental outcomes.

Core Safety and Handling Information

According to the Safety Data Sheet (SDS) for this compound hydrochloride, the compound is classified as not a hazardous substance or mixture . However, standard laboratory safety precautions should always be observed.

Personal Protective Equipment (PPE):

When handling this compound in a powdered form or preparing solutions, the following personal protective equipment is recommended to minimize exposure and ensure safety:

  • Eye Protection: Safety glasses with side shields or goggles should be worn to protect against accidental splashes or dust.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: In situations where the generation of dust is likely (e.g., weighing large quantities), a dust mask or a respirator may be appropriate to prevent inhalation.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

Spill and Disposal Plan:

  • Spills: For minor spills of the solid compound, carefully sweep up the material, avoiding dust generation, and place it in a designated, sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.

  • Disposal: As a non-hazardous substance, this compound can typically be disposed of according to standard laboratory procedures for non-hazardous chemical waste. Always consult and adhere to your institution's and local regulations for chemical waste disposal.

Quantitative Safety and Experimental Data

The following table summarizes key quantitative data for this compound, compiled from various research sources.

ParameterValueSource
Chemical Formula C₂₉H₃₂F₂N₂O₂N/A
Molecular Weight 478.58 g/mol N/A
Solubility Soluble in DMSON/A
Storage Temperature Short Term (days to weeks): 0-4°C; Long Term (months to years): -20°CN/A
In Vivo Dosing (Rats) 3-30 mg/kg (intraperitoneal)[1]
In Vivo Dosing (Mice) 20 mg/kg (oral gavage)[2]
Vehicle for Injection 20% 2-hydroxypropyl-β-cyclodextrin[1]

Experimental Protocol: Preparation and Administration of this compound for In Vivo Studies

This protocol outlines a typical procedure for preparing and administering this compound to rodents for behavioral studies, based on established research methodologies.[1][2]

Materials:

  • This compound powder

  • 20% 2-hydroxypropyl-β-cyclodextrin (or other appropriate vehicle)

  • Sterile water for injection

  • Appropriate glassware (e.g., sterile vials, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Syringes and needles for administration

  • Personal Protective Equipment (see above)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number and weight of the animals to be dosed.

  • Weigh the this compound powder accurately using an analytical balance in a well-ventilated area or a chemical fume hood.

  • Prepare the vehicle solution. For a 20% 2-hydroxypropyl-β-cyclodextrin solution, dissolve the appropriate amount of 2-hydroxypropyl-β-cyclodextrin in sterile water.

  • Dissolve this compound in the vehicle. Add the weighed this compound powder to the prepared vehicle. Use a magnetic stirrer to ensure the compound is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the compound.

  • Verify the final concentration. Ensure the final volume and concentration of the solution are accurate.

  • Administer the solution to the animals. For intraperitoneal injection, use a sterile syringe and needle of the appropriate size for the animal. For oral gavage, use a gavage needle. The volume to be administered should be calculated based on the animal's body weight.

  • Record all details of the preparation and administration, including the lot number of the compound, the final concentration of the solution, the dose administered, and the date and time of administration.

Visualizing Laboratory Workflows

Handling and Preparation of this compound for In Vivo Studies

Workflow for Handling and Preparing this compound cluster_prep Preparation Phase cluster_admin Administration Phase cluster_disposal Disposal Phase weigh 1. Weigh this compound Powder prep_vehicle 2. Prepare Vehicle (e.g., 20% Cyclodextrin) weigh->prep_vehicle dissolve 3. Dissolve this compound in Vehicle prep_vehicle->dissolve calc_dose 4. Calculate Dose (based on animal weight) dissolve->calc_dose Solution Ready administer 5. Administer Solution (e.g., IP Injection) calc_dose->administer dispose_waste 6. Dispose of Unused Solution and Waste administer->dispose_waste Post-Administration

Caption: A flowchart illustrating the key steps for the safe handling, preparation, and administration of this compound in a laboratory setting.

Logical Relationship of Safety Procedures

Hierarchy of Safety Controls for this compound cluster_controls Safety Control Measures cluster_outcome Desired Outcome admin_controls Administrative Controls (SOPs, Training) eng_controls Engineering Controls (Fume Hood, Ventilation) admin_controls->eng_controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) eng_controls->ppe safe_handling Safe Handling of This compound ppe->safe_handling

Caption: A diagram showing the hierarchical relationship of safety controls, from administrative and engineering measures to personal protective equipment, for ensuring the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SNAP 94847
Reactant of Route 2
Reactant of Route 2
SNAP 94847

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。